2-Bromo-4-fluoro-6-methylbenzonitrile
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-6-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-6(10)3-8(9)7(5)4-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKAGGIPLGOTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652920 | |
| Record name | 2-Bromo-4-fluoro-6-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-09-1 | |
| Record name | 2-Bromo-4-fluoro-6-methylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluoro-6-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-fluoro-6-methylbenzonitrile: Synthesis, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Substituted benzonitriles are a critical class of intermediates, prized for their versatile reactivity and presence in numerous functional molecules. Among these, 2-Bromo-4-fluoro-6-methylbenzonitrile stands out as a trifunctionalized scaffold, offering chemists a powerful tool for constructing complex molecular architectures. The specific arrangement of a bromine atom, a fluorine atom, a methyl group, and a nitrile moiety on the aromatic ring provides distinct and orthogonal reactive sites. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will explore its synthesis, physicochemical properties, key chemical transformations, and applications, with a focus on the causal relationships that underpin its utility in the laboratory.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in research. While the specific CAS number for the 2-bromo-4-fluoro-6-methyl isomer can be elusive in major databases, its identity is defined by its unique structure. For context, related isomers such as 2-bromo-6-fluoro-4-methylbenzonitrile (CAS 1023971-89-2) and 4-bromo-2-fluoro-6-methylbenzonitrile (CAS 1427438-75-2) are well-documented[1][2][3][4]. The properties of this compound are inferred from its structure and data on closely related analogues.
Table 1: Physicochemical Data of this compound and Related Isomers
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₅BrFN | [1][3] |
| Molecular Weight | 214.04 g/mol | [1][3] |
| Appearance | Colorless to pale yellow solid or liquid | [1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | [1] |
| Storage | Store at 2-8 °C under an inert atmosphere, protected from light and moisture | [1] |
Synthesis and Mechanistic Insights
The synthesis of polysubstituted aromatic compounds like this compound requires a strategic, multi-step approach. A plausible and efficient route begins with a commercially available, appropriately substituted aniline, leveraging the robust and scalable Sandmeyer reaction.
Proposed Synthetic Pathway: A logical route starts from 3-fluoro-5-methylaniline.
-
Bromination: The first step is the regioselective bromination of the aniline. The amino group is a strong activating group and is ortho-, para-directing. To control selectivity and prevent over-bromination, the amino group is often first protected as an acetanilide. However, direct bromination can be achieved under controlled conditions. The bromine will preferentially add ortho to the amino group and para to the methyl group, yielding 2-bromo-5-fluoro-3-methylaniline.
-
Diazotization: The resulting aniline is then converted to a diazonium salt. This is achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C)[5]. The low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Sandmeyer Reaction: The diazonium salt is subsequently displaced by a cyano group using a copper(I) cyanide catalyst[5][6]. This classic reaction is a reliable method for introducing a nitrile functionality onto an aromatic ring. The use of copper cyanide is crucial as it facilitates the reductive dediazoniation and formation of the C-CN bond.
This synthetic sequence is a testament to classic organic chemistry principles, where the directing effects of substituents and the controlled transformation of functional groups are orchestrated to achieve the desired molecular architecture.
Caption: Proposed synthesis of this compound.
Reactivity and Synthetic Utility
The synthetic power of this compound stems from its distinct reactive sites, allowing for sequential and regioselective modifications.
-
The Bromine Atom (C-Br bond): The bromine at the 2-position is the primary handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. It readily participates in:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures[7][8][9]. This is arguably one of the most important reactions for this substrate class.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
Heck Coupling: Formation of C-C bonds with alkenes. The steric hindrance from the adjacent methyl group can influence reaction kinetics, sometimes requiring more active catalysts or harsher conditions, but it also provides a handle to influence the conformation of the final product.
-
-
The Nitrile Group (C≡N): The nitrile is a versatile functional group. It is relatively stable to many cross-coupling conditions but can be transformed as needed:
-
Hydrolysis: Can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions.
-
Reduction: Can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).
-
Cycloadditions: Can participate in the formation of heterocyclic rings, such as tetrazoles (with sodium azide) or oxadiazoles[10].
-
-
The Fluorine Atom (C-F bond): The fluorine at the 4-position is generally the most robust bond on the ring. However, its strong electron-withdrawing nature activates the ring for certain reactions. In highly activated systems, it can sometimes be displaced via Nucleophilic Aromatic Substitution (SₙAr), although this is less common than reactions at the C-Br bond. More importantly, the inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates[11].
Application in Drug Discovery and Medicinal Chemistry
Halogenated benzonitriles are prevalent motifs in pharmaceuticals. This compound serves as a key intermediate for synthesizing molecules with a wide range of biological activities. Its derivatives are explored as inhibitors of enzymes like kinases, which are central to cell cycle regulation and are thus important targets in oncology[12]. For example, related structures are used to synthesize Polo-like kinase 1 (Plk1) inhibitors, which block cancer cell division[12]. The strategic placement of the methyl and fluoro groups can fine-tune the steric and electronic properties of a drug candidate, optimizing its fit and interaction with the binding pocket of a target protein[1].
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a self-validating system for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. The inclusion of in-process checks (TLC/LC-MS) and final characterization ensures the integrity of the experimental outcome.
Objective: To synthesize a 2-aryl-4-fluoro-6-methylbenzonitrile derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step, as oxygen can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed dioxane/water solvent mixture via syringe[8][13].
-
Reaction Execution: Place the flask in a pre-heated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[8]. The disappearance of the starting material (this compound) indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate[13].
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure product.
-
Characterization (Final Validation): Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A self-validating workflow for Suzuki-Miyaura coupling.
Safety, Handling, and Storage
Working with halogenated benzonitriles requires adherence to strict safety protocols.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[1][11][14]. Avoid inhalation of dust or vapors and prevent skin and eye contact.
-
Toxicity: Like many benzonitriles, this compound is expected to be harmful if swallowed, inhaled, or in contact with skin[3][15]. In case of fire, it may produce toxic fumes, including hydrogen cyanide, nitrogen oxides, and hydrogen halides[16][17].
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, bases, and oxidizing agents[1][14]. Its sensitivity to light and moisture necessitates storage in an amber bottle under an inert atmosphere[1].
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its trifunctional nature provides a platform for creating diverse and complex molecules through controlled, sequential reactions. The bromine atom serves as a key handle for cross-coupling, the nitrile group offers multiple transformation possibilities, and the fluoro-methyl substitution pattern allows for fine-tuning of steric and electronic properties. These attributes make it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science, enabling the accelerated development of novel compounds with significant therapeutic or functional potential.
References
- PubChem. 4-Bromo-2-fluoro-6-methylbenzonitrile. National Center for Biotechnology Information.
- Shahid, M., et al. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(11), o3166.
- PubChem. 2-Bromo-6-fluorobenzonitrile. National Center for Biotechnology Information.
- SpectraBase. This compound.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363.
- New Jersey Department of Health. Hazard Summary: Benzonitrile.
- IPCS. International Chemical Safety Cards (ICSC): Benzonitrile.
- Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
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Introduction: The Strategic Importance of Halogenated Benzonitriles in Modern Synthesis
An In-depth Technical Guide to Bromo-fluoro-methylbenzonitriles
In the landscape of modern drug discovery and materials science, the strategic incorporation of halogens and nitrile functionalities into aromatic scaffolds is a cornerstone of molecular design. Halogenated benzonitriles serve as exceptionally versatile building blocks, offering a confluence of chemical reactivity and metabolic stability that is highly prized by synthetic chemists. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures, while the fluorine atom and methyl group can profoundly influence a molecule's electronic properties, lipophilicity, and binding affinity to biological targets. The nitrile group itself is a valuable synthon, capable of being transformed into various other functional groups.
This guide provides a comprehensive technical overview of the bromo-fluoro-methylbenzonitrile scaffold, with a specific focus on its physicochemical properties, synthesis, reactivity, and applications. We will delve into the nuances of its isomeric forms, particularly 2-Bromo-6-fluoro-4-methylbenzonitrile and 4-Bromo-2-fluoro-6-methylbenzonitrile, to provide researchers, scientists, and drug development professionals with the field-proven insights necessary for its effective utilization.
PART 1: Core Physicochemical Properties and Structural Elucidation
The precise arrangement of substituents on the benzonitrile core dictates the molecule's physical properties and reactivity. Understanding these fundamentals is critical for experimental design, from selecting appropriate solvents to establishing optimal storage conditions.
Quantitative Data Summary
The properties of two common isomers are summarized below. The core directive of this guide, the molecular weight, is determined by the shared molecular formula.
| Property | Data | Source(s) |
| Molecular Formula | C₈H₅BrFN | [1] |
| Molecular Weight | 214.03 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Moderately soluble in common organic solvents | |
| Storage Conditions | 2-8°C, in an amber glass bottle under an inert atmosphere. Sensitive to light and moisture. |
Isomer-Specific Identifiers:
| Isomer | CAS Number | SMILES String |
| 2-Bromo-6-fluoro-4-methylbenzonitrile | 1023971-89-2 | BrC1=C(C#N)C(=CC(=C1)C)F |
| 4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2 | CC1=CC(=CC(=C1C#N)F)Br |
Molecular Structure and Isomerism
The term "2-Bromo-4-fluoro-6-methylbenzonitrile" can be ambiguous. The substitution pattern on the benzene ring is critical. The diagram below illustrates the structural relationship between two common isomers, highlighting the importance of precise nomenclature and CAS number verification in procurement and experimental reporting.
Caption: Structural isomerism of Bromo-fluoro-methylbenzonitrile.
The causality behind this structural variation is significant. The positions of the electron-withdrawing fluorine and bromine atoms relative to the nitrile and methyl groups alter the dipole moment and the electron density of the aromatic ring, thereby influencing its reactivity in electrophilic and nucleophilic substitution reactions, as well as its binding characteristics in a biological context.
PART 2: Synthesis, Reactivity, and Applications
Synthetic Pathways: A Validating System
The synthesis of substituted benzonitriles often relies on robust and well-established organometallic transformations. A common and reliable approach is the Sandmeyer reaction, which converts an aniline derivative into the corresponding nitrile.
Exemplary Protocol: Sandmeyer-type Synthesis
This protocol is adapted from a known synthesis of a related compound, 2-Bromo-4-methylbenzonitrile, and illustrates the fundamental steps applicable to this class of molecules.[3]
-
Diazotization: Dissolve the starting aniline (e.g., 3-Bromo-5-fluoro-2-methylaniline) in a strong acid like HCl. Cool the mixture to 0-5°C using an ice-salt bath.
-
Nitrite Addition: Add an aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5°C to prevent the decomposition of the resulting diazonium salt. This step is self-validating; a stable, cold solution indicates the successful formation of the diazonium intermediate.
-
Cyanation: In a separate vessel, prepare a heated solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).
-
Coupling: Slowly add the cold diazonium salt solution to the hot cyanide mixture. Vigorous nitrogen evolution is a key indicator that the substitution reaction is proceeding.
-
Workup & Purification: After the reaction is complete, the crude product is typically isolated by extraction and purified via column chromatography or recrystallization to yield the final benzonitrile.
Reactivity and Strategic Use in Synthesis
The true value of this scaffold lies in its predictable and versatile reactivity. The bromine substituent is the primary handle for building molecular complexity.
Caption: Workflow for a Suzuki cross-coupling reaction.
-
Cross-Coupling Reactions: The C-Br bond is readily activated by palladium catalysts, making it an ideal substrate for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, a critical step in the synthesis of many active pharmaceutical ingredients (APIs).[4][5]
-
Nitrile Group Transformations: The cyano group (-C≡N) is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, providing multiple pathways for further derivatization.
Field-Proven Applications
The structural motifs present in bromo-fluoro-methylbenzonitriles make them valuable intermediates in several high-value applications:
-
Medicinal Chemistry: These compounds are frequently used as intermediates in the development of pharmaceuticals, particularly for creating enzyme inhibitors and receptor modulators. The fluorine atom can enhance metabolic stability and binding affinity, while the overall scaffold provides a rigid core for orienting other functional groups.[5]
-
Materials Science: The unique electronic properties conferred by the halogen and nitrile groups make this molecule a useful monomer for the synthesis of specialized polymers with tailored electronic and optical characteristics.
-
Dye Synthesis: Substituted benzonitriles serve as precursors in the synthesis of phthalocyanine dyes, which have applications in photodynamic cancer therapy and photo-redox reactions.[3][6]
PART 3: Safety, Handling, and Hazard Management
Scientific integrity demands a rigorous approach to safety. Bromo-fluoro-methylbenzonitriles are classified as hazardous, and strict adherence to safety protocols is mandatory.
GHS Hazard Classification
This class of compounds is associated with multiple hazards.
| Hazard Statement | Code | Classification | Source(s) |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) | [1] |
| Harmful in contact with skin | H312 | Acute Toxicity, Dermal (Category 4) | [1] |
| Harmful if inhaled | H332 | Acute Toxicity, Inhalation (Category 4) | [1] |
| Causes skin irritation | H315 | Skin Irritation (Category 2) | [1] |
| Causes serious eye irritation | H319 | Eye Irritation (Category 2A) | [1] |
| May cause respiratory irritation | H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | [1][7] |
Protocol for Safe Handling and Storage
A self-validating safety system ensures that risks are mitigated at every step.
-
Engineering Controls: All handling of solid or liquid forms must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors or dust.[7][8] An emergency eye wash station and safety shower must be readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Handling Procedures: Avoid contact with skin and eyes.[7] Do not breathe dust or vapors.[7] After handling, wash hands and face thoroughly.
-
Storage: Store in a tightly closed container in a dry, well-ventilated, and cool (2-8°C) place. The container should be an amber bottle to protect the compound from light. Store away from strong oxidizing agents, acids, and bases.[7]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical evaluation.
-
Ingestion/Inhalation: Move the person to fresh air. If the person feels unwell, call a poison control center or doctor.
-
Conclusion
This compound and its isomers represent a class of high-value chemical intermediates. Their precisely defined molecular weight of 214.03 g/mol and versatile structure provide a reliable foundation for complex synthetic endeavors. The strategic placement of bromo, fluoro, and methyl groups offers a powerful toolkit for chemists in drug discovery and materials science, enabling the construction of novel molecules with tailored properties. By understanding the interplay of its structure, reactivity, and associated hazards, researchers can confidently and safely leverage this potent building block to drive scientific innovation.
References
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- 4-Bromo-2-fluoro-6-methylbenzonitrile. Cenmed Enterprises. [Link]
- 2-Bromo-4-methylbenzonitrile. National Institutes of Health (NIH). [Link]
- MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]
- This compound Spectra. SpectraBase. [Link]
- The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 2-Bromo-4-methylbenzonitrile.
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An In-depth Technical Guide to 2-Bromo-4-fluoro-6-methylbenzonitrile
Introduction: A Strategic Building Block in Modern Synthesis
2-Bromo-4-fluoro-6-methylbenzonitrile is a highly functionalized aromatic compound that serves as a versatile intermediate in advanced organic synthesis. Its strategic arrangement of a nitrile group, a bromine atom, a fluorine atom, and a methyl group on a benzene ring creates a molecule with significant potential for constructing complex molecular architectures.[1] The interplay of these substituents governs the molecule's reactivity, making it a valuable tool in medicinal chemistry for developing enzyme inhibitors and receptor modulators, as well as in materials science.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and handling, offering field-proven insights for its effective application in research and development.
Core Chemical and Physical Properties
The identity and physical characteristics of a compound are foundational to its application. This compound is a solid at room temperature, with its properties largely dictated by the combination of its functional groups. While experimental data for this specific isomer is not universally published, data from its isomers and related compounds provide a strong basis for its expected characteristics.
Nomenclature and Identifiers
-
Systematic IUPAC Name : this compound
-
Molecular Formula : C₈H₅BrFN[1]
-
CAS Number : 1805645-93-3 (Note: Isomers may have different CAS numbers, for instance, 2-bromo-6-fluoro-4-methylbenzonitrile is 1023971-89-2[1] and 4-bromo-2-fluoro-6-methylbenzonitrile is 1427438-75-2.[2])
-
Canonical SMILES : Cc1cc(F)cc(Br)c1C#N
Diagram 1: Molecular Structure of this compound
Caption: Molecular structure highlighting the key functional groups.
Physicochemical Data Summary
The following table summarizes the key computed and observed properties for this compound and its close isomers. These values are critical for planning reactions, purifications, and storage.
| Property | Value / Expected Range | Source |
| Molecular Weight | 214.03 g/mol | [1][2] |
| Appearance | Colorless to pale yellow solid or liquid | [1] |
| Purity | Typically ≥95% | [1][3] |
| Boiling Point | ~255.6 ± 35.0 °C at 760 mmHg (Computed for isomer) | |
| Solubility | Moderately soluble in common organic solvents (e.g., DCM, EtOAc) | [1] |
| XLogP3 | 2.8 (Computed for isomer) | [2] |
Reactivity Profile and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its substituents. Understanding their electronic influence on the aromatic ring is key to predicting its behavior in chemical transformations.
-
Nitrile Group (-CN) : A strong electron-withdrawing group, it deactivates the ring towards electrophilic substitution. It also serves as a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid or reduced to an amine.
-
Bromine Atom (-Br) : The bromine at the C2 position is a crucial reactive site. Its primary utility lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[1] This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular libraries.
-
Fluorine Atom (-F) : Located at the C4 position, this highly electronegative atom further influences the ring's electronics. In drug discovery, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate bioavailability.[4]
-
Methyl Group (-CH₃) : As an electron-donating group, it provides a slight activating effect that can influence regioselectivity in certain reactions. It also contributes to the lipophilicity of the molecule.
This combination of a reactive handle (-Br), a metabolically strategic atom (-F), and a modifiable functional group (-CN) makes this compound a powerful intermediate for building complex, biologically active molecules.[1][5]
Spectroscopic Characterization
A robust analytical profile is essential for confirming the identity and purity of the material. Below are the expected spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton spectrum is expected to be simple. The methyl protons (-CH₃) would appear as a singlet, likely in the δ 2.0-2.7 ppm range.[6] The two aromatic protons would appear as doublets or more complex multiplets due to coupling with the fluorine atom and with each other, typically in the δ 7.0-8.0 ppm region.
-
¹³C NMR : The carbon spectrum will show eight distinct signals. The nitrile carbon (-C≡N) is expected in the δ 115-125 ppm range. The methyl carbon (-CH₃) will be upfield, around δ 15-25 ppm. The six aromatic carbons will have shifts influenced by the attached substituents, with the carbon attached to fluorine showing a large C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.
-
Bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching of the aromatic ring.
-
A strong band in the 1200-1270 cm⁻¹ range is indicative of the C-F (aryl-fluoride) stretch. An FTIR spectrum for this compound is available in the SpectraBase database, which can be used for identity confirmation.[7]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 213 and 215.
Synthesis Protocol: A Conceptual Framework
While specific preparations for this compound are proprietary, a reliable synthesis can be designed based on established organometallic transformations. A common and effective approach is the cyanation of a corresponding aryl bromide precursor. The following protocol outlines a plausible, self-validating workflow starting from 1,3-dibromo-5-fluoro-2-methylbenzene.
Diagram 2: Conceptual Synthesis Workflow
Caption: Logical flow for a palladium-catalyzed cyanation reaction.
Step-by-Step Methodology: Palladium-Catalyzed Cyanation
Causality: This method is chosen for its high functional group tolerance and reliability. Palladium catalysis allows for the selective conversion of an aryl bromide to a nitrile under conditions that leave the fluoro and methyl groups intact. Zinc cyanide is often preferred over copper cyanide due to its lower toxicity.
-
Reactor Preparation : A multi-neck, round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (Nitrogen or Argon). This is critical to exclude moisture and oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition : To the flask, add 1,3-dibromo-5-fluoro-2-methylbenzene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq to ensure monosubstitution), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition : Add a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) via cannula. The solvent choice is crucial for solubilizing the reagents and facilitating the reaction at elevated temperatures.
-
Reaction Execution : The mixture is heated, typically to 80-120 °C, under a positive pressure of inert gas. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
Workup : Upon completion, the reaction is cooled to room temperature and carefully quenched with an aqueous solution (e.g., ammonium chloride or sodium bicarbonate). The mixture is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine to remove residual water and dried over anhydrous sodium sulfate.
-
Purification : The solvent is removed under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Safety, Storage, and Handling
Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel. The hazard profile is based on data for closely related isomers.
GHS Hazard Identification (Based on Isomers)
-
Pictogram : GHS07 (Harmful)
-
Signal Word : Warning[2]
-
Hazard Statements :
Recommended Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[8][9]
-
Skin Protection : Wear impervious protective gloves (e.g., nitrile) and a lab coat.[1][9]
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[8]
Storage and Stability
-
Storage Conditions : For optimal stability, the compound should be stored at 2-8 °C in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Sensitivities : The compound is sensitive to light and moisture.[1] Care should be taken to avoid prolonged exposure to the atmosphere.
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
Conclusion
This compound is a strategically designed chemical intermediate with high value in pharmaceutical and materials science research. Its unique combination of reactive sites allows for precise and versatile synthetic modifications. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the laboratory to accelerate the discovery and development of novel chemical entities.
References
- This compound. SpectraBase. [Link]
- 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648. PubChem. [Link]
- 2-Bromo-4-methylbenzonitrile.
- MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
- The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- 4-Bromo-2-fluoro-5-methylbenzonitrile | C8H5BrFN | CID 34175419. PubChem. [Link]
- (PDF) 2-Bromo-4-methylbenzonitrile.
- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Proton NMR Table. Michigan State University Department of Chemistry. [Link]
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- 3. cenmed.com [cenmed.com]
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- 5. nbinno.com [nbinno.com]
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- 9. fishersci.co.uk [fishersci.co.uk]
An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-6-methylbenzonitrile
This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 2-bromo-4-fluoro-6-methylbenzonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The presented methodology is grounded in established chemical principles and supported by detailed experimental protocols, ensuring scientific integrity and reproducibility.
Introduction and Strategic Importance
This compound is a highly functionalized aromatic molecule. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methyl group, and a nitrile moiety, offers multiple reactive sites for further chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom allows for facile introduction of various functional groups via cross-coupling reactions, while the nitrile group can be readily converted into other functionalities such as amines, carboxylic acids, or tetrazoles.
This guide will detail a robust two-step synthesis strategy commencing from the readily available starting material, 4-fluoro-2-methylaniline. The pathway involves a regioselective bromination followed by a Sandmeyer reaction to introduce the nitrile group.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process:
-
Regioselective Bromination: The synthesis initiates with the bromination of 4-fluoro-2-methylaniline. The key challenge in this step is to achieve high regioselectivity, directing the bromine atom to the position ortho to the amino group and meta to the fluorine and methyl groups. This is accomplished by utilizing N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent.
-
Sandmeyer Reaction: The resulting 2-bromo-4-fluoro-6-methylaniline is then converted to the target benzonitrile via a Sandmeyer reaction.[1] This classic and reliable transformation involves the diazotization of the primary aromatic amine, followed by a copper(I) cyanide-mediated displacement of the diazonium group with a nitrile group.
The overall synthetic transformation is depicted in the following workflow diagram:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-fluoro-6-methylaniline
Rationale: The use of N-Bromosuccinimide (NBS) as a brominating agent offers several advantages over elemental bromine, including easier handling and often higher regioselectivity. N,N-Dimethylformamide (DMF) serves as a polar aprotic solvent that facilitates the reaction.
Procedure:
-
In a well-ventilated fume hood, dissolve 4-fluoro-2-methylaniline (1.0 eq) in N,N-dimethylformamide (DMF).
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in DMF.
-
Slowly add the NBS solution dropwise to the aniline solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-bromo-4-fluoro-6-methylaniline.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
Rationale: The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of anilines to a variety of functional groups. The diazotization step, performed at low temperatures, is critical to prevent the decomposition of the unstable diazonium salt. Copper(I) cyanide is the classical reagent for the introduction of the nitrile group.
Procedure:
-
To a stirred solution of 2-bromo-4-fluoro-6-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| 2-Bromo-4-fluoro-6-methylaniline | 4-Fluoro-2-methylaniline | N-Bromosuccinimide (NBS) | DMF | 12-16 hours | ~80-90 | >98 |
| This compound | 2-Bromo-4-fluoro-6-methylaniline | 1. NaNO₂, HCl2. CuCN, KCN | Water | 2-3 hours | ~70-80 | >98 |
Characterization and Safety Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 4-Fluoro-2-methylaniline | C₇H₈FN | 125.15 | Colorless to pale yellow liquid | -2 | 185-187 |
| 2-Bromo-4-fluoro-6-methylaniline | C₇H₇BrFN | 204.04 | Off-white to light brown solid | 46-48 | Not available |
| This compound | C₈H₅BrFN | 214.04 | Colorless to pale yellow liquid | Not available | Not available |
Safety Precautions:
-
4-Fluoro-2-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Lachrymator.
-
2-Bromo-4-fluoro-6-methylaniline: Harmful if swallowed.[2]
-
Sodium Nitrite: Oxidizing solid. Toxic if swallowed.
-
Copper(I) Cyanide and Potassium Cyanide: Highly toxic. Releases toxic hydrogen cyanide gas upon contact with acids.
-
This compound: This compound is sensitive to light and moisture. For optimal stability, it should be stored at 2-8 °C in an amber glass bottle under an inert atmosphere. When handling, appropriate personal protective equipment, including nitrile gloves and safety goggles, is recommended. In case of skin contact, wash thoroughly with soap and water. If eye contact occurs, rinse immediately and seek medical evaluation.
All manipulations should be carried out in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This technical guide outlines a practical and efficient two-step synthesis of this compound from 4-fluoro-2-methylaniline. The described protocols for regioselective bromination and the subsequent Sandmeyer reaction are based on well-established and reliable chemical transformations. By providing detailed experimental procedures, quantitative data, and essential safety information, this guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
- PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
- Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3297-3323.
- Fisher Scientific. (2024, February 4). SAFETY DATA SHEET 3-Bromo-4-methoxybenzonitrile.
- PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzonitrile.
- SpectraBase. (n.d.). This compound.
- ResearchGate. (n.d.). 2-Bromo-4-methylbenzonitrile.
- PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylaniline.
- PubChem. (n.d.). 2-Bromo-4-methylaniline.
Sources
2-Bromo-4-fluoro-6-methylbenzonitrile IUPAC name
An In-depth Technical Guide to 2-Bromo-4-fluoro-6-methylbenzonitrile
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. We will delve into its chemical properties, plausible synthetic routes, key reactions, and its strategic applications in modern medicinal chemistry, providing field-proven insights into its use.
Introduction and Nomenclature
This compound is a polysubstituted aromatic nitrile. The benzonitrile moiety serves as a foundational scaffold, while the bromo, fluoro, and methyl substituents impart unique reactivity and physicochemical properties. This strategic arrangement of functional groups makes it a highly valuable building block in the synthesis of complex organic molecules, particularly in the design of novel pharmaceutical agents and materials.
It is crucial to note the existence of several structural isomers, such as 4-bromo-2-fluoro-6-methylbenzonitrile and 2-bromo-6-fluoro-4-methylbenzonitrile, which may lead to ambiguity in literature and commercial catalogs. This guide focuses specifically on the 2-bromo, 4-fluoro, 6-methyl substitution pattern as defined by IUPAC nomenclature, where the nitrile carbon is designated as position 1 on the benzene ring.
Physicochemical and Structural Properties
The precise combination of a halogen (bromine), a highly electronegative atom (fluorine), a lipophilic group (methyl), and a polar functional group (nitrile) allows for fine-tuning of molecular properties such as solubility, metabolic stability, and target binding affinity in derivative compounds.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.04 g/mol |
| Canonical SMILES | Cc1cc(F)cc(C#N)c1Br |
| InChI Key | (Generated from structure) |
| CAS Number | Not clearly assigned in public databases. |
Table 2: Predicted Physicochemical Properties
Note: Experimental data for this specific isomer is limited. The following values are based on data from closely related isomers and computational predictions.
| Property | Predicted Value / Description | Source/Rationale |
| Physical Form | Colorless to pale yellow solid or liquid. | [2] (Analogous compound) |
| Boiling Point | ~255 °C at 760 mmHg | [3] (Isomer data) |
| Melting Point | 50-55 °C | [4] (Analogous compound without fluorine) |
| Solubility | Moderately soluble in common organic solvents (DCM, EtOAc, THF). | [2] (General property of similar compounds) |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow: Sandmeyer Reaction
The most plausible approach involves a Sandmeyer reaction starting from the corresponding aniline, 3-bromo-5-fluoro-2-methylaniline. The choice of this pathway is dictated by the reliability of diazotization-cyanation sequences for introducing the nitrile group onto an aromatic ring.
Caption: Proposed Sandmeyer reaction workflow for synthesis.
Detailed Experimental Protocol (Hypothetical)
-
Diazotization:
-
Suspend 3-bromo-5-fluoro-2-methylaniline (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Causality: The cold temperature is critical to prevent the highly unstable diazonium salt from decomposing. The strong acid medium is required for the formation of the nitrous acid (HONO) electrophile in situ.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.3 eq) and potassium cyanide (KCN) (1.3 eq) in water and heat to approximately 60-70 °C.
-
Trustworthiness: Using a pre-formed copper cyanide complex ensures efficient displacement of the diazonium group. This step must be performed in a well-ventilated fume hood due to the extreme toxicity of KCN and the potential evolution of HCN gas.
-
Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous nitrogen evolution will be observed.
-
Causality: The copper(I) species catalyzes the substitution of the diazonium group (-N₂) with a cyanide group (-CN) via a radical mechanism. Heating drives the reaction to completion.
-
After the addition is complete, heat the reaction mixture at 80 °C for 1 hour to ensure full conversion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue via silica gel column chromatography to yield the final product, this compound.
-
Chemical Reactivity and Strategic Applications
The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its functional groups.
Caption: Key reaction pathways for synthetic diversification.
-
Cross-Coupling Reactions (at the Bromine site): The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, or alkynyl groups, making it a cornerstone reaction in modern drug discovery for building molecular complexity.[2] The electron-withdrawing nature of the adjacent nitrile group can facilitate these reactions.
-
Transformations of the Nitrile Group:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding 2-bromo-4-fluoro-6-methylbenzoic acid, a precursor for amides and esters.
-
Reduction: The nitrile can be reduced to a primary amine (2-bromo-4-fluoro-6-methylbenzylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center, which is often critical for receptor binding and improving solubility.
-
-
Role in Drug Discovery: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity.[1] This compound provides a pre-fluorinated scaffold. The bromine allows for diversification via cross-coupling, while the nitrile and methyl groups can be further functionalized or used to occupy specific pockets in a biological target. This trifecta of functionalities makes it an ideal starting point for generating libraries of novel compounds for high-throughput screening.[2][5]
Safety, Handling, and Storage
As a halogenated aromatic nitrile, this compound requires careful handling. Safety protocols should be established based on data from structurally similar compounds.
Table 3: GHS Hazard Information (Inferred)
| Hazard Class | Statement | Source |
| Acute Toxicity | H302: Harmful if swallowed. | [6][7] |
| H312: Harmful in contact with skin. | [6][7] | |
| H332: Harmful if inhaled. | [6][7] | |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [6][7] |
| Eye Damage/Irritation | H319: Causes serious eye irritation. | [6][7] |
| STOT - Single Exposure | H335: May cause respiratory irritation. | [6][7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2][7]
-
Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.[2][7]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator is required.[7][9]
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][8]
-
For optimal stability, store at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Protect from light and moisture to prevent degradation.[2]
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in synthetic chemistry. Its value lies in the orthogonal reactivity of its bromo and nitrile functionalities, coupled with the advantageous physicochemical properties imparted by the fluoro and methyl groups. While specific experimental data for this exact isomer remains sparse, its chemical behavior can be confidently predicted from established principles and data from close analogs. For research and development teams in pharmaceuticals and materials science, this compound represents a versatile platform for the efficient construction of novel and diverse molecular architectures.
References
- 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648. PubChem. [Link]
- 2-Bromo-6-methylbenzonitrile | C8H6BrN | CID 20296692. PubChem. [Link]
- 2-Bromo-4-methylbenzonitrile. National Institutes of Health (NIH). [Link]
- MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
- The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. fishersci.co.uk [fishersci.co.uk]
A Comprehensive Technical Guide to 2-Bromo-4-fluoro-6-methylbenzonitrile: Synthesis, Characterization, and Applications
Executive Summary: This whitepaper provides an in-depth technical overview of 2-Bromo-4-fluoro-6-methylbenzonitrile, a halogenated aromatic nitrile that serves as a pivotal intermediate in modern organic synthesis. Its unique substitution pattern, featuring bromine, fluorine, methyl, and nitrile functionalities, offers a versatile platform for constructing complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals, offering detailed insights into the compound's synthesis, spectroscopic characterization, chemical reactivity, and applications, with a particular focus on medicinal chemistry. We will explore the causality behind synthetic strategies and analytical methodologies, grounding the discussion in established chemical principles and providing actionable protocols.
Core Compound Identity and Properties
Chemical Structure and Identifiers
This compound is a polysubstituted aromatic compound. The strategic placement of its functional groups dictates its reactivity and utility as a chemical building block. The bromine atom serves as a versatile handle for cross-coupling reactions, the nitrile group can be transformed into various nitrogen-containing functionalities, and the fluorine and methyl groups modulate the electronic properties and steric environment of the molecule.
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₅BrFN
-
SMILES String: N#CC1=C(Br)C=C(F)C=C1C
-
InChI Key: JHKAGGIPLGOTCY-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These properties are crucial for designing reaction conditions, purification procedures, and appropriate storage protocols.
| Property | Value | Source |
| Molecular Weight | 214.03 g/mol | |
| Appearance | Solid | [1] |
| Purity | Typically ≥95-98% | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light and moisture | |
| Solubility | Moderately soluble in common organic solvents |
Synthesis and Purification Strategy
The synthesis of multi-substituted benzene rings like this compound requires a carefully planned strategy to ensure correct regiochemistry. A plausible and common approach involves the construction of the ring from a more straightforward precursor, often utilizing a Sandmeyer reaction to introduce the nitrile group.
Retrosynthetic Analysis and Workflow
A logical retrosynthetic pathway begins by disconnecting the nitrile group, which points to a diazonium salt intermediate, readily formed from a corresponding aniline. The aniline precursor, 3-bromo-5-fluoro-2-methylaniline, can be synthesized through a series of electrophilic aromatic substitution reactions on a simpler toluene derivative.
Caption: Retrosynthetic approach for this compound.
Experimental Protocol: Sandmeyer Cyanation
This protocol outlines the synthesis starting from 3-Bromo-5-fluoro-2-methylaniline.
Rationale: The Sandmeyer reaction is a robust method for converting anilines into benzonitriles. The use of a copper(I) cyanide catalyst is critical for the transformation of the intermediate diazonium salt. Temperature control is paramount during diazotization to prevent premature decomposition of the unstable diazonium salt.
Step-by-Step Protocol:
-
Diazotization:
-
Dissolve 3-bromo-5-fluoro-2-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide in water.
-
Heat this solution to approximately 60-70°C.
-
Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, heat the reaction mixture at 80-90°C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization Workflow
The crude product typically requires purification to remove unreacted starting materials and side products.
Caption: General workflow for purification and analysis.
Spectroscopic and Analytical Characterization
Unambiguous structure confirmation is achieved through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic signals will exhibit coupling to the fluorine atom.
-
¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will display a single resonance, with coupling to adjacent aromatic protons.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[3]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Chemical Reactivity and Applications in Drug Discovery
This compound is a valuable building block precisely because its functional groups offer orthogonal reactivity, allowing for sequential chemical modifications.
Reactivity Profile
-
Bromine Atom: The C-Br bond is the primary site for metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern synthetic chemistry for building molecular complexity.
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles.[4]
-
Fluorine Atom: While generally less reactive than the bromine in cross-coupling, the fluorine atom can participate in nucleophilic aromatic substitution (SₙAr) reactions, particularly if activated by additional electron-withdrawing groups. More importantly, the fluorine atom significantly influences the molecule's properties, often enhancing metabolic stability, binding affinity, and bioavailability in drug candidates.[5]
Role as a Versatile Building Block
This compound serves as an intermediate for developing pharmaceuticals, including enzyme inhibitors and receptor modulators. The ability to selectively react at the bromine position while retaining the other functional groups allows for the late-stage introduction of diverse substituents, which is highly advantageous in generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The presence of fluorine is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.[5]
Safety, Handling, and Storage
Proper handling and storage are essential due to the potential hazards associated with this class of compounds.
Hazard Identification
While specific GHS data for this exact isomer is not widely published, related brominated and fluorinated benzonitriles are classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Causes skin irritation and serious eye irritation.[6]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations should be performed in a well-ventilated laboratory fume hood.[9]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Recommended storage temperature is between 2-8°C.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]
-
Sensitivity: The compound is reported to be sensitive to light and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Conclusion
This compound is a highly functionalized and synthetically valuable molecule. Its utility is derived from the distinct and predictable reactivity of its constituent functional groups, which enables its use as a key intermediate in the multi-step synthesis of complex target molecules. For researchers in medicinal chemistry and materials science, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of novel compounds and materials.
References
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- SpectraBase. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile.
- Cenmed Enterprises. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-fluoro-6-methylbenzonitrile
Introduction
In the landscape of modern medicinal chemistry and materials science, substituted benzonitriles represent a class of compounds with significant synthetic utility. 2-Bromo-4-fluoro-6-methylbenzonitrile is a halogenated aromatic compound whose structural features make it a valuable intermediate for the synthesis of more complex molecules.[1] The strategic placement of a bromine atom, a fluorine atom, a methyl group, and a nitrile function on the benzene ring provides multiple reactive sites and modulates the electronic properties of the molecule. The bromine atom, for instance, serves as a versatile handle for cross-coupling reactions, enabling the construction of diverse molecular skeletons. Concurrently, the fluorine atom and methyl group can influence binding affinity, metabolic stability, and selectivity when incorporated into bioactive molecules.[1]
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering essential data for researchers, chemists, and drug development professionals. We will delve into its key identifiers, physicochemical characteristics, and spectroscopic profile. Furthermore, this document outlines a standard experimental protocol for its characterization, details critical safety and handling procedures, and contextualizes its application in research and development.
Compound Identification and Structure
Accurate identification is paramount for ensuring the reproducibility and validity of experimental work. It is crucial to distinguish this compound from its isomers, such as 2-Bromo-6-fluoro-4-methylbenzonitrile and 4-Bromo-2-fluoro-6-methylbenzonitrile, as they may exhibit different physical properties and reactivity.
| Identifier | Data | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 916792-09-1 | [2] |
| Molecular Formula | C₈H₅BrFN | [2] |
| Molecular Weight | 214.03 g/mol | [2] |
| SMILES | CC1=CC(=CC(=C1C#N)Br)F | [2] |
| InChI Key | PJOQEUIUVFQKKD-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application in various experimental setups. While specific experimental data for this compound is not extensively published, the properties of its close isomer, 2-Bromo-6-fluoro-4-methylbenzonitrile (CAS: 1023971-89-2), provide valuable insights.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Moderate solubility in common organic solvents | |
| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed under an inert atmosphere.[4] Protect from light and moisture. | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available |
*Note: Data pertains to the isomer 2-Bromo-6-fluoro-4-methylbenzonitrile (CAS 1023971-89-2) and is provided as a likely indicator for the target compound.
Spectroscopic Profile
Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical compound. The key functional groups in this compound give rise to characteristic signals in various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: An FTIR spectrum is available for this compound.[5] Key expected absorption peaks include:
-
~2230 cm⁻¹: A sharp, strong peak corresponding to the nitrile (C≡N) stretching vibration.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1250-1000 cm⁻¹: C-F stretching vibrations.
-
~600-500 cm⁻¹: C-Br stretching vibrations.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns would be influenced by the positions of the bromine, fluorine, and nitrile substituents.
-
¹³C NMR: The spectrum would display distinct signals for each of the eight carbon atoms, including the nitrile carbon, the aromatic carbons (with C-F and C-Br couplings), and the methyl carbon.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Experimental Protocol: Compound Characterization by FTIR-ATR
To ensure the identity and purity of a starting material like this compound, a rapid and reliable characterization is essential. Fourier-Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is an ideal method.
Causality and Justification: The choice of FTIR-ATR is based on its significant advantages for a research setting. It requires minimal to no sample preparation, is non-destructive, and provides results within minutes.[6] The ATR technique is particularly suitable for liquids, allowing for direct analysis of a small sample drop, thereby conserving valuable material.[6] The resulting spectrum serves as a unique "molecular fingerprint," allowing for rapid verification of functional groups and comparison against a reference spectrum.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of the this compound sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Lower the ATR press to ensure firm contact with the liquid sample.
-
Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ over a range of 4000-450 cm⁻¹, averaging 4 to 16 scans to improve the signal-to-noise ratio.[6]
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary.
-
Use the software's tools to identify the wavenumbers of the major absorption peaks.
-
Compare the observed peaks with the expected frequencies for the compound's functional groups (nitrile, aromatic ring, C-F, C-Br) to confirm its identity.
-
Caption: Workflow for compound identification using FTIR-ATR spectroscopy.
Safety, Handling, and Storage
Substituted benzonitriles, particularly halogenated ones, require careful handling. The safety data for closely related isomers provides a strong basis for prudent laboratory practice.
Hazard Identification (based on isomers):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]
-
Skin Irritation: Causes skin irritation.[7]
-
Eye Irritation: Causes serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation.[4][7]
Recommended Handling Procedures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a laboratory fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8]
-
For optimal stability, store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).
-
The compound is sensitive to light and moisture; store in an amber glass bottle.
Applications in Research and Drug Development
This compound is primarily utilized as a versatile building block in organic synthesis. Its value stems from the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications.
-
Pharmaceutical Synthesis: This compound is an intermediate for creating halogenated bioactive molecules. The benzonitrile moiety is a common feature in many pharmaceutical agents. The bromine provides a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are cornerstone methods for building the carbon-carbon and carbon-heteroatom bonds essential for complex drug candidates.[10] The fluorine atom is often incorporated into drug molecules to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[10]
-
Materials Science: The molecule can serve as a monomer or precursor for creating specialized polymers with specific electronic and optical properties.
Conclusion
This compound is a strategically functionalized aromatic compound with significant potential as a synthetic intermediate. Its key physical characteristics, including its liquid state and solubility in organic solvents, make it amenable to a variety of reaction conditions. A thorough understanding of its spectroscopic profile is essential for its unambiguous identification, while strict adherence to safety protocols is necessary for its handling. The unique combination of a reactive bromine atom, a modulating fluorine atom, and a nitrile group makes this compound a valuable tool for chemists in the rational design and synthesis of novel pharmaceuticals and advanced materials.
References
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- 2-Bromo-4,6-difluorobenzonitrile Safety Data Sheet. NET. URL: https://www.net-chemin.com/sds/3637-B-19.pdf
- 2-Bromo-6-fluoro-4-methylbenzonitrile | 1023971-89-2. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82717168.htm
- 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/56973648
- 2-Bromo-4-fluoro-6-methoxybenzonitrile | 1936155-98-4. Benchchem. URL: https://www.benchchem.com/product/b734091
- MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Cleanchem Laboratories. URL: https://www.cleanchemlab.com/sds/923138-87-8.pdf
- 2-Bromo-6-fluoro-4-methylbenzonitrile. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/gsk00096a
- This compound. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB12548842_EN.htm
- 2-Bromo-4-methylbenzonitrile 97% | 42872-73-1. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/441778
- 4-Bromo-2-fluoro-6-methylbenzonitrile | 1427438-75-2. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah987ee574
- SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/465259
- SAFETY DATA SHEET - 4-Bromo-2-methylbenzonitrile. Thermo Fisher Scientific. URL: https://www.fishersci.com/msds?productName=H55217
- 4-Bromo-2-fluoro-6-methylbenzonitrile (C007B-512913). Cenmed Enterprises. URL: https://www.cenmed.com/4-bromo-2-fluoro-6-methylbenzonitrile-c007b-512913/
- 4-Bromo-2-fluoro-6-methoxybenzonitrile | 457051-15-9. BLD Pharm. URL: https://www.bldpharm.com/products/457051-15-9.html
- 2-Bromo-6-methylbenzonitrile | C8H6BrN | CID 20296692. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-6-methylbenzonitrile
- This compound Spectra. SpectraBase. URL: https://spectrabase.com/spectrum/EkfHq2sLqg1
- 2-Bromo-4-methylbenzonitrile. National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960927/
- This compound. BDJHH054926. URL: https://bdjhh.com/products/2-bromo-4-fluoro-6-methylbenzonitrile
- 4-Bromo-2-fluoro-5-methylbenzonitrile | C8H5BrFN | CID 34175419. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-fluoro-5-methylbenzonitrile
- (PDF) 2-Bromo-4-methylbenzonitrile. ResearchGate. URL: https://www.researchgate.net/publication/230872652_2-Bromo-4-methylbenzonitrile
- A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents. URL: https://patents.google.
- The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/the-role-of-2-bromo-4-fluorobenzaldehyde-in-modern-drug-discovery-59142-68-6
- 1023971-89-2 2-bromo-6-fluoro-4-methylbenzonitrile. Echemi. URL: https://www.echemi.com/products/1023971-89-2.html
- Spectroscopy Data for Undergraduate Teaching. ERIC. URL: https://files.eric.ed.gov/fulltext/EJ1387133.pdf
- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/unlocking-chemical-synthesis-the-role-of-2-bromo-4-fluoropyridine-in-modern-drug-discovery
- 2-BROMO-4-METHYLBENZONITRILE(42872-73-1) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/Spectrum_42872-73-1_1HNMR.htm
- 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9. Ossila. URL: https://www.ossila.com/products/4-fluoro-2-methylbenzonitrile
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00329
- 4-Bromo-3-methylbenzonitrile 97% | 41963-20-6. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/566365
- 2-Bromo-4-nitrobenzonitrile | CAS#:34662-35-6. Chemsrc. URL: https://www.chemsrc.com/en/cas/34662-35-6_533315.html
- 4-Bromo-2-fluorobenzonitrile | 105942-08-3. BLD Pharm. URL: https://www.bldpharm.com/products/105942-08-3.html
- 2-Fluoro-4-methylbenzonitrile | 85070-67-3. Tokyo Chemical Industry (India) Pvt. Ltd. URL: https://www.tcichemicals.com/IN/en/p/F0884
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2-Bromo-4-fluoro-6-methylbenzonitrile solubility data
An In-Depth Technical Guide to the Solubility Determination of 2-Bromo-4-fluoro-6-methylbenzonitrile
Abstract
This technical guide provides a comprehensive framework for the experimental determination and analysis of the solubility of this compound, a compound of interest in pharmaceutical research and organic synthesis. Recognizing the scarcity of publicly available solubility data for this specific molecule, this document serves as a practical whitepaper for researchers, scientists, and drug development professionals. It outlines the fundamental principles of solubility, details a robust, self-validating experimental protocol based on the gold-standard shake-flask method, and discusses appropriate analytical techniques for quantification. Furthermore, it provides guidance on data presentation and briefly touches upon predictive computational models as a complementary tool. The methodologies described herein are designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter influencing bioavailability, formulation, and overall therapeutic efficacy.
Introduction: The Significance of Solubility in Drug Development
This compound is a halogenated aromatic nitrile, a class of compounds frequently utilized as building blocks in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs). The unique arrangement of its functional groups—a bromine atom for cross-coupling reactions, a fluorine atom to potentially enhance metabolic stability and binding affinity, and a nitrile group that can be transformed into other functionalities—makes it a versatile intermediate.
In the journey of a new chemical entity (NCE) from discovery to a viable drug product, solubility is a paramount physicochemical property.[1][2][3] Poor aqueous solubility is a major hurdle, with over 40% of NCEs being practically insoluble in water, which can lead to low and erratic absorption, poor bioavailability, and ultimately, therapeutic failure.[1][3] Therefore, the early and accurate determination of a compound's solubility profile in various aqueous and organic media is not merely a routine measurement but a critical step that informs crucial decisions in lead optimization, pre-formulation, and formulation development.[4][5] This guide provides the necessary protocols to empower researchers to generate this vital data for this compound.
Compound Profile: this compound
As of the writing of this guide, specific experimental data for this compound is limited in public literature. However, we can infer some properties from closely related isomers and provide a general profile. It is imperative for the researcher to verify these properties for their specific sample.
A related isomer, 2-bromo-6-fluoro-4-methylbenzonitrile (CAS No. 1023971-89-2), is described as a colorless to pale yellow liquid with moderate solubility in common organic solvents.[6] This suggests that our target compound likely shares similar qualitative solubility characteristics.
Table 1: Physicochemical and Safety Properties of Related Benzonitrile Analogs
| Property | 2-Bromo-6-fluoro-4-methylbenzonitrile[6] | 4-Bromo-2-fluoro-6-methylbenzonitrile[7] |
| CAS Number | 1023971-89-2 | 1427438-75-2 |
| Molecular Formula | C₈H₅BrFN | C₈H₅BrFN |
| Molecular Weight | 214.037 g/mol | 214.03 g/mol |
| Appearance | Colorless to pale yellow liquid | Not specified |
| Storage | 2-8 °C, under inert atmosphere | Not specified |
Safety Considerations: Safety data for the exact target molecule is not readily available. However, data for the isomer 4-Bromo-2-fluoro-6-methylbenzonitrile indicates the following GHS hazard statements[7]:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Given these potential hazards, researchers must handle this compound with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, and work within a certified chemical fume hood.[6]
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[8] This technique involves agitating an excess amount of the solid compound in a specific solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured using a suitable analytical method.
Rationale for the Shake-Flask Method
The core principle of this method is to ensure that the system reaches a true thermodynamic equilibrium.[9] By introducing an excess of the solid, we create a saturated state. The extended agitation period allows sufficient time for the dissolution process to be balanced by the precipitation rate. This approach is considered the "gold standard" because it directly measures the saturation concentration, avoiding the potential for supersaturation that can occur with kinetic solubility methods.[8][10]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system by sampling at multiple time points to confirm that equilibrium has been reached.
Materials and Equipment:
-
This compound (solid form)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)
-
Syringes
-
Autosampler vials for HPLC analysis
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visually in excess (e.g., 5-10 mg) in a small volume of solvent (e.g., 1-2 mL) is typically sufficient. The key is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a consistent temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Sampling (Time Point 1 - 24 hours): After 24 hours of agitation, stop the shaker and allow the vials to stand for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and discard the first few drops to saturate the filter material. Filter the remaining sample directly into an HPLC autosampler vial. This step is crucial to remove all undissolved particles.
-
Dilution: If the solution is expected to be highly concentrated, perform a precise dilution with the same solvent to bring the concentration within the calibration range of the analytical method.
-
Equilibration Continued (Time Point 2 - 48 hours): Return the original vials to the shaker and continue agitation for another 24 hours (48 hours total).
-
Sampling (Time Point 2): Repeat steps 4-6 for the 48-hour time point.
-
Analysis: Analyze the samples from both time points using a validated HPLC method (see Section 4).
-
Equilibrium Verification: Compare the calculated concentrations from the 24-hour and 48-hour samples. If the values are within an acceptable margin of error (e.g., <5%), equilibrium is considered to have been reached. If the concentration at 48 hours is significantly higher, it indicates that equilibrium was not achieved at 24 hours, and the experiment should be continued with a later time point (e.g., 72 hours).[11]
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Quantification of Dissolved Solute by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the concentration of aromatic compounds like this compound.[12][13] The aromatic ring and nitrile group are chromophores that absorb UV light, allowing for sensitive detection.
Example HPLC Method
A starting point for method development could be a reverse-phase HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Detection Wavelength: To be determined by running a UV scan of the compound dissolved in the mobile phase. A common wavelength for benzonitrile derivatives is around 210-254 nm.[12]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Quantification: Create a calibration curve by preparing a series of standard solutions of known concentrations of this compound in the chosen solvent. Plot the peak area from the HPLC chromatogram against the concentration. The concentration of the unknown samples can then be determined by interpolation from this curve.
Data Analysis and Presentation
Once the concentration of the saturated solution is determined, the solubility can be expressed in various units.
Calculations: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
To convert to molar solubility (mol/L): Solubility (mol/L) = [Solubility (g/L)] / [Molecular Weight ( g/mol )]
Data Presentation: The generated data should be presented in a clear, tabular format for easy comparison across different conditions.
Table 2: Template for Reporting Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Qualitative Descriptor |
| Deionized Water | 25 | ||||
| PBS (pH 7.4) | 37 | ||||
| 0.1 N HCl | 37 | ||||
| Ethanol | 25 | ||||
| Acetonitrile | 25 | ||||
| DMSO | 25 |
Predictive Approaches: A Complementary Tool
While experimental determination is essential for accuracy, computational models can provide rapid, early-stage estimates of solubility. These methods use the molecule's structure to predict its physicochemical properties.
-
Thermodynamic Models: These physics-based methods use principles like thermodynamic cycles to predict solubility by calculating properties such as fusion enthalpy and activity coefficients.[9][14][15]
-
Machine Learning/QSPR Models: Quantitative Structure-Property Relationship (QSPR) models are trained on large datasets of experimentally determined solubilities to learn the relationship between molecular descriptors and solubility.[16][17]
These predictive tools are valuable for prioritizing compounds in early discovery but should not replace rigorous experimental validation for lead candidates.
Conclusion
This technical guide provides a comprehensive, field-proven methodology for determining the thermodynamic solubility of this compound. By following the detailed shake-flask protocol and employing a robust analytical technique like HPLC, researchers can generate the accurate and reliable data necessary to make informed decisions in the drug discovery and development pipeline. Understanding the solubility profile of this versatile building block is a critical step in harnessing its full potential in the synthesis of next-generation pharmaceuticals and advanced materials.
References
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Introduction: The Analytical Imperative in Modern Chemistry
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4-fluoro-6-methylbenzonitrile
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Molecules such as this compound serve as versatile building blocks, where the precise arrangement of substituents dictates their reactivity and utility in forming complex molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing unparalleled insight into the electronic environment and connectivity of atoms within a molecule.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will dissect the spectrum from first principles, beginning with a theoretical prediction of chemical shifts and coupling constants, followed by a field-proven experimental protocol for data acquisition. Finally, we will detail the data processing and interpretation workflow, demonstrating how each signal and splitting pattern corroborates the assigned structure, thereby establishing a self-validating analytical system.
Part 1: Theoretical Framework and Spectral Prediction
Before entering the laboratory, a robust theoretical prediction of the ¹H NMR spectrum serves as an essential roadmap for interpretation. This predictive analysis is grounded in the fundamental principles of substituent effects and spin-spin coupling.
The structure of this compound presents a unique electronic environment. The benzene ring is substituted with two electron-withdrawing groups (EWG) by induction (-Br, -F), one EWG by both induction and resonance (-CN), and one electron-donating group (EDG) by hyperconjugation (-CH₃). These competing electronic effects precisely determine the chemical shifts of the two remaining aromatic protons (H-3 and H-5) and the methyl protons.
1.1. Predicting Chemical Shifts (δ)
The chemical shift of a proton is highly sensitive to its local electronic environment.[1] Electron-withdrawing groups decrease the electron density around a nucleus, "deshielding" it from the applied magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and moving its signal to a lower chemical shift (upfield).[2]
-
Aromatic Protons (H-3 and H-5):
-
H-3: This proton is positioned ortho to the powerfully electron-withdrawing nitrile group (-CN) and ortho to the electronegative fluorine atom (-F). Both substituents will strongly deshield this proton, shifting its resonance significantly downfield.
-
H-5: This proton is ortho to the electron-donating methyl group (-CH₃), which provides a shielding effect. However, it is also meta to the deshielding nitrile and bromine groups. The net effect is a chemical shift that is expected to be further upfield compared to H-3 but still within the aromatic region.
-
-
Methyl Protons (-CH₃):
-
The methyl group is attached directly to the aromatic ring. Its protons are expected to resonate in the typical benzylic methyl region, generally between 2.2 and 2.5 ppm.
-
1.2. Predicting Spin-Spin Coupling (J)
Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the intervening bonding electrons. The resulting splitting pattern provides definitive information about the connectivity of atoms.[3]
-
Proton-Proton (H-H) Coupling:
-
The two aromatic protons, H-3 and H-5, are separated by four bonds (meta relationship). This will result in a small ⁴J(H,H) coupling, typically in the range of 2-3 Hz.
-
-
Proton-Fluorine (H-F) Coupling:
-
The ¹⁹F nucleus has a spin of I = ½ and couples strongly with nearby protons.[3]
-
H-3 is three bonds away from the fluorine atom (ortho relationship). This will lead to a significant ³J(H,F) coupling, expected to be between 5-10 Hz.
-
H-5 is five bonds away from the fluorine atom (para relationship). This long-range coupling, ⁵J(H,F), is generally much smaller, often between 0-2 Hz, and may only manifest as a slight broadening of the signal.[4][5]
-
-
Multiplicity Prediction:
-
H-3: Will be split into a doublet by the meta H-5 (⁴J(H,H)) and further split into a doublet by the ortho fluorine (³J(H,F)). The resulting multiplicity will be a doublet of doublets (dd) .
-
H-5: Will be split into a doublet by the meta H-3 (⁴J(H,H)). The small para coupling to fluorine may not be resolved, so the signal is expected to appear as a doublet or a broadened doublet .
-
-CH₃: The methyl protons are too far removed to exhibit significant H-H coupling with the aromatic protons. Therefore, their signal will appear as a singlet . Long-range coupling to fluorine (⁵J(H,F)) could potentially cause slight broadening.
-
1.3. Summary of Predicted Spectral Data
The following table consolidates our theoretical analysis into a set of expected spectral parameters.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | ~7.7 - 7.9 | Doublet of Doublets (dd) | ³J(H,F) ≈ 5-10; ⁴J(H,H) ≈ 2-3 |
| H-5 | ~7.4 - 7.6 | Doublet (d) | ⁴J(H,H) ≈ 2-3 |
| -CH₃ | ~2.4 - 2.5 | Singlet (s) | N/A |
Part 2: A Validated Experimental Protocol for Data Acquisition
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and the correct choice of acquisition parameters.[6] This protocol ensures the acquisition of a high-resolution, high-sensitivity spectrum suitable for unambiguous structural confirmation.
2.1. Workflow for ¹H NMR Spectrum Acquisition
Caption: Experimental workflow from sample preparation to processed spectrum.
2.2. Detailed Step-by-Step Methodology
-
Sample Preparation: a. Weighing: Accurately weigh approximately 5-10 mg of solid this compound. b. Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its low cost and ability to dissolve a wide range of organic compounds.[7] Be aware that solvent choice can influence chemical shifts; aromatic solvents like benzene-d₆ often induce shifts compared to CDCl₃, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS), which can be used to resolve overlapping signals.[8][9][10] c. Filtration: Using a Pasteur pipette with a small, tight plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This step is critical as suspended solid particles will severely degrade magnetic field homogeneity, leading to broad spectral lines and poor resolution. d. Capping: Cap the NMR tube to prevent solvent evaporation and contamination.
-
Spectrometer Setup and Data Acquisition (400 MHz Spectrometer Example): a. Insertion and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the CDCl₃, providing a stable magnetic field.[6] b. Shimming: Homogenize the magnetic field across the sample volume by shimming. Modern spectrometers perform this step automatically, but manual adjustment of key shims (Z1, Z2, X, Y, etc.) may be required for optimal resolution, aiming for a narrow and symmetrical solvent peak. c. Tuning: Tune the probe to the correct frequency for ¹H nuclei to ensure maximum signal sensitivity. d. Parameter Selection:
- Pulse Program: Use a standard 30-degree pulse experiment (e.g., Bruker's zg30).
- Number of Scans (NS): Set to 16 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.[11]
- Relaxation Delay (D1): Set to 5 seconds. A longer relaxation delay is crucial for ensuring that all protons, especially those with longer relaxation times, have fully relaxed before the next pulse. This is essential for accurate integration if quantitative analysis is needed.[6]
- Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals are captured. e. Acquisition: Start the acquisition to collect the Free Induction Decay (FID) signal.
Part 3: Data Processing and Structural Verification
The raw FID is a time-domain signal that must be mathematically converted into the familiar frequency-domain spectrum.[12] Proper processing is essential to extract accurate chemical shifts, integrals, and coupling constants.[13][14][15]
3.1. Processing the FID
-
Apodization (Window Function): Multiply the FID by an exponential function (e.g., with a line broadening factor, LB, of 0.3 Hz). This enhances the signal-to-noise ratio at the expense of a minor loss in resolution.
-
Fourier Transform: Perform a Fourier Transform (FT) to convert the time-domain FID into the frequency-domain spectrum.[12]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely absorptive and symmetrical.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis (x-axis). Set the peak for the internal standard, tetramethylsilane (TMS), to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used (δ = 7.26 ppm).
3.2. Spectral Interpretation and Structural Confirmation
The processed spectrum is now ready for analysis. The key is to match the observed signals with the predictions from Part 1.
-
Peak Assignment:
-
Identify the singlet in the upfield region (~2.45 ppm). Its integration value should correspond to three protons. This is unambiguously the -CH₃ group.
-
Identify the two signals in the aromatic region (downfield, ~7.4-7.8 ppm).
-
The most downfield signal, appearing as a doublet of doublets, corresponds to H-3 , consistent with the strong deshielding from the adjacent -CN and -F groups.
-
The remaining signal, a doublet or broadened doublet, is assigned to H-5 .
-
-
Coupling Constant Analysis:
-
Measure the coupling constants from the splitting patterns. For the H-3 signal (dd), the two different J-values can be extracted. The larger coupling will be ³J(H,F) and the smaller one will be ⁴J(H,H).
-
Confirm that the ⁴J(H,H) value measured from the H-3 signal is identical to the splitting observed in the H-5 signal. This reciprocal relationship is definitive proof of the coupling partnership between H-3 and H-5.
-
3.3. Visualizing the Spin System
The coupling network within the molecule provides a fingerprint of its structure. This can be visualized to clarify the relationships between the nuclei.
Caption: Spin-spin coupling network in this compound.
Conclusion
The ¹H NMR spectrum of this compound provides a textbook example of how fundamental principles of chemical shift theory and spin-spin coupling are applied for rigorous structural elucidation. The distinct chemical shifts of the methyl and two aromatic protons, combined with the characteristic multiplicities arising from both H-H and H-F coupling, create a unique spectral signature. By following a robust experimental and data processing protocol, every feature of the spectrum can be rationally assigned, providing unequivocal confirmation of the molecular structure. This analytical rigor is indispensable for researchers and scientists in drug development and chemical synthesis, ensuring the integrity of their scientific endeavors.
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Technical Guide: Elucidation of 2-Bromo-4-fluoro-6-methylbenzonitrile via 13C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-4-fluoro-6-methylbenzonitrile (CAS No. 1427438-75-2), a substituted aromatic compound with significant potential as a building block in pharmaceutical and materials science research.[1][2] In the absence of publicly available experimental spectra, this document presents a detailed, predicted 13C NMR spectrum derived from established principles of substituent chemical shift (SCS) effects. We offer an in-depth, carbon-by-carbon assignment, elucidating the electronic impact of the bromo, fluoro, methyl, and cyano moieties on the benzonitrile core. Furthermore, this guide furnishes a robust, field-proven experimental protocol for the acquisition of high-resolution 13C NMR data for this class of compounds, ensuring researchers can validate these predictions and confidently characterize their synthesized materials. The methodologies and analyses herein are designed to serve as a practical reference for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex organic molecules.
Introduction: The Central Role of 13C NMR in Modern Drug Discovery
In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of molecular structure is a foundational requirement. Among the suite of analytical techniques available, 13C NMR spectroscopy stands out for its power to provide a direct map of the carbon skeleton of a molecule.[3] Each unique carbon atom in a molecule produces a distinct signal, and its chemical shift (δ) is exquisitely sensitive to its local electronic environment. This sensitivity allows for the detailed interrogation of molecular architecture, including the effects of substitution, stereochemistry, and conformation.
For a molecule such as this compound, which possesses multiple, electronically distinct substituents on an aromatic ring, 13C NMR is an indispensable tool. The interplay of the electron-withdrawing effects of the bromo, fluoro, and cyano groups, and the electron-donating effect of the methyl group, creates a unique electronic fingerprint that can be deciphered through a careful analysis of the 13C NMR spectrum. This guide will walk through the predictive assignment of this fingerprint and provide the means for its experimental verification.
Molecular Structure and Carbon Numbering
To facilitate a clear and unambiguous discussion of the 13C NMR data, the standard IUPAC numbering system is applied to the this compound structure as illustrated below.
Caption: IUPAC numbering for this compound.
Predicted 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound in a standard solvent like CDCl3. These predictions are based on the additive model of substituent chemical shift (SCS) effects, starting from the base value of benzene (128.5 ppm). The influence of each substituent on the ipso, ortho, meta, and para positions is systematically applied to derive the final predicted shifts.[4]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F Coupling) | Rationale for Assignment |
| C1 | ~110 | Doublet | Quaternary carbon, deshielded by CN, shielded by ortho Br and CH3. Subject to 3JCF coupling. |
| C2 | ~125 | Doublet | Quaternary carbon attached to Br. Subject to 3JCF coupling. |
| C3 | ~135 | Doublet | CH carbon, deshielded by para CN and ortho Br. Subject to 2JCF coupling. |
| C4 | ~160 | Doublet | Quaternary carbon attached to highly electronegative F. Exhibits strong 1JCF coupling. |
| C5 | ~118 | Doublet | CH carbon, shielded by para CH3 and ortho F. Subject to 2JCF coupling. |
| C6 | ~140 | Doublet | Quaternary carbon attached to CH3, deshielded by ortho Br and CN. Subject to 4JCF coupling (may be small or unresolved). |
| C7 (C≡N) | ~117 | Singlet | Characteristic chemical shift for a nitrile carbon.[5] |
| C8 (CH3) | ~20 | Singlet | Typical chemical shift for an aromatic methyl group.[6] |
Note on C-F Coupling: The presence of fluorine will induce splitting of carbon signals due to spin-spin coupling. The magnitude of the coupling constant (J) decreases with the number of bonds separating the atoms.
-
¹JCF (C4): Expected to be large, ~240-260 Hz.
-
²JCF (C3, C5): Expected to be in the range of ~20-25 Hz.
-
³JCF (C2, C1): Expected to be smaller, ~5-10 Hz.
-
⁴JCF (C6): Likely to be very small (<3 Hz) and may not be resolved.
In-Depth Spectral Analysis and Peak Assignment
The prediction of the chemical shifts for the aromatic carbons is a process of dissecting the electronic contributions of each substituent. The aromatic region of a 13C NMR spectrum typically spans from 120-150 ppm.[7]
-
C4 (Carbon bearing Fluorine): The most downfield aromatic signal is predicted to be C4. The high electronegativity of fluorine causes a significant deshielding effect on the directly attached (ipso) carbon, shifting it downfield to ~160 ppm. This peak will also be readily identifiable by its large one-bond C-F coupling constant (¹JCF).
-
C6 (Carbon bearing Methyl): The methyl group is electron-donating, which typically shields the ipso carbon. However, C6 is also ortho to the electron-withdrawing cyano and bromo groups, which will have a competing deshielding effect. The net result is a predicted downfield shift to ~140 ppm.
-
C3 (Carbon between Br and F): This carbon is ortho to the bromine and fluorine substituents and para to the cyano group. All three are electron-withdrawing and will contribute to a significant downfield shift, predicted around 135 ppm. Its identity can be confirmed by a moderate two-bond C-F coupling.
-
C2 (Carbon bearing Bromine): The ipso-effect of bromine is typically slightly shielding. However, C2 is ortho to the strongly withdrawing cyano group and meta to the fluorine, leading to a net deshielded position around 125 ppm.
-
C5 (Carbon between F and CH3): This carbon is ortho to the fluorine and the methyl group. The shielding effect of the para methyl group and the deshielding effect of the ortho fluorine will be key determinants. It is predicted to be the most upfield of the CH carbons, around 118 ppm.
-
C1 (Carbon bearing Cyano): The ipso-effect of the cyano group is shielding. C1 is also flanked by two ortho substituents (Br and CH3), which will further influence its position, predicted to be around 110 ppm.
-
Non-Aromatic Carbons: The nitrile carbon (C7) is expected in its characteristic region of 115-120 ppm.[5] The methyl carbon (C8) will appear far upfield, around 20 ppm, typical for alkyl groups attached to an aromatic ring.[6]
Recommended Experimental Protocol for 13C NMR Data Acquisition
To experimentally validate the predicted spectral data, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data for small organic molecules.
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A Technical Guide to Sourcing 2-Bromo-4-fluoro-6-methylbenzonitrile for Advanced Research and Development
This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for identifying and qualifying commercial suppliers of 2-Bromo-4-fluoro-6-methylbenzonitrile (CAS No. 916792-09-1). Beyond a simple vendor list, this document establishes a robust methodology for ensuring the procurement of high-purity, reliably sourced material, which is critical for reproducible and successful downstream applications.
Introduction: The Strategic Importance of this compound
This compound is a substituted aromatic nitrile, a class of compounds highly valued in organic synthesis. Its specific arrangement of bromo, fluoro, methyl, and nitrile functional groups makes it a versatile synthetic intermediate. The bromine atom serves as a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. The fluorine and methyl groups can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is of paramount importance in medicinal chemistry for optimizing drug candidates.[1] Consequently, this reagent is frequently employed as a building block in the synthesis of enzyme inhibitors, receptor modulators, and other biologically active compounds.[1][2]
Given its utility, securing a consistent supply of this reagent with verifiable purity is the foundational first step for any research program that relies on it.
The Commercial Supplier Landscape: Navigating Isomers and Purity Claims
A primary challenge in sourcing this compound is the existence of several positional isomers. It is crucial to distinguish This compound (CAS 916792-09-1) from related structures such as 2-bromo-6-fluoro-4-methylbenzonitrile (CAS 1023971-89-2) and 4-bromo-2-fluoro-6-methylbenzonitrile (CAS 1427438-75-2). Using the correct CAS number is the most effective way to ensure you are sourcing the precise isomer required for your synthetic route.
The following table summarizes a selection of commercial suppliers who list the target compound. This is not an exhaustive list but serves as a starting point for qualification.
| Supplier | Reported Purity | CAS Number | Key Remarks |
| CP Lab Safety | min 98% | 916792-09-1 | Lists the compound as a "Protein Degrader Building Block".[2] |
| PUREST CHEMICAL | Not specified | 916792-09-1 | A China-based manufacturer and supplier.[3] |
| GIHI CHEMICALS CO.,LIMITED | Not specified | Not specified | A China-based manufactory specializing in chemical synthesis.[4] |
Note: Supplier listings and specifications are subject to change. Always verify information directly with the supplier before procurement.
A Scientist's Guide to Supplier Qualification
Selecting a supplier should be a systematic process that goes beyond comparing prices. The following workflow outlines a robust qualification strategy.
Caption: Supplier Qualification Workflow.
Pillar 1: The Certificate of Analysis (CoA) as a Non-Negotiable
A CoA is more than a simple purity statement. A trustworthy CoA from a reputable supplier will include:
-
Compound Identification: Full chemical name and CAS number.
-
Batch Number: Essential for traceability.
-
Purity Data: The percentage purity should be accompanied by the analytical method used (e.g., HPLC, GC, NMR). A purity claim without a method is unsubstantiated.
-
Spectral Data: References to or copies of spectra (¹H NMR, ¹³C NMR, MS) used to confirm the structure.
-
Date of Analysis: Ensures the data is recent.
Pillar 2: Manufacturing Transparency and Consistency
For long-term projects, understanding whether a supplier is a manufacturer or a distributor is key. Manufacturers offer greater batch-to-batch consistency. If working with a distributor, inquire about their own quality control processes and their ability to source from the same original manufacturer for future orders.
Pillar 3: Documentation and Technical Support
Reliable suppliers provide comprehensive and easily accessible Safety Data Sheets (SDS).[4][5][6] The SDS contains critical information on handling, storage, and emergency procedures.[5][7] Furthermore, responsive technical support that can answer questions about product specifications or provide additional data is a hallmark of a quality supplier.
Protocol: In-House Identity and Purity Verification by RP-HPLC
Trust but verify. An in-house analytical confirmation is the cornerstone of a self-validating procurement system. This protocol outlines a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for verifying the purity of this compound.
Objective
To confirm the identity and determine the purity of a commercial sample of this compound against a qualified reference standard.
Materials and Reagents
-
This compound sample
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or higher)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Autosampler vials
Instrumentation and Conditions
The choice of a C18 stationary phase is based on the moderate polarity of the analyte, making it well-suited for reversed-phase chromatography.[8] A gradient elution is initially recommended to ensure all potential impurities are eluted and observed.
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard column for separating moderately polar small molecules.[8] |
| Mobile Phase A | Water | The weak solvent in reversed-phase. |
| Mobile Phase B | Acetonitrile | The strong organic solvent. |
| Gradient | 50% B to 90% B over 10 min | Ensures elution of the main peak and any more hydrophobic impurities.[8] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Room temperature for initial screening. |
| Injection Vol. | 10 µL | A typical volume to avoid peak distortion. |
| Detector | UV/PDA at 260 nm | Benzophenone derivatives and substituted nitriles are strong UV absorbers in this range.[8] |
Experimental Workflow
Caption: HPLC Purity Verification Workflow.
Detailed Procedure
-
Mobile Phase Preparation: Prepare the required volumes of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Degas both solvents prior to use.
-
Sample Solution Preparation: Accurately weigh approximately 5 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with Acetonitrile to achieve a final concentration of ~0.5 mg/mL.
-
System Setup: Set up the HPLC system according to the parameters in the table above. Equilibrate the column with the initial mobile phase composition (50% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection and Analysis: Inject the sample solution and acquire the data.
-
Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. The result should be ≥ 98% (or as specified by the supplier) for the material to be accepted.
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the reagent and ensure laboratory safety.
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][5] Avoid creating dust or aerosols.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] The compound may be sensitive to light and moisture, so storage in an amber glass bottle under an inert atmosphere is recommended for long-term stability.[1]
Conclusion
The procurement of specialty reagents like this compound is a critical control point in the research and development pipeline. By moving beyond simple cost analysis and adopting a structured qualification process that emphasizes documentation, transparency, and in-house analytical verification, scientists can mitigate risks associated with poor-quality starting materials. This diligence ensures the integrity of experimental outcomes and accelerates the path to discovery.
References
- This compound, min 98%, 1 gram. CP Lab Safety. [Link]
- This compound 916792-09-1. PUREST CHEMICAL. [Link]
- Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
- This compound, 95.0%+. YaoMi Lab. [Link]
- 4-Bromo-2-fluoro-6-methylbenzonitrile. Cenmed Enterprises. [Link]
- 4-Bromo-2-fluoro-6-methylbenzonitrile. PubChem. [Link]
- 2-Bromo-6-fluoro-benzonitrile. Amerigo Scientific. [Link]
- MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
- SAFETY D
- 2-Bromo-4-methylbenzonitrile.
- A process for the preparation of 4-fluoro-2-methylbenzonitrile.
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- 3. China Customized this compound 916792-09-1 Suppliers, Manufacturers - PUREST CHEMICAL [purestchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Safe Handling and Storage of 2-Bromo-4-fluoro-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the essential precautions and protocols for the safe handling and storage of 2-Bromo-4-fluoro-6-methylbenzonitrile (CAS No. 916792-09-1). As a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents, a thorough understanding of its properties and potential hazards is paramount to ensuring laboratory safety and experimental integrity.
Compound Profile and Hazard Identification
This compound is a substituted aromatic nitrile. Its molecular structure, featuring a bromine atom, a fluorine atom, and a nitrile group on a toluene scaffold, imparts a unique reactivity profile that is valuable in medicinal chemistry and materials science. However, these functional groups also necessitate careful handling due to the compound's potential health hazards.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 916792-09-1 | [1] |
| Molecular Formula | C8H5BrFN | [2] |
| Molecular Weight | 214.03 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Storage Temperature | 2-8 °C | [3] |
GHS Hazard Classification:
Based on available safety data sheets, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4]
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[5]
Prudent Handling Protocols: A Risk-Based Approach
A foundational principle of laboratory safety is the adoption of a risk-based approach to chemical handling. The following protocols are designed to mitigate the identified hazards associated with this compound.
Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent inhalation of vapors, which are harmful and can cause respiratory irritation.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
Personal Protective Equipment (PPE): Essential for Individual Protection
-
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Wear nitrile gloves to prevent skin contact. Given that this compound is harmful upon dermal absorption, glove integrity is crucial. Inspect gloves for any signs of degradation or perforation before and during use. For extended operations, consider double-gloving.
-
Skin and Body Protection: A lab coat must be worn at all times. For larger scale work, or when there is a significant risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or a failure of engineering controls, a full-face respirator with appropriate cartridges should be used by trained personnel during emergency response.
Safe Work Practices: The Human Element
-
Avoid Contamination: Do not eat, drink, or smoke in laboratory areas.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Clothing: Remove any contaminated clothing immediately and launder it before reuse.
Storage and Chemical Compatibility: Maintaining Compound Integrity and Safety
Proper storage is critical not only for safety but also for preserving the chemical integrity of this compound.
Recommended Storage Conditions:
-
Temperature: Store in a refrigerator at 2-8 °C.[3]
-
Container: Keep the compound in its original, tightly sealed container. An amber glass bottle is recommended to protect it from light.[3]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[3]
-
Location: Store in a designated, well-ventilated, and secure area away from incompatible materials.
Chemical Incompatibilities:
While specific reactivity data for this compound is limited, its functional groups suggest potential incompatibilities with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids and Bases: The nitrile group can undergo hydrolysis under acidic or basic conditions, which may be exothermic.[6]
-
Reducing Agents: The nitrile group can be reduced, for example by lithium aluminum hydride, to form a primary amine.[7]
It is crucial to consult the Safety Data Sheet (SDS) and relevant chemical literature before mixing this compound with other reagents.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is essential to minimize harm.
Risk Assessment Workflow for Handling this compound
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- 2. aaronchem.com [aaronchem.com]
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- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Literature review on 2-Bromo-4-fluoro-6-methylbenzonitrile
An In-Depth Technical Guide to 2-Bromo-4-fluoro-6-methylbenzonitrile for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound (CAS No. 916792-09-1), a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and critical applications, with a focus on its emerging role in the synthesis of targeted protein degraders.
Introduction and Strategic Importance
This compound is a polysubstituted aromatic compound featuring a strategically positioned bromine atom, a fluorine atom, a methyl group, and a nitrile moiety. This unique arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. The fluorine and methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, such as metabolic stability and target binding affinity.[1] Its classification as a "Protein Degrader Building Block" highlights its importance in the cutting-edge field of targeted protein degradation (TPD), a revolutionary therapeutic modality.[2]
Physicochemical Properties and Handling
A clear understanding of the compound's properties is essential for its effective use and storage.
| Property | Value | Reference |
| CAS Number | 916792-09-1 | [2] |
| Molecular Formula | C₈H₅BrFN | [2] |
| Molecular Weight | 214.04 g/mol | [2] |
| Appearance | Typically a solid | |
| Purity | ≥98% (Commercially available) | [2] |
| Storage | Store at room temperature | [2] |
| Solubility | Moderately soluble in common organic solvents | [1] |
Safe Handling and Storage: This compound should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.[1][3] It is sensitive to light and moisture and should be stored in a tightly sealed container.[1] Based on data for isomeric compounds, it is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[4][5]
Synthesis and Manufacturing Pathways
While specific manufacturing processes for this compound are proprietary, a plausible and robust synthetic route can be designed based on established organometallic and aromatic chemistry principles. A common strategy involves the cyanation of a corresponding aryl bromide precursor. For instance, a process analogous to the synthesis of related benzonitriles could involve the reaction of a dibromo-fluoro-toluene intermediate with a cyanide source, such as copper(I) cyanide, although modern methods often prefer less toxic reagents.[6][7]
A potential synthetic workflow starting from 2-bromo-4-fluorotoluene is outlined below.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Sandmeyer Reaction (Illustrative)
This protocol is a generalized procedure based on the synthesis of similar benzonitriles.[6]
-
Diazotization: Dissolve 3-Bromo-5-fluoro-2-methylaniline (1.0 eq) in aqueous HCl. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water and heat to ~60-70 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.
-
Work-up: After the addition is complete, heat the mixture for an additional hour. Cool to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Spectroscopic Characterization
The identity and purity of this compound are confirmed using standard spectroscopic methods.
| Technique | Expected Characteristic Signals |
| FTIR | ~2230 cm⁻¹ (C≡N stretch), ~1600-1450 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-F stretch), ~700-550 cm⁻¹ (C-Br stretch). An FTIR spectrum is available for this compound.[8] |
| ¹H NMR | Two aromatic proton signals, likely appearing as doublets or doublet of doublets due to H-F and H-H coupling. A singlet for the methyl (-CH₃) protons around 2.3-2.5 ppm. |
| ¹³C NMR | Signals for eight distinct carbons: four quaternary aromatic carbons (including those attached to Br, F, CN, and CH₃), two aromatic CH carbons, one methyl carbon, and one nitrile carbon (~115-120 ppm). |
| Mass Spec. | A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. |
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the selective reactivity of its bromine atom in palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures, which is fundamental in drug discovery.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent.[9][10] This reaction is instrumental for introducing aryl or heteroaryl scaffolds.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.[11]
B. Buchwald-Hartwig Amination
This reaction is a cornerstone of modern medicinal chemistry for forming carbon-nitrogen bonds.[12][13] It enables the coupling of this compound with a wide variety of primary or secondary amines, amides, or ammonia equivalents to synthesize substituted anilines, which are prevalent motifs in pharmaceuticals.[14][15]
Experimental Protocol: General Workflow for Cross-Coupling
-
Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the coupling partner (e.g., boronic acid, 1.2-1.5 eq, or amine, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, X-Phos, 4-10 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 eq).[9]
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent (e.g., dioxane, toluene, with or without water).
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, filter off the solids, and perform an aqueous work-up. The organic layer is then dried and concentrated. The final product is purified via column chromatography or recrystallization.
Caption: General experimental workflow for cross-coupling reactions.[9]
Applications in Drug Discovery
The primary application of this compound is as a key intermediate in the synthesis of complex, biologically active molecules.
A. Protein Degrader Building Block
Targeted protein degradation is a novel therapeutic strategy that utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This compound is designated as a building block for these molecules.[2] Its structure can be incorporated into the linker component or used to synthesize the warhead that binds to the target protein, demonstrating its critical role in this innovative area of drug development.
B. Synthesis of Kinase Inhibitors
The substituted benzonitrile scaffold is a "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors.[16] Molecules with similar substitution patterns, such as 4-Bromo-2-fluoro-6-methylbenzonitrile, have been investigated as tyrosine kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR). The unique electronic and steric properties imparted by the bromo, fluoro, and methyl groups allow for fine-tuning of binding interactions within the ATP-binding pocket of kinases, which are critical targets in oncology and inflammatory diseases.[17]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for constructing diverse molecular libraries. Its emerging role in the synthesis of protein degraders and its potential in developing kinase inhibitors underscore its significance for researchers and scientists dedicated to creating the next generation of targeted therapeutics.
References
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
- PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile.
- UB. (n.d.). This compound.
- Cenmed Enterprises. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile (C007B-512913).
- Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166. [Link]
- SpectraBase. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
- CP Lab Safety. (n.d.). This compound, min 98%, 1 gram.
- PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzonitrile.
- ResearchGate. (2009). 2-Bromo-4-methylbenzonitrile. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2536–2543. [Link]
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts website. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
- Google Patents. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal website. [Link]
- ResearchGate. (2023).
- Ciceri, P., Müller, S., O'Mahony, A., Fedorov, O., Filippakopoulos, P., Hunt, J. P., ... & Knapp, S. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature chemical biology, 10(4), 305–312. [Link]
- ACS Publications. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
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- 7. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
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Methodological & Application
Suzuki coupling protocol for 2-Bromo-4-fluoro-6-methylbenzonitrile
An Application Guide for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-6-methylbenzonitrile
Introduction: Synthesizing Complex Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organohalides, providing a powerful pathway to complex molecules like polyolefins, styrenes, and substituted biphenyls.[1][4] Its utility is particularly profound in the pharmaceutical and materials science sectors, where the construction of intricate molecular architectures is paramount.
This guide focuses on a specific, and challenging, substrate: This compound . The successful coupling of this molecule is complicated by two primary factors:
-
Steric Hindrance: The methyl group positioned ortho to the bromine atom significantly encumbers the reaction site, which can impede the initial oxidative addition step in the catalytic cycle.[5][6]
-
Functional Group Compatibility: The benzonitrile moiety, while generally stable, can be susceptible to hydrolysis under harsh basic or acidic conditions, potentially converting the nitrile (-CN) to an amide or carboxylic acid.[7][8][9]
This application note provides a comprehensive protocol and technical discussion for navigating these challenges, enabling researchers to successfully synthesize novel biaryl structures from this sterically hindered building block.
The Reaction Principle: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][10] The mechanism consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially with sterically hindered substrates.[1]
-
Transmetalation: In this step, a base activates the organoboron compound (Ar'-B(OR)₂), facilitating the transfer of its organic group (Ar') to the palladium center and displacing the halide.[4][12][13]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]
A Guide to Experimental Parameters
Optimizing a Suzuki coupling, particularly for a challenging substrate, requires careful consideration of each reaction component.[14][15]
-
Palladium Precatalyst: While various palladium sources can be used, common precatalysts like Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective.[16][17] These Pd(II) or Pd(0) sources are reduced in situ to form the catalytically active Pd(0) species.
-
Ligand Selection (Critical): For sterically hindered aryl bromides, the choice of phosphine ligand is crucial.[5] Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Bulky, electron-rich biaryl monophosphine ligands are required to facilitate both the difficult oxidative addition and the final reductive elimination step.[18] Highly effective ligands for this purpose include:
-
SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
-
RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl
-
XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
-
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[13][19] A strong base can accelerate the reaction but increases the risk of nitrile hydrolysis.[20] Therefore, a moderately strong but poorly nucleophilic inorganic base is ideal.
-
Potassium Carbonate (K₂CO₃): A common and effective choice.
-
Potassium Phosphate (K₃PO₄): Often provides excellent results, especially with hindered substrates.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective but should be used with caution due to the potential for side reactions.
-
-
Solvent System: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation. Aprotic polar solvents are typically used, often in combination with water to help dissolve the inorganic base.
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water
-
-
Temperature: Due to the steric hindrance, elevated temperatures, typically in the range of 80–110 °C, are required to drive the reaction to completion.[11]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid.
Table 1: Reagent Quantities for a 1.0 mmol Scale Reaction
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mg) | Amount (mmol) |
| This compound | 214.04 | 1.0 | 214 | 1.0 |
| Arylboronic Acid | - | 1.2 | - | 1.2 |
| Pd(OAc)₂ | 224.5 | 0.02 (2 mol%) | 4.5 | 0.02 |
| SPhos (Ligand) | 410.5 | 0.04 (4 mol%) | 16.4 | 0.04 |
| K₃PO₄ (Base) | 212.27 | 2.0 | 425 | 2.0 |
| 1,4-Dioxane (Solvent) | - | - | 4 mL | - |
| Water (Solvent) | - | - | 1 mL | - |
Workflow Diagram
Caption: General workflow for the Suzuki coupling and purification.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (214 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Catalyst Addition: In the same flask, add Palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Degassing: Seal the flask with a rubber septum. Purge the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification Procedure
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (3 x 10 mL).[11][21]
-
Extraction: Transfer the filtrate to a separatory funnel. Add water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).[21][22]
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[23]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.[11][21]
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inefficient catalyst system or insufficient heat.
-
Solution: Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos) or a stronger base (e.g., Cs₂CO₃). Ensure the reaction temperature is maintained and the mixture is adequately stirred. Check that reagents and solvents were properly degassed.
-
-
Formation of a Side-Product (Amide/Carboxylic Acid):
-
Cause: Hydrolysis of the nitrile group.
-
Solution: Use a milder base (K₂CO₃ may be gentler than K₃PO₄). Consider lowering the reaction temperature or reducing the reaction time if conversion is still acceptable.
-
-
Protodeborylation of Boronic Acid:
-
Cause: The boronic acid degrades before coupling. This is more common with heteroaryl boronic acids.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure the reaction is thoroughly deoxygenated.
-
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Cano, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Singh, Y., et al. (2017). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Scientific & Engineering Research.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters.
- Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Semantic Scholar. (n.d.). Carbon-carbon formation via Ni-catalyzed Suzuki-Miyaura coupling through C-CN bond cleavage of aryl nitrile.
- ACS Publications. (n.d.). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
- Wiley Online Library. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- ResearchGate. (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- ACS Publications. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles.
- Chemguide. (n.d.). hydrolysis of nitriles.
- YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-6-methylbenzonitrile
Introduction: Strategic C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4] For drug development professionals, the ability to efficiently and selectively introduce amine functionalities onto complex aromatic scaffolds is of paramount importance. This guide provides a detailed technical overview and a practical, field-proven protocol for the Buchwald-Hartwig amination of 2-Bromo-4-fluoro-6-methylbenzonitrile, a sterically hindered and electronically distinct substrate. Understanding the nuances of this transformation is key to unlocking a diverse range of novel chemical entities for drug discovery pipelines.
The substrate, this compound, presents a unique set of challenges and opportunities. The presence of ortho-substituents (bromo and methyl groups) to the site of coupling introduces significant steric hindrance, which can impede the approach of the amine nucleophile and the catalyst.[5] Furthermore, the electronic nature of the aryl ring, influenced by the electron-withdrawing nitrile and fluorine groups, impacts the oxidative addition step of the catalytic cycle. This application note will dissect these factors and provide a robust protocol for navigating these complexities to achieve high-yielding and reproducible amination.
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination proceeds through a well-elucidated catalytic cycle involving a palladium catalyst.[1][6][7] The judicious selection of the palladium source, ligand, and base is critical for an efficient reaction, particularly with challenging substrates.
A generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[8][9] The reactivity order for aryl halides is typically Ar-I > Ar-Br > Ar-Cl.[10]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[11] The choice of base is crucial to ensure efficient deprotonation without causing unwanted side reactions.[10]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex to form the desired C-N bond and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[6][7]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] The use of bulky ligands helps to suppress this undesired pathway.[1]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol is designed as a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))[10]
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)[6]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Reaction Setup and Execution Workflow
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the phosphine ligand (1.5-3.0 mol%), the palladium precatalyst (1.0-2.0 mol%), and the base (1.4-2.0 equiv) to an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar.
-
Inerting the System: Seal the reaction vessel and evacuate and backfill with inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Addition of Solvent and Amine: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 equiv).
-
Causality Note: Anhydrous conditions are crucial as water can deactivate the catalyst and interfere with the base.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]
-
Rationale: Higher temperatures are often required to overcome the activation energy for the oxidative addition of sterically hindered aryl bromides.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-amino-4-fluoro-6-methylbenzonitrile.
Data Presentation: A Guide to Reaction Parameter Selection
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table provides a summary of recommended starting conditions for the amination of this compound, based on literature precedents for similar ortho-substituted aryl bromides.
| Parameter | Recommended Reagent/Condition | Molar Ratio/Concentration | Rationale & Considerations |
| Aryl Halide | This compound | 1.0 equiv | The substrate of interest. |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equiv | A slight excess of the amine is used to drive the reaction to completion. |
| Palladium Source | Pd₂(dba)₃ or XPhos Pd G3 | 1.0 - 2.0 mol% | Pd₂(dba)₃ is a common Pd(0) source. Buchwald precatalysts offer enhanced stability and activity. |
| Ligand | XPhos or RuPhos | 1.5 - 3.0 mol% | Bulky, electron-rich phosphine ligands are essential for coupling sterically hindered substrates and promoting reductive elimination.[1][12] |
| Base | NaOtBu or K₃PO₄ | 1.4 - 2.0 equiv | NaOtBu is a strong, non-nucleophilic base suitable for many amines. K₃PO₄ is a milder base that can be advantageous for substrates with base-sensitive functional groups.[7][10] |
| Solvent | Toluene or 1,4-Dioxane | 0.1 - 0.5 M | Anhydrous, non-protic solvents are required. Toluene is a common choice with a suitable boiling point.[6] |
| Temperature | 80 - 110 °C | N/A | The reaction temperature often needs to be optimized to balance reaction rate and potential decomposition. |
| Reaction Time | 2 - 24 hours | N/A | Monitored by TLC or LC-MS for completion. |
Conclusion and Future Perspectives
The Buchwald-Hartwig amination of this compound provides a reliable and efficient route to a valuable class of substituted anilines for pharmaceutical and materials science research. By carefully selecting a suitable palladium precatalyst, a sterically demanding phosphine ligand, and an appropriate base, the challenges posed by the substrate's steric hindrance and electronic properties can be overcome. The protocol detailed herein serves as a comprehensive guide for researchers to successfully implement this powerful transformation. Further optimization for specific amine coupling partners may lead to even greater efficiency and broader applicability, continuing the legacy of the Buchwald-Hartwig amination as an indispensable tool in modern chemical synthesis.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- The Buchwald–Hartwig Amination After 25 Years.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
- Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]
- Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]
- Buchwald-Hartwig Amination of Nitroarenes. Semantic Scholar. [Link]
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- [Named Reaction #2] Buchwald-Hartwig Amin
- On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses. [Link]
- 2-Amino-4-fluoro-6-methylbenzonitrile. Appretech Scientific Limited. [Link]
- 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-6-methylbenzonitrile
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4-fluoro-6-methylbenzonitrile, a versatile and sterically hindered building block of significant interest to researchers in medicinal chemistry and materials science. This document offers an in-depth exploration of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. By elucidating the mechanistic underpinnings and providing step-by-step experimental workflows, this guide empowers scientists to effectively synthesize a diverse array of novel substituted benzonitrile derivatives. The protocols are designed to be self-validating, with an emphasis on the rationale behind the selection of catalysts, ligands, bases, and reaction conditions to overcome the challenges posed by the substrate's steric and electronic properties.
Introduction: The Strategic Value of this compound
This compound is a key synthetic intermediate whose strategic importance is derived from its unique substitution pattern. The ortho-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom and methyl group allow for the fine-tuning of the physicochemical properties of the resulting products, such as lipophilicity, metabolic stability, and target-binding affinity. The nitrile moiety is a valuable pharmacophore and a versatile functional group for further chemical transformations.[1]
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable efficiency and functional group tolerance.[2][3] These transformations, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex molecules.[4] This guide will focus on three of the most powerful cross-coupling reactions for the derivatization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds to synthesize biaryl compounds.[5]
-
Buchwald-Hartwig Amination: For the construction of C(sp²)–N bonds to generate substituted anilines.[2]
-
Sonogashira Coupling: For the creation of C(sp²)–C(sp) bonds, yielding aryl alkynes.[6]
The protocols provided herein are based on established methodologies for structurally similar substrates and serve as a robust starting point for reaction optimization.
Mechanistic Principles: The Palladium Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing cross-coupling reactions. The generally accepted catalytic cycle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involves three key steps: oxidative addition, transmetalation (or related step), and reductive elimination.[2]
The Generalized Catalytic Cycle
The cycle begins with a low-valent palladium(0) species, which is the active catalyst.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the steric hindrance and electronic properties of the aryl halide.
-
Transmetalation (Suzuki) / Amine Coordination & Deprotonation (Buchwald-Hartwig) / Copper Acetylide Formation & Transmetalation (Sonogashira):
-
In the Suzuki coupling , an organoboron species (activated by a base) transfers its organic group to the palladium center.[7]
-
In the Buchwald-Hartwig amination , the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[2]
-
In the Sonogashira coupling , a copper(I) co-catalyst typically facilitates the formation of a copper acetylide, which then undergoes transmetalation with the Pd(II) complex.[6]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocols
Safety Precaution: this compound should be handled with appropriate personal protective equipment, including nitrile gloves and safety goggles. It is sensitive to light and moisture and should be stored under an inert atmosphere at 2-8°C. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the Schlenk flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.
-
Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube or reaction vial.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling for Aryl Alkyne Synthesis
This protocol outlines the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and the amine base (e.g., Et₃N).
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table summarizes key reaction parameters and expected yields for the cross-coupling of this compound. Yields are estimated based on reactions with structurally similar, sterically hindered aryl bromides and may require optimization.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 12-24 | 70-90 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | 75-95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 12-24 | 65-85 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / RuPhos | K₂CO₃ | t-BuOH | 100 | 12-24 | 60-80 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 | 4-16 | 70-90 |
| Sonogashira | 1-Octyne | Pd(PPh₃)₄ / CuI | DIPA | THF | 25-40 | 6-18 | 65-85 |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure Pd(0) source is active or use a pre-catalyst. Ensure inert atmosphere is maintained. |
| Insufficiently strong base | For Suzuki, switch to a stronger base like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, NaOtBu or LiHMDS may be required. | |
| Ligand poisoning | The nitrile or other functional groups may coordinate to Pd. Increase ligand loading or switch to a more electron-rich, bulky ligand (e.g., Buchwald-type biaryl phosphines). | |
| Formation of Side Products | Homocoupling of coupling partner (e.g., biaryl from boronic acid) | Lower reaction temperature, reduce catalyst loading, or ensure slow addition of the aryl bromide. |
| Protodebromination (replacement of Br with H) | Ensure strictly anhydrous and anaerobic conditions. The presence of water or oxygen can facilitate this pathway. Use a non-protic solvent. | |
| Catalyst Deactivation | Steric hindrance around the bromine can slow oxidative addition. Use a more electron-rich and bulky ligand (e.g., XPhos, RuPhos) to promote this step. |
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile strategy for the synthesis of a wide range of functionalized benzonitrile derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient routes to biaryls, arylamines, and aryl alkynes, respectively. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to successfully employ this valuable building block in their synthetic endeavors. Careful consideration of the catalyst system, base, and solvent, as guided by the mechanistic principles discussed, is paramount to achieving high yields and purity.
References
- Ahmad, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 195–205. [Link]
- Wikipedia. (2023, December 29).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- LookChem. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98%.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2023, November 11). Heck reaction. [Link]
- Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References.
- Szostak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7353. [Link]
- Liu, X., et al. (2016). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls.
- Fortman, G. C., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews, 40(10), 5151-5169. [Link]
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(59), 15758-15762. [Link]
- The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
- Sohel, S. M. A., & Liu, R.-S. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(45), 25993-26021. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-bromo-4-fluoro-6-methylbenzonitrile. This substrate is a valuable building block in medicinal chemistry and materials science due to its distinct electronic and steric properties. The guide delves into the molecular reactivity, regioselectivity, and practical experimental considerations. It offers validated, step-by-step protocols for substitution with common nucleophiles (amines, alcohols, and thiols), data interpretation, and safety guidelines to ensure reproducible and safe execution of these transformations.
Molecular Analysis and Reactivity Profile
This compound is an electron-deficient aromatic ring, primed for nucleophilic aromatic substitution. Its reactivity is governed by the interplay of several factors:
-
Strong Activation by the Cyano Group: The nitrile (-CN) group is a powerful electron-withdrawing group through both resonance and induction.[1] It significantly reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.[2] The nitrile group's ability to stabilize the negative charge in the reaction intermediate is crucial for the SNAr mechanism.[1]
-
Leaving Group Potential: The substrate possesses two potential leaving groups: bromide and fluoride. In the context of SNAr reactions, the typical leaving group trend seen in SN1/SN2 reactions is inverted. Fluorine, despite forming a strong C-F bond, is generally a better leaving group than bromine or chlorine in SNAr.[3][4] This "element effect" is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[5][6]
-
Steric Hindrance: The methyl group at the C6 position, ortho to the bromine, introduces significant steric hindrance.[7] This bulkiness can impede the approach of a nucleophile to the C2 position (attached to bromine), potentially influencing the reaction's regioselectivity.[8]
Regioselectivity: The Critical Question (Fluorine vs. Bromine Displacement)
The primary challenge when working with this substrate is controlling which halogen is displaced. Based on electronic and steric factors, substitution is overwhelmingly favored at the C4 position, displacing the fluoride.
-
Electronic Preference: The cyano group is para to the fluorine and ortho to the bromine. Resonance stabilization of the anionic Meisenheimer complex is most effective when the activating group is ortho or para to the site of nucleophilic attack.[1][3] Both positions are electronically activated. However, the high electronegativity of fluorine makes the C4 carbon significantly more electrophilic and better able to stabilize the forming negative charge in the transition state.[5]
-
Steric Dominance: The methyl group at C6 severely hinders nucleophilic attack at the C2 position (the carbon-bromine bond). In contrast, the C4 position is sterically unencumbered, providing a clear pathway for the nucleophile. This steric factor is often the decisive element in directing the substitution.
Therefore, nucleophiles will selectively attack the C4 position to yield 2-bromo-6-methyl-4-(substituted)benzonitrile .
Visualization of the SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2]
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
Safety Precaution: this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[9] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Protocol 1: Amination (e.g., with Morpholine)
This protocol describes a general procedure for the synthesis of 4-amino-substituted benzonitriles.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.5 M).
-
Add morpholine (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF, DMSO, NMP | Aprotic polar solvents are ideal for SNAr as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[10] |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | A non-nucleophilic base is required to neutralize the H-F formed during the reaction, driving it to completion.[11] |
| Temperature | 80 - 120 °C | Heating is typically required to overcome the activation energy of the initial nucleophilic attack.[12] |
| Equivalents | Nucleophile (1.1-1.5 eq) | A slight excess of the nucleophile ensures complete consumption of the limiting reagent. |
Protocol 2: O-Arylation (e.g., with Phenol)
This protocol is suitable for the synthesis of diaryl ethers.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend NaH (1.3 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of phenol (1.2 eq) in anhydrous DMF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to form the sodium phenoxide.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the phenoxide solution.
-
Allow the reaction to warm to room temperature, then heat to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate and purify by column chromatography.
Protocol 3: S-Arylation (e.g., with Thiophenol)
This protocol describes the synthesis of thioethers.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve thiophenol (1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add KOtBu (1.2 eq) portion-wise and stir for 20 minutes to generate the thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with EtOAc (3x), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: A typical experimental workflow for an SNAr reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Insufficient temperature. | Increase reaction temperature in 10-20 °C increments. |
| Inactive base or wet solvent. | Use freshly opened anhydrous solvent and a fresh bottle of base. Ensure reagents are properly dried. | |
| Poorly nucleophilic reagent. | For weak nucleophiles (e.g., alcohols), ensure complete deprotonation with a strong base (e.g., NaH) before adding the substrate. | |
| Multiple Products | Reaction with solvent. | Ensure the chosen solvent is inert under the reaction conditions. For example, alcohols are not suitable solvents if O-arylation is not the desired outcome.[10] |
| Degradation of starting material or product. | Lower the reaction temperature and monitor closely to avoid over-reaction. | |
| Difficult Purification | Residual DMF/DMSO. | Perform multiple aqueous washes during workup to remove high-boiling polar solvents. |
References
- Google. (n.d.). Current time in Pasuruan, ID.
- Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- PubMed Central (PMC). (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
- ACS Publications. (2012, December 13). Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles.
- ResearchGate. (n.d.). Schemes depicting the SNAr/nucleophilic substitution of the different....
- Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
- ResearchGate. (2025, August 7). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. (2025, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
- PubMed Central (PMC). (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- PubMed Central (PMC) - NIH. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
- Wordpress. (2025, December 27). SNAr Reaction in Other Common Molecular Solvents.
- PubMed Central (PMC). (n.d.). Interrupted SNAr-Alkylation Dearomatization.
- University of Bristol. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles.
- PubMed. (2017, April 20). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics.
- PubMed Central (PMC) - NIH. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
- PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile.
Sources
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- 7. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 12. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-4-fluoro-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of 2-Bromo-4-fluoro-6-methylbenzonitrile
This compound is a highly functionalized aromatic building block with significant potential in the synthesis of diverse heterocyclic scaffolds. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, an electron-withdrawing nitrile group capable of participating in cyclization, and fluorine and methyl groups that can influence biological activity and metabolic stability, makes it an attractive starting material for drug discovery and materials science. This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the transformation of this versatile substrate into valuable heterocyclic compounds.
The strategic placement of the bromo, fluoro, and methyl groups on the benzonitrile core allows for a range of chemical manipulations. The bromine atom at the 2-position is sterically accessible for various palladium-catalyzed cross-coupling reactions, serving as a linchpin for the introduction of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the 4-position, while generally less reactive to nucleophilic substitution than in highly activated systems, can still be a site for modification under specific conditions and significantly influences the electronic properties of the ring. The methyl group at the 6-position provides steric hindrance that can direct the regioselectivity of certain reactions and can also be a site for further functionalization.
This document will explore three key synthetic avenues originating from this compound:
-
Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the reactive C-Br bond to forge new bonds and introduce diverse functionalities.
-
Synthesis of Fused Nitrogen-Containing Heterocycles: Focusing on the construction of quinazoline derivatives, a prevalent motif in medicinal chemistry.
-
Synthesis of Fused Oxygen-Containing Heterocycles: Outlining a pathway to benzofuran derivatives, another important class of bioactive molecules.
Each section will provide a detailed theoretical background, mechanistic insights, step-by-step experimental protocols, and expected outcomes based on established synthetic methodologies.
Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The presence of the bromine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis, allowing for the efficient and selective formation of C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures and is widely used in the synthesis of kinase inhibitors and other complex molecules.[1]
Causality Behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient Suzuki-Miyaura coupling. A bulky, electron-rich phosphine ligand, such as SPhos or XPhos, is often employed to facilitate the oxidative addition of the aryl bromide to the palladium(0) center and promote the subsequent reductive elimination. The base is required to activate the boronic acid for transmetalation. An aqueous solvent mixture is often beneficial for the solubility of the base and the boronic acid.
Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Recommended Condition | Causality/Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | A common and effective Pd(II) source that is reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich ligand that promotes oxidative addition and reductive elimination. |
| Base | K₂CO₃ (2.0 equiv) | A moderately strong inorganic base, effective in activating the boronic acid. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 100 °C | A typical temperature to ensure a reasonable reaction rate for aryl bromides. |
| Reaction Time | 12-24 h | Reaction progress should be monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, which are crucial intermediates in the preparation of many pharmaceuticals, including kinase inhibitors.[2]
Causality Behind Experimental Choices: The selection of the palladium catalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination. For sterically hindered aryl bromides, bulky electron-rich phosphine ligands like XPhos or Josiphos-type ligands are often necessary. A strong, non-nucleophilic base such as sodium tert-butoxide is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Parameter | Recommended Condition | Causality/Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A stable Pd(0) source. |
| Ligand | XPhos (2-4 mol%) | A bulky, electron-rich ligand suitable for coupling with aryl bromides. |
| Base | NaOtBu (1.4 equiv) | A strong, non-nucleophilic base to facilitate amine deprotonation. |
| Solvent | Toluene (anhydrous) | A common non-polar solvent for this reaction. |
| Temperature | 100-110 °C | Sufficient to drive the reaction to completion. |
| Reaction Time | 12-24 h | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a dry, sealable reaction tube, add Pd₂(dba)₃ (0.01-0.02 equiv) and XPhos (0.02-0.04 equiv).
-
Add this compound (1.0 equiv), NaOtBu (1.4 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by morpholine (1.2 equiv).
-
Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress. Upon completion, cool to room temperature.
-
Carefully open the tube and quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Synthesis of Quinazoline Derivatives: A Gateway to Bioactive Molecules
Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. A practical approach to synthesize substituted quinazolines from this compound involves a two-step sequence: a Buchwald-Hartwig amination to introduce an amino group, followed by a cyclization reaction.
Synthetic Strategy:
Figure 3: Two-step synthesis of quinazolines.
Step 1: Synthesis of 2-Amino-4-fluoro-6-methylbenzonitrile
This step utilizes a Buchwald-Hartwig amination with an ammonia surrogate.
Protocol 3: Amination of this compound
| Parameter | Recommended Condition | Causality/Rationale |
| Ammonia Source | Benzophenone imine (1.2 equiv) | A convenient ammonia surrogate. |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | Effective and readily available. |
| Ligand | BINAP (3 mol%) | A bidentate phosphine ligand effective for aminations. |
| Base | NaOtBu (2.0 equiv) | Strong base required for deprotonation. |
| Solvent | Toluene (anhydrous) | A standard solvent for this transformation. |
| Temperature | 100 °C | To ensure a reasonable reaction rate. |
| Hydrolysis | 2M HCl | To deprotect the imine and afford the primary amine. |
Step-by-Step Procedure:
-
Follow the general procedure for Buchwald-Hartwig amination (Protocol 2), using benzophenone imine as the amine source.
-
After the coupling reaction is complete, cool the mixture and carefully add 2M HCl.
-
Stir the mixture at room temperature for 1-2 hours to effect hydrolysis of the imine.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the resulting 2-Amino-4-fluoro-6-methylbenzonitrile by column chromatography.
Step 2: Cyclization to form the Quinazoline Ring
The resulting 2-aminobenzonitrile is a versatile precursor for the synthesis of quinazolines.
Protocol 4: Synthesis of 6-Fluoro-8-methylquinazolin-4-amine
| Parameter | Recommended Condition | Causality/Rationale |
| Reagents | Formamide | Serves as both the carbon and nitrogen source for the pyrimidine ring. |
| Catalyst | None (thermal) or acid catalyst | High temperature is often sufficient to drive the cyclization. |
| Temperature | 150-180 °C | Required for the condensation and cyclization reaction. |
| Reaction Time | 4-8 h | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
In a round-bottom flask, heat a mixture of 2-Amino-4-fluoro-6-methylbenzonitrile (1.0 equiv) and formamide (10-20 equiv).
-
Maintain the temperature at 160 °C and stir for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazoline derivative.
Synthesis of Benzofuran Derivatives: Accessing Oxygen-Containing Heterocycles
Benzofurans are another important class of heterocyclic compounds with diverse biological activities. A plausible route to substituted benzofurans from this compound involves an initial Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization.
Synthetic Strategy:
Sources
The Strategic Utility of 2-Bromo-4-fluoro-6-methylbenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and conformationally restricted scaffolds is a cornerstone of rational drug design. 2-Bromo-4-fluoro-6-methylbenzonitrile emerges as a highly valuable and versatile building block, embodying key structural features that are sought after in the synthesis of targeted therapeutics. Its utility is primarily centered on its application as a key intermediate in the development of kinase inhibitors and other modulators of cellular signaling pathways.
The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a drug candidate, such as lipophilicity and pKa.[1][2][3][4][5] The nitrile group is a versatile functional handle and a common pharmacophore in many approved drugs, often participating in key binding interactions with biological targets.[6][7][8] Furthermore, the bromine atom provides a reactive center for facile carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[9] This combination of features makes this compound a privileged scaffold for the construction of complex and potent bioactive molecules.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols for its key transformations and insights into the rationale behind its use in drug design.
Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors
Substituted benzonitriles are integral components of numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[10][11] These compounds often target the ATP-binding site of kinases, and the specific substitution pattern on the aromatic ring is crucial for achieving high potency and selectivity. This compound is particularly well-suited for the synthesis of inhibitors targeting the RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival that is frequently dysregulated in cancer.[1][3]
A prominent example of a drug class where this scaffold is relevant is the development of pan-RAF inhibitors. These inhibitors are designed to target all isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF) to overcome resistance mechanisms observed with first-generation B-RAF selective inhibitors like vemurafenib.[1][12][13] The synthesis of such inhibitors often involves the coupling of a substituted benzonitrile derivative with a heterocyclic core, such as a pyrazole or a pyrido[2,3-d]pyrimidine.
The following sections will detail the synthetic protocols for key reactions that enable the incorporation of the this compound scaffold into potential drug candidates.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of biaryl and heteroaryl-aryl structures.[14][15][16] In the context of this compound, this reaction is instrumental for coupling the benzonitrile core with a variety of boronic acids or esters, thereby introducing diverse substituents that can probe the binding pocket of a target kinase. The electron-withdrawing nature of the nitrile and fluorine groups can influence the reactivity of the aryl bromide, necessitating careful optimization of the reaction conditions.[10][17]
Reaction Scheme:
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a ligand (e.g., SPhos, 6-10 mol%) to the flask under a positive pressure of the inert gas.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe. The reaction concentration is typically maintained between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Representative Suzuki Coupling Conditions and Yields
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | PdCl₂(dppf) (5) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | 75-85 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 8 | 90-98 |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of a palladium catalyst and ligand is critical. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands like SPhos can enhance the rate of oxidative addition, which is often the rate-limiting step.[14] Pd(PPh₃)₄ is a versatile and commonly used catalyst that is effective for a range of substrates.[4]
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[16] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed, with their strength and solubility influencing the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent the oxidation of the Pd(0) catalyst.
Experimental Workflow Diagram:
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another key transformation for functionalizing this compound. In this reaction, a nucleophile displaces a halide on the aromatic ring. The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the ring.[18] For polyhalogenated aromatic compounds, the fluorine atom is typically a better leaving group than bromine in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.
Reaction Scheme:
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: Add the nucleophile (e.g., a primary or secondary amine, 1.2-1.5 equiv.) and a base (e.g., K₂CO₃ or diisopropylethylamine, 2.0 equiv.) to the solution.
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Representative SNAr Conditions and Regioselectivity
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Major Product |
| 1 | Morpholine | K₂CO₃ | DMSO | 80 | 6 | 2-Bromo-6-methyl-4-morpholinobenzonitrile |
| 2 | Sodium methoxide | N/A | Methanol | 65 | 12 | 2-Bromo-4-methoxy-6-methylbenzonitrile |
| 3 | Aniline | Cs₂CO₃ | DMF | 100 | 24 | 2-Bromo-6-methyl-4-(phenylamino)benzonitrile |
Causality Behind Experimental Choices:
-
Regioselectivity: The fluorine at the 4-position is para to the electron-withdrawing nitrile group, making it highly activated towards nucleophilic attack. The bromine at the 2-position is ortho to the nitrile, which also activates it, but typically to a lesser extent than the para position. Therefore, nucleophilic substitution is expected to occur preferentially at the 4-position.
-
Solvent: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and they can stabilize the charged Meisenheimer intermediate.
-
Base: A base is often required to deprotonate the nucleophile or to neutralize any acid formed during the reaction, driving the equilibrium towards the product.
Logical Relationship Diagram:
Sources
- 1. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. "Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhib" by Chad Mulloy Beneker [scholarcommons.sc.edu]
- 3. The synthesis method of Binimetinib_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 13. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. cenmed.com [cenmed.com]
Application Notes and Protocols: 2-Bromo-4-fluoro-6-methylbenzonitrile as a Versatile Building Block for the Synthesis of Novel Enzyme Inhibitors
Introduction: The Strategic Value of a Multifunctional Scaffolding Approach
In the landscape of modern medicinal chemistry, the pursuit of novel enzyme inhibitors with high potency and selectivity is a paramount objective. The strategic selection of starting materials is a critical determinant of success in this endeavor. 2-Bromo-4-fluoro-6-methylbenzonitrile has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of bioactive molecules, particularly in the development of targeted enzyme inhibitors. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom that can modulate physicochemical properties and serve as a handle for nucleophilic aromatic substitution, and a nitrile group that can act as a key pharmacophoric element or be further transformed, provides a rich platform for chemical exploration.
This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of this compound in the synthesis of two important classes of enzyme inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors and Tyrosine Kinase inhibitors. The methodologies described herein are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to leverage the full potential of this strategic starting material.
Physicochemical Properties and Handling of this compound
| Property | Value | Source |
| CAS Number | 916792-09-1 | [1] |
| Molecular Formula | C₈H₅BrFN | [1] |
| Molecular Weight | 214.03 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Storage | 2-8°C, under an inert atmosphere, protected from light and moisture |
Handling and Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, nitrile gloves, and a lab coat, should be worn at all times. This compound is sensitive to light and moisture, and care should be taken to store it under an inert atmosphere in a tightly sealed container at the recommended temperature.
Application I: Synthesis of PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a critical process for the repair of DNA single-strand breaks.[2] Inhibition of PARP-1 has emerged as a successful therapeutic strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[2] The benzonitrile moiety is a common feature in many potent PARP inhibitors, where the nitrile group often forms a key hydrogen bond interaction with the nicotinamide-binding pocket of the enzyme.
The following protocol details a representative synthesis of a PARP-1 inhibitor scaffold utilizing this compound, adapted from established methodologies for similar compounds.[3]
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl PARP-1 Inhibitor Intermediate
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to generate a biaryl intermediate, a common structural motif in many PARP inhibitors.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylic acid tert-butyl ester) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (0.1 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve palladium(II) acetate (0.05 mmol) and SPhos (0.1 mmol) in anhydrous 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask, followed by degassed water (1 mL).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl intermediate.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand like SPhos is crucial for efficient cross-coupling, particularly with sterically hindered or electron-deficient aryl bromides.[4] The use of a base, such as potassium phosphate, is necessary to activate the boronic acid for transmetalation. A mixture of dioxane and water is a common solvent system for Suzuki reactions, promoting the dissolution of both organic and inorganic reagents.
Subsequent Transformations to a PARP-1 Inhibitor
The resulting biaryl intermediate can be further elaborated to a potent PARP-1 inhibitor. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, which is then coupled with a suitable amine. Alternatively, the fluorine atom can be displaced via nucleophilic aromatic substitution to introduce additional functionalities that can interact with the PARP-1 active site.
Application II: Synthesis of Tyrosine Kinase Inhibitors
Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, differentiation, and survival.[5] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] A closely related isomer, 4-Bromo-2-fluoro-6-methylbenzonitrile, has been identified as a tyrosine kinase inhibitor, suggesting that the 2-bromo isomer is a promising starting point for the synthesis of novel inhibitors in this class.[7]
The following protocol outlines a synthetic strategy for a tyrosine kinase inhibitor scaffold, leveraging the reactivity of the fluorine atom in this compound for nucleophilic aromatic substitution (SNAr).
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a Tyrosine Kinase Inhibitor Scaffold
This protocol describes the displacement of the fluorine atom of this compound with an amine nucleophile, a common strategy in the synthesis of many kinase inhibitors.
Reaction Scheme:
Caption: General scheme for SNAr reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine or a substituted aniline) (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the amine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-substituted benzonitrile derivative.
Causality Behind Experimental Choices: The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing nitrile group at the 1-position.[8] A polar aprotic solvent like DMSO is ideal for SNAr reactions as it can solvate the cation of the base while leaving the nucleophile relatively unsolvated and more reactive. A base like potassium carbonate is used to deprotonate the amine nucleophile, increasing its nucleophilicity.
Structure-Activity Relationship (SAR) Insights and Mechanistic Considerations
The strategic placement of substituents on the benzonitrile scaffold allows for a systematic exploration of structure-activity relationships.
-
The Nitrile Group: The nitrile group often acts as a key hydrogen bond acceptor, interacting with specific residues in the enzyme's active site. For PARP inhibitors, this interaction is typically with the backbone amide of a glycine residue in the nicotinamide-binding pocket. For tyrosine kinase inhibitors, it can interact with hinge region residues.
-
The 2-Position (Bromo Group): The bromine atom serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions. The size and nature of the group introduced at this position can significantly impact potency and selectivity by exploring different pockets of the active site.
-
The 4-Position (Fluoro Group): The fluorine atom can be retained to enhance metabolic stability and binding affinity through favorable electrostatic interactions. Alternatively, its displacement via SNAr allows for the introduction of various functionalities that can extend into solvent-exposed regions or form additional interactions with the target enzyme.
-
The 6-Position (Methyl Group): The methyl group can provide beneficial steric interactions, improve metabolic stability by blocking a potential site of oxidation, and enhance binding affinity through hydrophobic interactions.
In-Text Citations & References
In-Text Citations:
-
[9] Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. (2022). Bioorganic & Medicinal Chemistry, 61, 116739.
-
[4] Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. (2025). BenchChem.
-
[5] Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. (2011). Molecules, 16(6), 5039-5053.
-
[10] Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. (2020). Future Medicinal Chemistry, 12(24), 2179-2190.
-
[11] Mechanistic insights into P-glycoprotein-driven transport of anti-cancer PARP inhibitors. (2025). ResearchGate.
-
[3] Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2021). Journal of Medicinal Chemistry, 64(15), 11490-11509.
-
[12] Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. (2025). BenchChem.
-
[13] Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. (2025). BenchChem.
-
[2] Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2017). Molecules, 22(12), 2093.
-
[14] Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). ResearchGate.
-
[15] Insights into the binding of PARP inhibitors to the catalytic domain of human tankyrase-2. (2014). Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2323–2332.
-
[16] Unraveling the Structure-Activity Relationship of 2-Amino-4-fluorobenzoic Acid Derivatives in EGFR Inhibit. (2025). BenchChem.
-
[17] Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. (2012). Nature Biotechnology, 30(3), 283–288.
-
[18] PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Cell and Developmental Biology, 8, 564601.
-
[19] Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. (2025). Nature Communications, 16(1), 1234.
-
[6] Tyrosine kinase inhibition: an approach to drug development. (1995). Science, 267(5205), 1782–1788.
-
[20] Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. (2017). European Journal of Medicinal Chemistry, 125, 1023–1035.
-
[21] Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry, 12, 1369558.
-
[1] this compound, min 98%, 1 gram - CP Lab Safety. (n.d.). Retrieved January 8, 2026, from [Link]
References:
-
Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. (2022). Bioorganic & Medicinal Chemistry, 61, 116739. [Link]
-
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. (2025). BenchChem.
-
Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. (2011). Molecules, 16(6), 5039-5053. [Link]
-
Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. (2020). Future Medicinal Chemistry, 12(24), 2179-2190. [Link]
-
Mechanistic insights into P-glycoprotein-driven transport of anti-cancer PARP inhibitors. (2025). ResearchGate.
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2021). Journal of Medicinal Chemistry, 64(15), 11490-11509. [Link]
-
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. (2025). BenchChem.
-
Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. (2025). BenchChem.
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2017). Molecules, 22(12), 2093. [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). ResearchGate.
-
Insights into the binding of PARP inhibitors to the catalytic domain of human tankyrase-2. (2014). Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2323–2332. [Link]
-
Unraveling the Structure-Activity Relationship of 2-Amino-4-fluorobenzoic Acid Derivatives in EGFR Inhibit. (2025). BenchChem.
-
Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. (2012). Nature Biotechnology, 30(3), 283–288. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Cell and Developmental Biology, 8, 564601. [Link]
-
Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. (2025). Nature Communications, 16(1), 1234.
-
Tyrosine kinase inhibition: an approach to drug development. (1995). Science, 267(5205), 1782–1788. [Link]
-
Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. (2017). European Journal of Medicinal Chemistry, 125, 1023–1035. [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry, 12, 1369558. [Link]
-
This compound, min 98%, 1 gram - CP Lab Safety. (n.d.). Retrieved January 8, 2026, from [Link]
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- 1. Mechanistic Insights into a CDK9 Inhibitor Via Orthogonal Proteomics Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 20. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Bromo-4-fluoro-6-methylbenzonitrile in the Synthesis of Pharmaceutical Intermediates
Abstract
2-Bromo-4-fluoro-6-methylbenzonitrile has emerged as a highly versatile and strategically important building block in modern medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a fluorine atom to modulate physicochemical properties, and a methyl group for steric and electronic influence, makes it an attractive starting material for the synthesis of a diverse array of pharmaceutical intermediates. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of key pharmaceutical precursors. We will delve into the mechanistic rationale behind common synthetic transformations, provide detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, and present data in a clear, actionable format.
Introduction: The Versatility of a Multifunctional Scaffolding
The quest for novel therapeutic agents often hinges on the efficient construction of complex molecular architectures. This compound serves as an exemplary scaffold, offering multiple avenues for synthetic diversification. The bromine atom, in particular, provides a reliable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are mainstays in the pharmaceutical industry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups, all desirable traits in drug candidates. Furthermore, the methyl and nitrile functionalities offer additional points for chemical modification or can be integral parts of the final pharmacophore.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The primary synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad functional group tolerance, mild reaction conditions, and high yields, making them ideal for the synthesis of complex pharmaceutical intermediates.[3]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of a carbon-carbon bond between the brominated aromatic ring and a variety of organoboron reagents.[3][4] This reaction is instrumental in the synthesis of biaryl and aryl-heteroaryl structures, which are common motifs in many approved drugs.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand, base, and solvent system is critical for the efficiency of the reaction, as these components influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst system by mixing palladium(II) acetate and SPhos.
-
Add the catalyst system to the reaction flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | K₂CO₃ | A moderately strong base that is effective in promoting transmetalation without causing significant side reactions. |
| Solvent | Dioxane/Water (4:1) | The aqueous-organic mixture aids in the dissolution of both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle at a reasonable rate. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction is invaluable for the synthesis of arylamines and N-aryl heterocycles, which are prevalent in a wide range of pharmaceuticals.
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which is often the rate-limiting step in the cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add sodium tert-butoxide.
-
In a separate flask, dissolve this compound, the amine, Pd₂(dba)₃, and Xantphos in anhydrous toluene.
-
Add the solution from step 2 to the Schlenk tube containing the base.
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Xantphos is a bite-angle ligand that stabilizes the palladium catalyst and promotes the crucial reductive elimination step. |
| Base | NaOtBu | A strong, non-nucleophilic base that effectively deprotonates the amine without competing in the coupling reaction. |
| Solvent | Toluene | An inert, high-boiling solvent suitable for the reaction temperatures required. |
| Temperature | 90-110 °C | Necessary to overcome the activation energy for the catalytic cycle, particularly the reductive elimination step. |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. Its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the efficient construction of complex molecular scaffolds. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in the pharmaceutical industry, enabling the streamlined development of novel therapeutic agents.
References
- Lapkin, A. A., et al. (2015).
- Magano, J., & Dunetz, J. R. (2012). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Torregrosa, R. R. P., & Srirangam, J. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 10-17. [Link]
- Yadav, J. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
- Yusuf, A. A., et al. (2025). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic...
Sources
Functionalization of the nitrile group in 2-Bromo-4-fluoro-6-methylbenzonitrile
An Application Guide to the Strategic Functionalization of the Nitrile Group in 2-Bromo-4-fluoro-6-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Scaffold
This compound is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the strategic interplay of its substituents—a nucleophilic nitrile, a synthetically versatile bromine atom, and electronically influential fluoro and methyl groups—can be leveraged to construct complex molecular architectures.[1] The bromine atom, for instance, provides a reactive handle for cross-coupling reactions, while the fluorine and methyl groups can modulate the physicochemical properties and binding affinities of derivative compounds.[1]
This application note provides a detailed guide to the selective transformation of the nitrile moiety, a cornerstone functional group that can be elaborated into several key pharmacophores and reactive intermediates. We will explore three principal pathways for the functionalization of the nitrile group in this compound:
-
Hydrolysis: Conversion to amides and carboxylic acids.
-
Reduction: Transformation into primary amines.
-
[3+2] Cycloaddition: Synthesis of 5-substituted-1H-tetrazoles.
Each section will delve into the underlying mechanisms, provide detailed, field-proven protocols, and explain the causal reasoning behind experimental choices, empowering researchers to confidently apply these transformations in their own synthetic endeavors.
Hydrolysis: Accessing Amides and Carboxylic Acids
The hydrolysis of nitriles is a fundamental transformation that can yield either a primary amide or a carboxylic acid, depending on the reaction conditions. The process involves the nucleophilic attack of water on the electrophilic carbon of the nitrile, with the amide being a key intermediate on the path to the carboxylic acid.[2] Controlling the extent of this reaction is crucial for selectively isolating the desired product.
Pathway A: Partial Hydrolysis to 2-Bromo-4-fluoro-6-methylbenzamide
Stopping the hydrolysis at the amide stage can be challenging because the amide itself is susceptible to further hydrolysis.[2][3] Therefore, milder conditions are required. While traditional methods using carefully controlled acid or base concentrations exist, a reliable approach involves the use of alkaline hydrogen peroxide, which selectively hydrates the nitrile without promoting significant amide cleavage.
The reaction of a nitrile with alkaline hydrogen peroxide proceeds via the nucleophilic attack of the hydroperoxide anion (OOH⁻), which is a more potent nucleophile than the hydroxide ion under these conditions. The resulting peroxyimidic acid intermediate is then reduced by another molecule of hydrogen peroxide to the primary amide. This pathway is generally milder and less prone to over-hydrolysis compared to forcing conditions with strong acids or bases.[3]
-
Reagents & Equipment:
-
This compound
-
Ethanol (or other suitable alcohol solvent)
-
Sodium hydroxide (NaOH), 6M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Round-bottom flask, magnetic stirrer, condenser, ice bath
-
Standard work-up and purification equipment
-
-
Procedure:
-
Dissolve 1.0 equivalent of this compound in 5-10 volumes of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to approximately 0-5 °C.
-
While stirring vigorously, add 1.5 equivalents of 6M NaOH solution dropwise, maintaining the internal temperature below 10 °C.
-
To this basic solution, add 3.0 equivalents of 30% H₂O₂ solution dropwise. The addition should be slow to control the exothermic reaction and prevent excessive foaming.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting nitrile.
-
Work-up: Carefully quench the reaction by pouring it into a beaker containing cold water. The product, 2-Bromo-4-fluoro-6-methylbenzamide, will often precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography as needed.
-
Pathway B: Complete Hydrolysis to 2-Bromo-4-fluoro-6-methylbenzoic Acid
To drive the hydrolysis past the amide intermediate to the final carboxylic acid, more forcing conditions are necessary. This can be achieved through refluxing in either a strong aqueous acid or base.[4][5]
Under strong acidic conditions (e.g., refluxing HCl), the nitrile nitrogen is protonated, rendering the carbon atom highly electrophilic and susceptible to attack by water. The initially formed amide is subsequently protonated on its carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating the final hydrolysis step.[6]
Under strong basic conditions (e.g., refluxing NaOH), the hydroxide ion directly attacks the nitrile carbon. The resulting amide is then hydrolyzed via nucleophilic acyl substitution, ultimately forming a carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the neutral carboxylic acid.[5]
-
Reagents & Equipment:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Round-bottom flask, reflux condenser, heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 1.0 equivalent of this compound.
-
Add a 1:1 mixture of concentrated HCl and water (or ~6M H₂SO₄). The volume should be sufficient to ensure the mixture can be stirred effectively.
-
Heat the mixture to reflux using a heating mantle and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours (typically 6-24 h) to reach completion.
-
Work-up: Cool the reaction mixture to room temperature. The product, 2-Bromo-4-fluoro-6-methylbenzoic acid, will often precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
If the product remains in solution, extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by recrystallization if necessary.
-
-
Reagents & Equipment:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 6-10M aqueous solution
-
Concentrated HCl for acidification
-
Round-bottom flask, reflux condenser, heating mantle
-
-
Procedure:
-
Combine 1.0 equivalent of the nitrile with an excess (3-5 equivalents) of 6-10M aqueous NaOH in a round-bottom flask.
-
Heat the mixture to reflux with vigorous stirring. Ammonia gas is evolved during the reaction. Ensure adequate ventilation.
-
Continue heating until the reaction is complete as determined by TLC or LC-MS (typically 4-12 h).
-
Work-up: Cool the reaction mixture to room temperature in an ice bath.
-
Slowly and carefully acidify the solution by adding concentrated HCl dropwise until the pH is ~1-2. The product will precipitate as a solid.
-
Collect the precipitated 2-Bromo-4-fluoro-6-methylbenzoic acid by vacuum filtration, wash with cold water, and dry.
-
| Parameter | Partial Hydrolysis (Amide) | Complete Hydrolysis (Acid) |
| Primary Reagent | Alkaline H₂O₂ | Strong Acid (HCl) or Base (NaOH) |
| Temperature | 0 °C to Room Temp | Reflux (High Temp) |
| Key Intermediate | Peroxyimidic acid | Amide |
| Typical Yield | 70-90% | >85% |
| Considerations | Control of exotherm | Forcing conditions, long reaction times |
Reduction: Synthesis of (2-Bromo-4-fluoro-6-methylphenyl)methanamine
Reduction of the nitrile group provides direct access to primary amines, which are fundamental building blocks in pharmaceutical synthesis. This transformation can be accomplished using stoichiometric metal hydrides or through catalytic hydrogenation.[7]
Pathway C: Stoichiometric Reduction with Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, non-selective reducing agent capable of converting nitriles to primary amines with high efficiency.[8][9]
The reaction mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon.[9] The first addition forms an imine-metal complex, which is not isolated but is immediately reduced by a second hydride transfer to yield a diamidoaluminate complex. An essential aqueous work-up step is then performed to hydrolyze the metal-nitrogen bonds, liberating the primary amine.[9][10] Due to the high reactivity of LAH with protic solvents, this reaction must be conducted under strictly anhydrous conditions.
-
Reagents & Equipment:
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
This compound
-
Water, 15% NaOH solution, and additional water for quenching
-
Three-neck flask, dropping funnel, condenser, nitrogen/argon line, magnetic stirrer
-
-
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet. Purge the system with dry nitrogen or argon.
-
Suspend 1.5 equivalents of LAH in anhydrous THF in the flask and cool the suspension to 0 °C using an ice bath.
-
Dissolve 1.0 equivalent of this compound in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours or until the reaction is complete by TLC.[10] Some reductions may require gentle heating to proceed.[11]
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential, and dropwise addition of:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water (where 'X' is the mass of LAH used in grams).
-
-
This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.[10] Stir the resulting suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine. Purify by distillation or chromatography as required.
-
Pathway D: Catalytic Hydrogenation
Catalytic hydrogenation is an atom-economical and industrially preferred method for nitrile reduction.[7][12] It avoids the use of pyrophoric reagents and the generation of large amounts of inorganic waste.
The reaction involves the heterogeneous catalysis of hydrogen gas (H₂) addition across the carbon-nitrogen triple bond. Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[12][13] The reaction proceeds via an imine intermediate. A key challenge is preventing the newly formed primary amine from reacting with the imine intermediate, which leads to the formation of secondary and tertiary amine byproducts.[12][13] This side reaction can often be suppressed by the choice of catalyst, solvent, or by adding ammonia to the reaction mixture.
-
Reagents & Equipment:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Methanol or Ethanol, optionally saturated with ammonia
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube®)
-
-
Procedure:
-
In a hydrogenation vessel, place a solution of 1.0 equivalent of the nitrile in ammoniacal methanol.
-
Carefully wash the Raney Nickel slurry with methanol to remove the water. Add the catalyst to the vessel (typically 5-10% by weight of the nitrile).
-
Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-500 psi, depending on the apparatus) and begin vigorous agitation.
-
The reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. Monitor the reaction by observing hydrogen uptake.
-
Work-up: Once hydrogen uptake ceases, cool the vessel, vent the excess hydrogen, and purge with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric catalyst. Caution: Do not allow the catalyst to dry in the air. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine. Purify as needed.
-
| Parameter | LAH Reduction | Catalytic Hydrogenation |
| Reagent Type | Stoichiometric Hydride | Catalytic (H₂ + Metal) |
| Conditions | Anhydrous, 0 °C to RT | H₂ pressure, RT to moderate heat |
| Safety | Pyrophoric reagent, hazardous quench | Flammable H₂ gas, pyrophoric catalyst |
| Work-up | Aqueous quench and filtration | Catalyst filtration |
| Advantages | High reactivity, broad applicability | Atom economy, scalability, less waste[7][12] |
[3+2] Cycloaddition: Constructing the 5-(2-Bromo-4-fluoro-6-methylphenyl)-1H-tetrazole Moiety
The tetrazole ring is a critical functional group in medicinal chemistry, frequently serving as a bioisosteric replacement for a carboxylic acid group.[14] This substitution can improve metabolic stability, membrane permeability, and receptor binding affinity. The most direct synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[15][16]
This reaction involves the concerted or stepwise cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile.[17] The reaction rate is often slow but can be significantly accelerated by catalysts that activate the nitrile. Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids coordinate to the nitrile nitrogen, increasing the electrophilicity of the carbon and facilitating the nucleophilic attack by azide.[18]
-
Reagents & Equipment:
-
This compound
-
Sodium Azide (NaN₃) - Highly Toxic!
-
Zinc Chloride (ZnCl₂), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, heating mantle, nitrogen atmosphere
-
-
Procedure:
-
Caution: Sodium azide is acutely toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which generate highly toxic hydrazoic acid.
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1.0 equivalent of this compound, 1.5 equivalents of sodium azide, and 1.0 equivalent of anhydrous zinc chloride.
-
Add anhydrous DMF as the solvent and stir the suspension.
-
Heat the reaction mixture to 110-130 °C and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing water and acidify to pH ~2 with dilute HCl. This protonates the tetrazole and dissolves the zinc salts.
-
The product, 5-(2-Bromo-4-fluoro-6-methylphenyl)-1H-tetrazole, will typically precipitate. Collect the solid by vacuum filtration, wash with water, and dry.
-
If the product is soluble, extract the acidified aqueous layer with ethyl acetate. Wash the organic layers with brine, dry over Na₂SO₄, and concentrate to yield the product. Recrystallization can be used for further purification.
-
Visualized Workflows and Mechanisms
Overall Functionalization Pathways
Caption: Key synthetic transformations of this compound.
Simplified Reaction Mechanisms
Caption: Simplified mechanisms for nitrile functionalization.
References
- Nitrile reduction - Wikipedia. (n.d.).
- Vilches-Herrera, M., et al. (2018). Catalytic Reduction of Nitriles. Science of Synthesis. [Link]
- Nitrile Reduction - Wordpress. (n.d.).
- Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. [Link]
- Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. [Link]
- Zhu, M., et al. (2015). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. Medicinal Chemistry Research, 24(9), 3563-3568. [Link]
- Al-Zoubi, R. M., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(5), 5363-5371. [Link]
- Al-Zoubi, R. M., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(5), 5363-5371. [Link]
- Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. [Link]
- Caddick, S. (2001). Reduction of a nitrile; Preparation of a primary amine using lithium aluminium hydride. ChemSpider SyntheticPage 68. [Link]
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. [Link]
- Nitrile to Amide - Common Conditions. (n.d.).
- Ashenhurst, J. (n.d.). Converting Nitriles to Amides. Chemistry Steps. [Link]
- Nitrile to Acid - Common Conditions. (n.d.).
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
- Karmakar, P., & Brahmachari, G. (2020). [3 + 2] cycloaddition of nitrile 3ab with sodium azide (5) to the corresponding 5‐substituted tetrazole 6ab.
- Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929. [Link]
- Kumar, A., et al. (2018). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Scientific Reports, 8(1), 1-9. [Link]
- Ashenhurst, J. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
- Bonilla-Lizarazo, K. M., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 22(1), 1-20. [Link]
- Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]
- 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- [3+2] Cycloaddition of nitriles with azides. (n.d.).
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. scribd.com [scribd.com]
- 12. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 13. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Notes & Protocols for the Scale-Up of Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-fluoro-6-methylbenzonitrile
Abstract
2-Bromo-4-fluoro-6-methylbenzonitrile is a highly functionalized aromatic building block pivotal to the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its utility stems primarily from the strategically placed bromine atom, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. Transitioning these reactions from the laboratory bench to kilo-lab or pilot plant scale introduces significant challenges related to safety, reaction kinetics, heat and mass transfer, and product purification. This guide provides a comprehensive framework for the successful scale-up of reactions involving this substrate. We will focus on a representative Suzuki-Miyaura coupling as a case study, detailing a robust, scalable protocol and elucidating the critical process parameters and safety considerations that ensure a safe, efficient, and reproducible manufacturing process.
Physicochemical Properties & Safety Imperatives
A thorough understanding of the starting material is the foundation of safe process scale-up. This compound is a reactive compound with specific handling requirements and potential hazards that are magnified at a larger scale.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source / Notes |
| IUPAC Name | This compound | - |
| CAS Number | Not readily available; isomer-specific | Isomer: 2-bromo-6-fluoro-4-methylbenzonitrile is 1023971-89-2[1][2] |
| Molecular Formula | C₈H₅BrFN | [1] |
| Molecular Weight | 214.04 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Storage | Store at 2-8 °C under an inert atmosphere, protected from light and moisture | [1] |
Core Safety Considerations
Scaling up reactions requires a shift in mindset from hazard control at the lab bench (fume hood) to a comprehensive Process Safety Management (PSM) approach.[3][4][5]
-
Toxicity and Handling: This compound class is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[6] When handling bulk quantities, appropriate Personal Protective Equipment (PPE) is mandatory, including a flame-resistant lab coat, chemical splash goggles with a face shield, and heavy-duty nitrile or butyl rubber gloves.
-
Hazard of Nitrile Group: A critical, often underestimated, hazard is the nitrile functional group. While organic nitriles are less acutely toxic than inorganic cyanide salts, they can hydrolyze under strongly acidic or basic conditions or decompose at high temperatures to release highly toxic Hydrogen Cyanide (HCN) gas.[7][8][9] All scale-up operations must be conducted in a well-ventilated area with access to an emergency HCN scrubbing system (e.g., caustic scrubber) and continuous HCN monitoring.
-
Thermal Decomposition: As a brominated aromatic compound, thermal decomposition can liberate toxic and corrosive fumes, such as hydrogen bromide (HBr) and nitrogen oxides (NOx).[8] A thorough thermal hazard assessment is not optional; it is a necessity.
Pre-Scale-Up Laboratory Investigation: Defining Critical Process Parameters
Successful scale-up is not simply about using larger flasks and more reagents; it is a meticulous process of identifying and controlling variables. The goal of the lab-scale investigation is to develop a process that is not only high-yielding but also robust and insensitive to minor fluctuations.
-
Catalyst System Optimization: While numerous palladium catalysts can effect Suzuki-Miyaura couplings, their efficiency, stability, and cost vary significantly.[10] At scale, catalyst loading (expressed in mol% or ppm) becomes a major cost driver.[11][12] Screen various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands to identify a system that provides complete conversion with the lowest possible catalyst loading.
-
Base and Solvent Selection: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[13][14][15][16] While strong bases may accelerate the reaction, they can also promote side reactions or decomposition. Inorganic bases like K₂CO₃ or K₃PO₄ are often preferred for scale-up due to their cost, ease of handling, and straightforward removal during workup. The solvent system must be chosen not only for reagent solubility but also for its boiling point, heat capacity, and ease of recovery. A mixture of an organic solvent (e.g., Toluene, 2-MeTHF) and water is common for Suzuki reactions.
-
Reaction Kinetics and Exothermicity: The most significant danger in chemical scale-up is the potential for a thermal runaway.[3][17][18][19] Palladium-catalyzed coupling reactions are known to be exothermic, and the heat generated can be substantial upon catalyst addition or initiation.[18][20][21]
-
Reaction Calorimetry (RC1): Use a reaction calorimeter to measure the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is essential for engineering the required cooling capacity of the plant reactor.[18]
-
Adiabatic Calorimetry (ARC/DSC): Perform Accelerating Rate Calorimetry or Differential Scanning Calorimetry on the reaction mixture to determine the onset temperature of any decomposition reactions. This defines the absolute upper safety limit for the process temperature.[18]
-
The Scale-Up Decision Framework: A Risk-Based Approach
The transition from bench to plant should follow a structured, risk-based workflow. Each stage involves specific questions and validation steps before proceeding to the next, larger scale.
Caption: A workflow for chemical process scale-up.
Detailed Scale-Up Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid on a 100-gram scale. CAUTION: This procedure must only be performed by trained chemists in a facility designed for kilogram-scale synthesis (e.g., a kilo-lab or pilot plant) with appropriate engineering controls. A thorough risk assessment must be completed before starting.[3]
Reaction: this compound + Phenylboronic Acid → 4-Fluoro-6-methyl-[1,1'-biphenyl]-2-carbonitrile
Reagents and Equipment
Table 2: Reagents and Stoichiometry for Scale-Up Protocol
| Reagent | M.W. | Amount | Moles | Equiv. | Notes |
| This compound | 214.04 | 100.0 g | 0.467 | 1.0 | Limiting Reagent |
| Phenylboronic Acid | 121.93 | 62.8 g | 0.515 | 1.1 | Ensure high purity |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.26 g | 0.00117 | 0.0025 | Catalyst (2500 ppm) |
| SPhos (Ligand) | 410.47 | 1.15 g | 0.00280 | 0.006 | Air-stable ligand |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 198.3 g | 0.934 | 2.0 | Fine powder is ideal |
| Toluene | - | 1.0 L | - | 10 vol | Main solvent |
| Water | - | 200 mL | - | 2 vol | Co-solvent |
Equipment:
-
5 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Addition funnel or pump for solvent addition.
-
Appropriate filtration equipment (e.g., Nutsche filter).
-
Vacuum drying oven.
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Reagent Charging:
-
Charge the reactor with this compound (100.0 g), Phenylboronic Acid (62.8 g), K₃PO₄ (198.3 g), and SPhos ligand (1.15 g).
-
Begin agitation at a speed sufficient to suspend the solids (e.g., 150-200 RPM).
-
Add the degassed Toluene (1.0 L) and degassed Water (200 mL). Degassing is crucial to remove dissolved oxygen.
-
Finally, add the Pd(OAc)₂ catalyst (0.26 g). Adding the catalyst last ensures it is introduced into a well-mixed, inert environment.
-
-
Controlled Heating & Reaction Monitoring:
-
Begin heating the reactor jacket to an internal temperature of 85 °C. The reaction is typically exothermic upon initiation; control the heating rate to manage any initial temperature spike.[18][20]
-
Maintain the reaction temperature at 85 ± 3 °C.
-
Monitor the reaction progress by taking samples hourly and analyzing them by HPLC or GC until the starting material is <1.0% by area.
-
-
Work-up and Phase Separation:
-
Once the reaction is complete, cool the mixture to 20-25 °C.
-
Quenching: This step is not highly energetic for a Suzuki reaction but should still be done with care. Slowly add 500 mL of water to the reactor. This dissolves the inorganic salts.
-
Stop agitation and allow the layers to separate for at least 30 minutes.
-
Drain the lower aqueous layer. The aqueous waste will contain boronic acid residues and phosphate salts.
-
Wash the organic layer with 500 mL of brine (saturated NaCl solution) to remove residual water. Separate the layers.
-
-
Product Isolation & Purification:
-
Filter the organic (toluene) layer through a pad of celite to remove any residual palladium black or inorganic particulates.
-
Concentrate the toluene solution under reduced pressure to approximately 2-3 volumes (200-300 mL).
-
Crystallization: At scale, crystallization is the preferred method over chromatography.[24][25] Slowly add n-Heptane (approx. 500-700 mL) as an anti-solvent at 50-60 °C until turbidity is observed.
-
Cool the slurry slowly to 0-5 °C over 2-3 hours to maximize crystal growth and yield.
-
Filter the product, wash the cake with cold heptane, and dry under vacuum at 40-50 °C to a constant weight.
-
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Data Interpretation & Troubleshooting
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | 1. Inactive catalyst (oxygen exposure).2. Poor quality boronic acid.3. Insufficient base or poor mixing. | 1. Ensure rigorous inerting and use degassed solvents.2. Test boronic acid for purity; consider using pinacol ester version.3. Check base quality; increase agitation speed. |
| Formation of Homocoupled Product (R²-R²) | Reaction temperature is too high, or boronic acid is degrading. | Reduce reaction temperature. Add boronic acid in portions if necessary. |
| Formation of Debrominated Starting Material (R¹-H) | Presence of protic impurities; catalyst deactivation pathway. | Ensure all reagents and solvents are dry (if required by specific protocol). Optimize ligand choice. |
| Difficult Product Crystallization | Product is too soluble ("oiling out"); presence of impurities. | Screen various anti-solvents. Polish-filter the solution before crystallization. Consider seeding with a small amount of pure product. |
| High Residual Palladium in Product | Inefficient removal during workup. | Add a palladium scavenger (e.g., activated carbon, silica-based scavengers) to the organic solution and stir before filtration.[26] |
Conclusion
The scale-up of reactions involving this compound is a multifaceted challenge that demands a synergistic approach combining robust chemical optimization with rigorous process safety evaluation. By focusing on a deep understanding of the reaction mechanism, identifying critical process parameters through laboratory studies, and performing comprehensive thermal hazard assessments, the transition from bench to production can be achieved safely and efficiently. The Suzuki-Miyaura coupling protocol detailed herein serves as a validated template, but the principles of meticulous planning, risk assessment, and controlled execution are universal and paramount to the successful scale-up of any chemical process.
References
- Role of a base in Suzuki-Miyaura reaction.
- Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. H.E.L Group. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Chiral crystallization of ether- and imide-bridged biphenyl compounds without any outside chiral source. RSC Publishing. [Link]
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
- Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls.
- Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
- Creating Process Safety Data Sheets for Safe Scale-Up in Pharma/API Production. H.E.L Group. [Link]
- MSD’s Process Safety Scale-Up Methodology for Pilot Plant Scale and Beyond. Organic Process Research & Development. [Link]
- Literature Highlights. ACS Chemical Health & Safety. [Link]
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
- Protocol for quenching reactive chemicals. EPFL. [Link]
- Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering. [Link]
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]
- Benzonitrile ICSC 1103. ILO/WHO. [Link]
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Common Standard Operating Procedure for Quenching Pyrophoric Materials. University of Nebraska-Lincoln. [Link]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- How to Manage Scale-Up Change Controls: A Step-by-Step Guide. Montrium. [Link]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
- Understanding the mechanism of the Pd(II) to Pd(0) reduction in Suzuki-Miyaura cross-coupling reactions. Morressier. [Link]
- How to Scale Up Pharmaceutical Manufacturing. Ascendia Pharma. [Link]
- 4-Bromo-2-fluoro-6-methylbenzonitrile. PubChem. [Link]
- Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
- Quenching Reactive Substances. University of Kentucky. [Link]
- Crystal Structures of Novel Phenyl Fulgides. MDPI. [Link]
- Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes. Organic Letters. [Link]
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction.
- How To Run A Reaction: The Quench. University of Rochester Chemistry. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Benzonitrile Hazard Summary. NJ Department of Health. [Link]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. MDPI. [Link]
- 4-Bromo-2-fluoro-5-methylbenzonitrile. PubChem. [Link]
- Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions.
- Two crystal modifications of 4-hydroxybiphenyl. The Journal of Physical Chemistry. [Link]
- 2-Bromo-4-methylbenzonitrile.
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Application Notes & Protocols: Strategic Derivatization of 2-Bromo-4-fluoro-6-methylbenzonitrile for Modern Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the success of any drug discovery campaign. 2-Bromo-4-fluoro-6-methylbenzonitrile is a quintessential example of a highly versatile building block, engineered with orthogonal reactive sites that enable a systematic and diverse exploration of chemical space. Its utility stems from a unique combination of functional groups:
-
A Bromine Handle (C2): Perfectly positioned for a host of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon and nitrogen-based substituents.[1]
-
An Activated Fluorine (C4): The potent electron-withdrawing effect of the nitrile group activates the C-F bond, making it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for installing ether and amine linkages.[2][3] Fluorine's presence can also confer desirable ADME properties such as enhanced metabolic stability and binding affinity.
-
A Versatile Nitrile Moiety: The cyano group is not merely a placeholder. It is a well-established pharmacophore in numerous approved drugs, particularly kinase inhibitors, where it often acts as a critical hydrogen bond acceptor.[4] Furthermore, it serves as a synthetic linchpin, readily transformable into primary amines, amides, or carboxylic acids, opening subsequent derivatization pathways.[5][6]
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of key derivatization strategies for this compound. The protocols herein are designed to be robust and reproducible, while the mechanistic discussions aim to provide the causal logic behind experimental choices, empowering researchers to adapt and innovate.
Core Derivatization Strategies: A Multi-Pronged Approach
The true power of the this compound scaffold lies in its capacity for selective, sequential, or combinatorial modification. We will explore the three primary vectors of derivatization: C-C bond formation at the bromine site, C-N bond formation at the bromine site, and C-O/C-N bond formation via SNAr at the fluorine site.
Strategy 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
Scientific Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl-aryl structures.[7] These motifs are prevalent in a vast number of pharmaceuticals, including kinase inhibitors, where they often form the core hinge-binding element or project into solvent-exposed regions to modulate selectivity and physicochemical properties.[8][9] Utilizing the bromo-substituent on our scaffold for this reaction allows for the systematic introduction of a wide array of aromatic and heteroaromatic groups.
Mechanistic Insight: The catalytic cycle, a Nobel Prize-winning discovery, proceeds through three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from an activated boronic acid/ester is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][10][11] The presence of a base is crucial for activating the boronic acid to facilitate the transmetalation step.[12]
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[13]
-
SPhos (0.04 equiv, if using Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃), ground powder (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Argon or Nitrogen source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂ (if used), SPhos (if used), and K₂CO₃. If using Pd(PPh₃)₄, add it at this step.
-
Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[13]
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Strategy 2: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
Scientific Rationale: The introduction of a nitrogen atom or a nitrogen-containing heterocycle is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds, a transformation that is otherwise challenging.[14] This reaction allows for the coupling of our scaffold with a vast array of primary and secondary amines, anilines, and N-heterocycles, generating structures with high pharmaceutical relevance.[15]
Mechanistic Insight: Similar to the Suzuki coupling, the reaction is initiated by the Oxidative Addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium amide complex. The final, product-forming step is the Reductive Elimination of the aryl amine, which regenerates the active Pd(0) catalyst.[14][16] The choice of ligand is critical and often requires sterically hindered phosphines (e.g., XPhos, SPhos) to promote the reductive elimination step.[17][18]
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox: To a dried reaction vial equipped with a stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound followed by the anhydrous, degassed toluene.
-
Finally, add the amine coupling partner.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Stir the reaction for 6-24 hours, monitoring for completion by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short pad of Celite®, washing the pad with additional ether.[13]
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired arylamine.
Strategy 3: Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale: The C4-fluorine atom is activated towards nucleophilic attack by the strong electron-withdrawing nitrile group at the C1 position. This electronic arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, making the substitution energetically favorable.[3] Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to.[3] This reaction is ideal for introducing oxygen, nitrogen, or sulfur nucleophiles to build diverse molecular architectures.
Mechanistic Insight: The SNAr reaction is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic ring and onto the electron-withdrawing nitrile group. The rate-determining step is typically this initial attack.[3] In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring.
Detailed Protocol: SNAr with a Phenol Nucleophile
Materials:
-
This compound (1.0 equiv)
-
Substituted Phenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound and the substituted phenol in anhydrous DMSO.
-
Add the anhydrous potassium carbonate to the solution.
-
Heat the reaction mixture to 80 °C under a nitrogen or argon atmosphere.
-
Stir the reaction for 2-8 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-water with stirring.
-
A precipitate of the product should form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove nonpolar impurities.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.
Data Summary and Characterization
The successful synthesis of novel derivatives requires rigorous analytical characterization to confirm structure and purity.
Summary of Derivatization Strategies
| Strategy | Bond Formed | Key Reagents | Typical Solvents | Temp. (°C) |
| Suzuki-Miyaura Coupling | C(sp²)–C(sp²) | Boronic Acid, Pd Catalyst, Base (K₂CO₃) | Dioxane/H₂O, DMF | 80–110 |
| Buchwald-Hartwig Amination | C(sp²)–N | Amine, Pd Catalyst, Ligand, Base (NaOtBu) | Toluene, Dioxane | 80–110 |
| Nucleophilic Aromatic Sub. | C(sp²)–O/N/S | Nucleophile (Phenol, Amine), Base (K₂CO₃) | DMSO, DMF | 60–120 |
Analytical Characterization Protocols
A combination of spectroscopic and chromatographic techniques is essential for validating the identity and purity of synthesized compounds.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the presence of newly introduced moieties and observe shifts in the aromatic protons of the core scaffold.
-
¹³C NMR: Verify the formation of new C-C, C-N, or C-O bonds and observe shifts in the carbon signals.
-
¹⁹F NMR: Crucial for SNAr reactions to confirm the disappearance of the starting material's fluorine signal.
-
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and exact mass of the new derivative, providing unambiguous confirmation of its identity.
-
High-Performance Liquid Chromatography (HPLC): Employ a reverse-phase HPLC method to assess the purity of the final compound.[19] A typical method would use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid.
-
Infrared (IR) Spectroscopy: Useful for observing the characteristic C≡N stretch (around 2220-2240 cm⁻¹) and the appearance of new functional group stretches (e.g., N-H or O-H).[19]
Conclusion
This compound is a powerful and versatile starting material for drug discovery programs. The orthogonal reactivity of its bromo, fluoro, and nitrile functionalities provides medicinal chemists with a robust platform for generating diverse libraries of compounds. By strategically applying palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, researchers can rapidly explore structure-activity relationships and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full synthetic potential of this valuable scaffold.
References
- Zhang, D., Sun, H., Zhang, L., Zhou, Y., Li, C., Jiang, H., Chen, K., & Liu, H. (2012). An expedient Pd/DBU mediated cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6]. Organic & Biomolecular Chemistry, 10(7), 1547-1551. [Link]
- Brouwer, C., He, F., & Tomson, N. G. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 46-49. [Link]
- Wang, F., Chen, P., & Liu, G. (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry, 2(4), 1-12. [Link]
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
- Jadhav, A. M., & Bhor, M. D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35303-35321. [Link]
- Wu, G., Zhang, H., Liu, M., & Wu, Y. (2014). Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. European Journal of Organic Chemistry, 2014(1), 116-119. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Company Blog. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Marziale, A. N., Jantke, D., Faul, S. H., Reiner, T., Herdtweck, E., & Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki-Miyaura cross-coupling. Green Chemistry, 13(1), 156-167. [Link]
- Chemistry LibreTexts. (2023).
- Asano, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
- Wenzler, D., et al. (2009). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Molecules, 14(1), 404-415. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2132–2139. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Gierdziejewski, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Stack Exchange. [Link]
- Total Synthesis. (2020). Suzuki Coupling. YouTube. [Link]
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
- Biological Magnetic Resonance Bank. (n.d.).
- ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives.
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- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An expedient Pd/DBU mediated cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. youtube.com [youtube.com]
- 11. nobelprize.org [nobelprize.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Utilization of 2-Bromo-4-fluoro-6-methylbenzonitrile in Advanced Polymer Synthesis
Introduction: Unlocking High-Performance Polymers with a Versatile Benzene-Based Monomer
2-Bromo-4-fluoro-6-methylbenzonitrile is a highly functionalized aromatic molecule poised for significant applications in the synthesis of advanced polymers. Its unique substitution pattern, featuring a reactive bromine atom, an activatable fluorine atom, and a thermally reactive nitrile group, offers a trifecta of opportunities for polymer chemists. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals exploring the use of this versatile monomer in creating high-performance polymers with tailored electronic, optical, and thermal properties. The strategic positioning of the bromo, fluoro, and cyano functionalities allows for its participation in a variety of polymerization reactions, including nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling, and cyclotrimerization to form robust, cross-linked networks.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for its effective use in polymer synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | [1] |
| Molecular Weight | 214.04 g/mol | [1] |
| Appearance | Colorless to pale yellow solid or liquid | - |
| Solubility | Soluble in common organic solvents such as THF, DMF, DMSO, and toluene | |
| Storage | Store at 2-8°C in a tightly sealed container under an inert atmosphere, protected from light and moisture. |
Application I: Synthesis of Poly(arylene ether nitrile)s via Nucleophilic Aromatic Substitution (SNAr) Polymerization
The presence of an electron-withdrawing nitrile group activates the fluorine atom at the ortho position for nucleophilic aromatic substitution (SNAr). This allows for the reaction of this compound with bisphenols to form high-performance thermoplastic poly(arylene ether nitrile)s. These polymers are known for their excellent thermal stability, chemical resistance, and desirable mechanical properties.
Causality Behind Experimental Choices in SNAr Polymerization
The SNAr polymerization is a step-growth polycondensation. The choice of a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO) is critical as it effectively solvates the potassium carbonate and the resulting phenoxide nucleophile, thereby accelerating the reaction rate. Toluene is used as an azeotropic agent to facilitate the removal of water generated during the in-situ formation of the bisphenoxide, which is essential to drive the polymerization to completion and achieve high molecular weights. The reaction temperature is carefully controlled to ensure the formation of the phenoxide without causing side reactions or degradation of the monomer and resulting polymer.
Experimental Workflow for SNAr Polymerization
Caption: Workflow for Poly(arylene ether nitrile) Synthesis.
Detailed Protocol for SNAr Polymerization
-
Reactor Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet, add this compound (10.70 g, 0.05 mol), Bisphenol A (11.41 g, 0.05 mol), and anhydrous potassium carbonate (7.60 g, 0.055 mol).
-
Solvent Addition: Add 80 mL of N,N-dimethylacetamide (DMAc) and 40 mL of toluene to the flask.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-160°C with vigorous stirring under a gentle flow of nitrogen. The water generated from the phenoxide formation will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After complete dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 170-180°C. Maintain this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Polymer Isolation: Cool the viscous solution to room temperature and dilute with 50 mL of DMAc. Slowly pour the polymer solution into a stirred solution of 500 mL of methanol and 100 mL of deionized water to precipitate the polymer.
-
Purification: Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at 120°C for 24 hours to obtain the final poly(arylene ether nitrile).
Expected Polymer Characteristics
| Parameter | Expected Value |
| Inherent Viscosity | 0.5 - 1.0 dL/g (in DMAc at 25°C) |
| Glass Transition Temperature (Tg) | 180 - 220°C |
| Decomposition Temperature (Td, 5% wt. loss) | > 450°C |
| Appearance | Tough, transparent, and flexible film |
Application II: Synthesis of Conjugated Polymers via Suzuki-Miyaura Polycondensation
The bromine atom on the aromatic ring of this compound serves as an excellent electrophilic site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By reacting with a diboronic acid or its ester, this monomer can be used to synthesize conjugated polymers. The properties of these polymers can be tuned by the choice of the diboronic acid comonomer, leading to materials with interesting optical and electronic properties for applications in organic electronics.
Causality Behind Experimental Choices in Suzuki-Miyaura Polycondensation
The success of the Suzuki-Miyaura polycondensation hinges on the careful selection of the catalyst system and reaction conditions. A palladium(0) catalyst, typically generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand are essential for the catalytic cycle. The ligand stabilizes the palladium complex and influences its reactivity. A base, such as potassium carbonate or cesium carbonate, is required for the transmetalation step. A mixture of an organic solvent (e.g., toluene or dioxane) and water is often used to dissolve both the organic and inorganic reactants. Rigorous degassing of the reaction mixture is crucial to prevent the oxidation of the palladium(0) catalyst, which would lead to catalyst deactivation and low polymer molecular weight.
Experimental Workflow for Suzuki-Miyaura Polycondensation
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Detailed Protocol for Suzuki-Miyaura Polycondensation
-
Reactant Preparation: In a Schlenk flask, combine this compound (1.07 g, 5 mmol), 1,4-phenylenediboronic acid (0.83 g, 5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.116 g, 0.1 mmol).
-
Solvent and Base Addition: Add 20 mL of degassed toluene and 10 mL of a degassed 2 M aqueous solution of potassium carbonate to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure an inert atmosphere.
-
Polymerization: Heat the mixture to 90°C with vigorous stirring under an argon atmosphere for 48 hours.
-
Work-up: Cool the reaction to room temperature. Add 50 mL of toluene and transfer the mixture to a separatory funnel. Wash the organic layer with water (3 x 50 mL) and brine (1 x 50 mL).
-
Polymer Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution to about 10 mL. Slowly pour the concentrated solution into 200 mL of stirred methanol to precipitate the polymer.
-
Purification and Drying: Filter the polymer, wash with methanol, and dry in a vacuum oven at 60°C for 24 hours.
Expected Polymer Characteristics
| Parameter | Expected Value |
| Number Average Molecular Weight (Mn) | 5,000 - 20,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| UV-Vis Absorption (in solution) | Dependent on the comonomer, typically in the range of 300-400 nm |
| Fluorescence Emission (in solution) | Dependent on the comonomer, often in the blue-green region |
Application III: Formation of High-Performance Phthalonitrile Resins via Cyclotrimerization
The nitrile group of this compound can undergo cyclotrimerization at elevated temperatures to form a highly cross-linked, thermally stable polymer network. This process is characteristic of phthalonitrile-based resins, which are renowned for their exceptional performance in high-temperature applications. To achieve a cross-linked network, the monomer is typically first converted into a bis-phthalonitrile precursor.
Hypothetical Pathway to a Bis-Phthalonitrile Monomer
A plausible synthetic route to a bis-phthalonitrile monomer from this compound involves a self-coupling reaction, such as an Ullmann coupling, to form a biphenyl structure, followed by nucleophilic substitution of the fluorine atoms with a bisphenol.
Causality Behind Experimental Choices in Phthalonitrile Curing
The curing of phthalonitrile resins is a thermally driven process. The high temperatures provide the necessary activation energy for the cyclotrimerization of the nitrile groups into phthalocyanine and triazine rings. The inclusion of a curing additive, such as an aromatic amine or a metallic salt, can significantly lower the curing temperature and accelerate the reaction rate. The curing is performed in a stepwise manner to control the exotherm of the reaction and to allow for the removal of any volatile byproducts, ensuring a void-free final product. A post-curing step at a higher temperature is often employed to complete the cross-linking and maximize the thermal and mechanical properties of the resin.
Experimental Workflow for Phthalonitrile Resin Curing
Caption: Workflow for Phthalonitrile Resin Curing.
Detailed Protocol for Phthalonitrile Resin Curing (using a hypothetical bis-phthalonitrile monomer)
-
Monomer Preparation: Synthesize a bis-phthalonitrile monomer derived from this compound.
-
Formulation: In a disposable aluminum pan, place the bis-phthalonitrile monomer. If a curing additive is used, mix it thoroughly with the monomer powder.
-
Curing Schedule:
-
Place the pan in a programmable oven with a nitrogen atmosphere.
-
Heat to 250°C at a rate of 5°C/min and hold for 2 hours.
-
Increase the temperature to 280°C at 2°C/min and hold for 4 hours.
-
Increase the temperature to 320°C at 2°C/min and hold for 4 hours.
-
Increase the temperature to 350°C at 1°C/min and hold for 8 hours for post-curing.
-
-
Cooling: Slowly cool the oven to room temperature to avoid thermal shock to the cured resin.
Expected Resin Characteristics
| Parameter | Expected Value |
| Glass Transition Temperature (Tg) | > 400°C or not detectable before decomposition |
| Decomposition Temperature (Td, 5% wt. loss) | > 500°C in N₂ |
| Char Yield at 800°C (in N₂) | > 70% |
| Mechanical Properties | High modulus and hardness, brittle |
Conclusion
This compound is a promising monomer for the development of a diverse range of high-performance polymers. Its unique chemical structure allows for its participation in various polymerization reactions, leading to materials with exceptional thermal stability, chemical resistance, and tunable optoelectronic properties. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this versatile building block in the creation of next-generation materials for advanced applications.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-4-fluoro-6-methylbenzonitrile
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluoro-6-methylbenzonitrile. It offers troubleshooting advice and detailed protocols to address common challenges encountered during the purification of crude reaction mixtures, ensuring the attainment of high-purity material essential for subsequent synthetic applications.
Introduction to this compound and the Imperative of Purity
This compound (CAS No. 1023971-89-2) is a key building block in medicinal chemistry and materials science.[1] Its trifunctional aromatic core makes it a versatile intermediate for constructing complex molecular architectures.[1] However, the synthetic routes to this compound can yield a variety of impurities that may interfere with downstream reactions or compromise the integrity of the final products. Achieving high purity (typically >98%) is therefore not merely a procedural step but a critical prerequisite for reliable and reproducible research. This guide is structured to navigate the common pitfalls in the purification process, providing both theoretical understanding and practical, field-tested solutions.
Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of crude this compound, presented in a question-and-answer format.
Question 1: My crude product is a dark-colored oil or solid. What are the likely colored impurities and how can I remove them?
Answer: Dark coloration in the crude product often indicates the presence of byproducts from the Sandmeyer reaction, a common synthetic route for aryl nitriles from anilines.[2][3] These colored impurities are typically azo compounds or phenolic species formed from the reaction of the diazonium salt intermediate with itself or with water.
Initial Work-up Strategy:
Before attempting more rigorous purification methods, a thorough aqueous work-up is recommended.
-
Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
A mild acidic solution (e.g., 1M HCl) to remove any residual basic starting materials.
-
A mild basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid wash and remove any acidic byproducts.
-
Brine (saturated NaCl solution) to reduce the water content in the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This initial clean-up can significantly reduce the impurity load before proceeding to chromatography or crystallization.
Question 2: After an initial work-up, my TLC/GC-MS analysis still shows the presence of starting materials. What is the best way to separate these from the desired product?
Answer: The choice of purification technique depends on the nature of the starting materials. A likely precursor for this compound via a Sandmeyer reaction is 3-Bromo-5-fluoro-2-methylaniline.[4] This aniline is more polar than the target benzonitrile.
dot
Caption: Decision workflow for purification strategy.
Recommended Method: Flash Column Chromatography
Flash chromatography is highly effective for separating compounds with different polarities.[5][6]
Step-by-Step Protocol for Flash Chromatography:
-
Select a Solvent System: Based on TLC analysis, a good starting point for a moderately polar compound like this compound is a mixture of hexane and ethyl acetate.[5]
-
Aim for an Rf value of 0.2-0.3 for the product on the TLC plate for optimal separation.[7]
-
-
Prepare the Column:
-
Use silica gel as the stationary phase.
-
Pack the column with a slurry of silica gel in the chosen eluent.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elute and Collect Fractions:
-
Begin elution with the selected solvent system. A gradient elution, starting with a lower polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, can be effective.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of non-polar impurities first, followed by the product, and finally more polar impurities. |
| Initial Eluent | 5-10% Ethyl Acetate in Hexane | A starting point for elution; adjust based on TLC results. |
| Final Eluent | 20-30% Ethyl Acetate in Hexane | To elute the product and any slightly more polar impurities. |
Question 3: My product appears pure by TLC, but NMR analysis shows minor impurities. How can I achieve higher purity?
Answer: When dealing with minor impurities that are structurally similar to the product (e.g., isomers), recrystallization is often the most effective purification method.[8][9] The principle is to find a solvent or solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
Step-by-Step Protocol for Recrystallization:
-
Solvent Screening:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Common solvents to screen include hexanes, ethyl acetate, isopropanol, and acetonitrile/water mixtures.[10]
-
-
Dissolution:
-
Once a suitable solvent is identified, dissolve the crude product in the minimum amount of the hot solvent.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cooling in an ice bath can increase the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my final product?
A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent method for identifying and quantifying volatile impurities, including isomeric byproducts which may not be distinguishable by other methods.[11]
-
HPLC (High-Performance Liquid Chromatography): A robust technique for assessing the purity of non-volatile compounds. A reversed-phase C18 column with a water/acetonitrile mobile phase is a good starting point.
-
qNMR (Quantitative Nuclear Magnetic Resonance): This is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the impurities.[12][13][14][15] By integrating the signals of the product against a certified internal standard, a highly accurate purity value can be obtained.[13][16]
Q2: What are the recommended storage conditions for pure this compound?
A2: The compound is described as a colorless to pale yellow liquid and is sensitive to light and moisture.[1] For optimal stability, it should be stored at 2-8°C in an amber glass bottle under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: My product is a liquid at room temperature. Can I still purify it by recrystallization?
A3: Yes, it is possible to crystallize compounds that are liquids at room temperature by using low-temperature recrystallization techniques. This involves finding a solvent in which the compound is soluble at room temperature but crystallizes out at lower temperatures (e.g., in a dry ice/acetone bath).
dot
Caption: Workflow for purity analysis of the final product.
References
- Castillo, S., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education.
- Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry.
- National Metrology Institute of Japan. (n.d.). Quantitative NMR. Organic Primary Standards Group.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- The Baran Laboratory, The Scripps Research Institute. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Columns Week.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Shahid, M., et al. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Wikipedia. (n.d.). Sandmeyer reaction.
- University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization.
- SOP: CRYSTALLIZATION. (n.d.).
- Singh, J., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Dai, X., et al. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
- Watts, L. W., & Moss, P. H. (1974). Preparation of halogenated benzonitrile. U.S. Patent No. 3,855,264. Washington, DC: U.S. Patent and Trademark Office.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization.
- Sun Pharmaceutical Industries Ltd. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. WO 2016/024224 A1.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ResearchGate. (2017). How can I purify impure benzonitrile?.
- Wiley. (n.d.). This compound. SpectraBase.
- PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile.
- van der Pijl, F., et al. (2021). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Drug Testing and Analysis.
- Tsikas, D., & Gutzki, F. M. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Molecules.
- Tsikas, D., & Gutzki, F. M. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Molecules.
- Tsikas, D., & Gutzki, F. M. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Molecules.
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- 4. 3-Bromo-5-fluoro-2-methylaniline | 502496-36-8 [chemicalbook.com]
- 5. Chromatography [chem.rochester.edu]
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- 7. orgsyn.org [orgsyn.org]
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- 12. pubs.acs.org [pubs.acs.org]
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- 16. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
Technical Support Center: Overcoming Catalyst Deactivation in Reactions Involving 2-Bromopyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing challenges in catalytic reactions involving 2-bromopyridine derivatives. This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common issues related to catalyst deactivation. Our focus is on not just what to do, but why a particular strategy is effective, grounding our advice in established mechanistic principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the unique behavior of 2-bromopyridine derivatives in catalytic cross-coupling reactions.
Q1: Why are reactions with 2-bromopyridine derivatives often challenging?
A1: The primary challenge arises from the molecule's inherent structure. The nitrogen atom in the pyridine ring is a Lewis base, capable of strongly coordinating to the electron-deficient metal center of the catalyst (commonly palladium).[1] This coordination can lead to the formation of a stable, off-cycle complex that is catalytically inactive or has significantly reduced activity. This process, known as catalyst poisoning, effectively removes the catalyst from the reaction, leading to low conversion or complete reaction failure.[1][2][3]
Q2: Can the substituents on the 2-bromopyridine ring affect catalyst deactivation?
A2: Absolutely. The electronic properties of other substituents on the pyridine ring play a crucial role. Electron-donating groups (e.g., methyl, methoxy) increase the electron density on the nitrogen atom, enhancing its Lewis basicity.[1] This stronger basicity leads to more potent coordination to the catalyst's metal center, exacerbating the poisoning effect compared to unsubstituted or electron-withdrawn 2-bromopyridines.[1] Conversely, electron-withdrawing groups (e.g., acetyl, nitro) can decrease the nitrogen's basicity, potentially lessening its inhibitory effect.[4]
Q3: What is "palladium black" and why do I see it in my reaction flask?
A3: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition.[1][5] It consists of finely divided, catalytically inactive palladium metal (Pd(0)) that has aggregated and fallen out of solution. This decomposition can be triggered by several factors, including excessively high temperatures, the use of a ligand that fails to stabilize the catalytic species, or the presence of impurities in the reaction mixture.[1]
Q4: Are 2-bromopyridines always problematic, or can they be advantageous?
A4: While they present challenges, 2-bromopyridines are invaluable building blocks in medicinal chemistry and materials science.[6][7] The pyridine motif is a common feature in many pharmaceuticals. The carbon-bromine bond in 2-bromopyridine is generally more reactive towards the initial oxidative addition step in a catalytic cycle than a corresponding carbon-chlorine bond, often allowing for milder reaction conditions.[4] The key to success is not to avoid these substrates, but to employ strategies specifically designed to mitigate the deactivation pathways they can induce.
Part 2: Troubleshooting Guide for Common Issues
This section provides a detailed, problem-oriented approach to overcoming specific experimental hurdles.
Issue 1: Low or Stalled Reaction Conversion
You've set up a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a 2-bromopyridine derivative, but analysis shows low conversion of your starting material, even after an extended reaction time.
Q5: My reaction isn't proceeding. How do I diagnose the root cause?
A5: Low conversion is most often linked to an inactive or deactivated catalyst. The primary suspect is poisoning by the pyridine nitrogen. The diagnostic and troubleshooting workflow below can help pinpoint the issue.
Caption: Troubleshooting workflow for low reaction yield.
Q6: Why are bulky, electron-rich phosphine ligands recommended?
A6: Bulky, electron-rich ligands (e.g., Buchwald or Josiphos families) are critical for two reasons. First, their steric bulk physically hinders the pyridine nitrogen from accessing and binding to the palladium center. Second, their electron-donating nature makes the palladium center more electron-rich, which accelerates the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle.[5] By speeding up the desired productive cycle, you kinetically outcompete the off-cycle deactivation pathway.[5]
Q7: What is the best way to choose a catalyst and ligand system?
A7: There is no single "best" system, as the optimal choice depends on the specific substrates. However, a good starting point is to use a well-defined, air-stable palladium precatalyst, which ensures a consistent 1:1 or 1:2 Pd:Ligand ratio and reliable generation of the active Pd(0) species.[8] Screening a small set of catalysts and ligands is highly recommended.
| Catalyst/Precatalyst | Recommended Ligand(s) | Typical Reaction(s) | Key Considerations |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Suzuki, Buchwald-Hartwig | Requires careful handling under inert atmosphere. |
| Pd(OAc)₂ | cataCXium® A, BrettPhos | Buchwald-Hartwig (Amination) | Often requires in situ reduction to Pd(0).[8] |
| XPhos Pd G3/G4 | (Ligand is built-in) | Suzuki, Buchwald-Hartwig | Air- and moisture-stable; provides reliable activity. |
| PEPPSI™-IPr | (Ligand is built-in) | Negishi, Suzuki | Excellent for sterically hindered substrates. |
Issue 2: Significant Byproduct Formation
Your reaction proceeds, but you observe significant quantities of unwanted side products, such as the dehalogenated starting material (protodebromination) or homocoupling of your coupling partner.
Q8: I'm seeing a lot of my 2-bromopyridine converted back to the parent pyridine (dehalogenation). What's causing this?
A8: This side reaction, often called hydrodehalogenation or protodebromination, typically occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture.[5] This highly reactive intermediate can then react with your 2-bromopyridine starting material to replace the bromine atom with a hydrogen atom. The formation of Pd-H species is often promoted by strong bases, particularly in the presence of trace water or other protic impurities.[5]
-
Base Selection: Switch from strong bases like NaOtBu or KOtBu to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. These are less likely to promote the formation of Pd-H species.[5]
-
Solvent Purity: Ensure you are using a high-purity, anhydrous, and thoroughly degassed aprotic solvent (e.g., Toluene, Dioxane, CPME).
-
Ligand Choice: Employ bulky ligands (e.g., XPhos, SPhos). These ligands accelerate the desired C-C or C-N bond-forming reductive elimination step, which can outcompete the undesired hydrodehalogenation pathway.[5]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of Pd-H formation relative to the productive catalytic cycle.
Q9: How can I prevent the homocoupling of my boronic acid (in a Suzuki reaction)?
A9: Homocoupling of boronic acids is often caused by the presence of oxygen, which can promote an oxidative catalytic cycle that leads to the undesired byproduct.
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before heating. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Slow Addition: If practical, adding the boronic acid slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration, disfavoring the homocoupling pathway.[5]
-
Purity of Reagents: Use high-purity boronic acids. Some impurities can accelerate decomposition and homocoupling.
Part 3: Understanding the Deactivation Mechanism
A deeper understanding of the underlying chemical processes is key to rational problem-solving.
Q10: Can you illustrate the catalyst poisoning mechanism by 2-bromopyridine?
A10: Certainly. The diagram below shows the main catalytic cycle for a Suzuki cross-coupling reaction and the off-cycle deactivation pathway where the 2-bromopyridine substrate acts as an inhibitor.
Caption: Common catalyst deactivation pathways.
In this mechanism, the active Pd(0) catalyst can either enter the productive cycle via oxidative addition with 2-bromopyridine or be intercepted by the Lewis basic nitrogen of another 2-bromopyridine molecule, forming a stable, inactive complex. The goal of optimization is to maximize the rate of the productive cycle relative to this poisoning event.
References
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Micromeritics.
- Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Matmatch.
- Catalyst Deactivation: Mechanism & Causes. (2024, August 27). StudySmarter.
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- Catalyst poisoning. (n.d.). Wikipedia.
- Burrows, M. G. T., Stockmayer, W. H., & Chapman, D. L. (1933). The poisoning of a palladium catalyst by carbon monoxide.Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 142(846), 54-63. [Link]
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]
- Catalyst Poisoning: Palladium & Platinum. (2024, August 27). StudySmarter.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). General Kinematics.
- The Indispensable Role of 2-Bromopyridine in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Gandeepan, P., et al. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.Molecules, 24(18), 3346. [Link]
- Du, H., et al. (2007). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation.Journal of Molecular Catalysis A: Chemical, 274(1-2), 197-201. [Link]
- Chen, Y., et al. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives.The Journal of Organic Chemistry, 82(2), 1024-1033. [Link]
- Hamdi, N. (2019). Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid.Transition Metal Chemistry, 44, 485-492. [Link]
- Newton, C. G., et al. (2018). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Smith, G. (2018). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.White Rose eTheses Online. [Link]
- Catalyst poisoning. (n.d.). Chemeurope.com.
- Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.Biochemistry, 55(40), 5585-5604. [Link]
- Al-Salihi, S., & Abrokwah, R. (2023). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins.
- Bruhm, K., et al. (2023). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Catalyst_poisoning [chemeurope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Suzuki Coupling Technical Support Center: Preventing Aryl Bromide Homocoupling
A Message from Your Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I understand that while the Suzuki-Miyaura cross-coupling is a powerful and versatile tool in synthesis, unwanted side reactions like homocoupling can be a significant source of frustration, leading to reduced yields and complex purification challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to diagnose and prevent the homocoupling of aryl bromides. Here, we move beyond simple checklists to explore the mechanistic reasons behind these issues, empowering you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide
This section addresses the most common scenarios where aryl bromide homocoupling becomes a problem. Each question is structured to help you identify the root cause and implement a targeted, effective solution.
Q1: I'm observing a significant amount of biaryl byproduct derived from my aryl bromide starting material. What are the most likely causes and how can I fix it?
This is the most common manifestation of homocoupling. The formation of Ar-Ar from Ar-Br can arise from several pathways, often competing with the desired cross-coupling. Let's diagnose the issue systematically.
Primary Cause 1: Presence of Oxygen
Oxygen is a notorious culprit in promoting homocoupling.[1][2][3] It can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then participate in a catalytic cycle that couples two molecules of the aryl bromide.
Solution: Rigorous Degassing and Inert Atmosphere
Standard sparging with nitrogen or argon for 15-30 minutes is often insufficient. For sensitive reactions, more rigorous techniques are necessary.
Experimental Protocol: Freeze-Pump-Thaw Degassing
-
Assemble your reaction flask containing the aryl bromide, boronic acid derivative, base, and solvent.
-
Freeze the mixture using a liquid nitrogen bath until it is completely solid.
-
Apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the mixture. You will often see gas bubbles evolving from the liquid as it thaws.
-
Repeat this cycle at least three times to ensure the removal of dissolved oxygen.
-
After the final cycle, backfill the flask with a high-purity inert gas (Argon or Nitrogen).
-
Introduce the palladium catalyst under a positive pressure of the inert gas. Throughout the reaction, maintain this inert atmosphere using a balloon or a manifold. A simple yet effective technique is a subsurface sparge with nitrogen prior to adding the catalyst.[3][4]
Primary Cause 2: Inefficient Reductive Elimination or Transmetalation
If the desired cross-coupling catalytic cycle is slow, side reactions have more opportunity to occur. The rate-determining step can often be transmetalation or reductive elimination.[5] If the transmetalation of the boronic acid moiety to the palladium center is sluggish, or if the final reductive elimination to form the product is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime. This increased lifetime raises the probability of it reacting with another aryl bromide molecule.
Solution: Ligand and Base Optimization
The choice of ligand and base is critical for accelerating the key steps of the catalytic cycle.[2]
-
Ligands: Bulky, electron-rich phosphine ligands are known to accelerate both oxidative addition and reductive elimination.[2][6] Ligands like SPhos and XPhos are highly effective for coupling aryl bromides and can significantly suppress side reactions by promoting the desired product formation.[7]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5][8][9] If your base is too weak or not sufficiently soluble, this step can be slow. For many aryl bromides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are more effective than weaker ones like sodium carbonate (Na₂CO₃).[1]
Workflow Diagram: Troubleshooting Homocoupling
Caption: A diagnostic workflow for addressing aryl bromide homocoupling.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about preventing homocoupling, focusing on proactive experimental design.
Q2: How does the choice of palladium precatalyst and ligand specifically influence homocoupling?
The catalyst system is arguably the most important factor in controlling selectivity.
-
Palladium Source (Precatalyst): Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates the active Pd(0) species is crucial. Starting with Pd(II) sources like Pd(OAc)₂ or PdCl₂ can sometimes increase the risk of homocoupling if the initial reduction to Pd(0) is not efficient, leaving reactive Pd(II) species in the mixture.[2][3]
-
Ligand Choice: The ligand dictates the reactivity of the palladium center.
-
Bulky Ligands: Ligands like those from the Buchwald family (e.g., SPhos, XPhos, RuPhos) create a sterically hindered environment around the palladium atom.[6][7] This steric bulk promotes the reductive elimination step, which is the final step in forming the desired product, thereby shortening the lifetime of intermediates that could lead to side reactions.[2]
-
Electron-Rich Ligands: The electron-donating nature of these phosphine ligands makes the palladium center more electron-rich. This property accelerates the rate of oxidative addition of the aryl bromide, the first step in the catalytic cycle.[2][6] By speeding up the entire catalytic cycle, the desired cross-coupling reaction outcompetes the homocoupling pathway.
-
Q3: Can the solvent system affect the rate of homocoupling?
Yes, profoundly. The solvent must dissolve the reactants, particularly the base, to ensure the reaction proceeds efficiently.[1][10]
-
Polar Aprotic Solvents: Solvents like dioxane, THF, and DMF are commonly used.[8][10] They are often used with an aqueous phase (e.g., dioxane/water).
-
Role of Water: A small amount of water is often beneficial, even essential.[1][8] It helps to dissolve inorganic bases like K₃PO₄ and K₂CO₃, facilitating the formation of the boronate species required for transmetalation.[1][10] However, excessive water can lead to decomposition of some boronic acids. The optimal ratio of organic solvent to water often needs to be determined empirically.
Data Table: Common Solvent/Base Combinations for Aryl Bromides
| Ligand Example | Base | Solvent System | Typical Temp. (°C) | Efficacy Notes | Reference |
| SPhos | K₃PO₄ | Toluene / H₂O | 100 | Effective for a broad range of aryl bromides; suppresses side reactions. | [7] |
| XPhos | K₂CO₃ | 1,4-Dioxane | 80-100 | Excellent for sterically hindered substrates; minimizes homocoupling. | [7] |
| P(t-Bu)₃ | K₂CO₃ | THF / H₂O | RT - 60 | Highly active catalyst, suitable for room temperature couplings of reactive bromides. | [9] |
| dppf | K₂CO₃ | Dioxane / H₂O | 80-100 | A general, reliable ligand, though sometimes less active than Buchwald ligands. | [4] |
Q4: What is the mechanistic pathway for aryl bromide homocoupling, and how does it compete with the desired Suzuki reaction?
Understanding the competing pathways is key to suppression. The main homocoupling mechanism involves the reaction of an organopalladium intermediate with a second molecule of the aryl halide.
Diagram: Competing Catalytic Cycles
Caption: The desired Suzuki cycle versus a competing homocoupling pathway.
As shown, the key intermediate Ar-Pd(II)L₂(Br) sits at a crucial branch point. In an optimized reaction, it rapidly undergoes transmetalation with the activated boronic acid. However, under suboptimal conditions (e.g., low concentration or reactivity of the boronic acid, slow transmetalation), it can instead react with a second molecule of the aryl bromide, ultimately leading to the undesired Ar-Ar homocoupling product and a Pd(II) species.
Q5: Are there any chemical additives that can suppress homocoupling?
In some specific, challenging cases, additives have been used to suppress homocoupling. One reported strategy involves the addition of a mild reducing agent, such as potassium formate (HCO₂K).[3][4] The hypothesis is that these agents help minimize the concentration of undesirable Pd(II) species that may initiate homocoupling, without interfering with the primary catalytic cycle by reducing the Ar-Pd(II)-Br intermediate.[3][4] This is an advanced technique and should be considered after optimizing the core parameters (ligand, base, solvent, degassing).
References
- Reaction Conditions for Optimized Suzuki-Miyaura Reaction Using Phosphite Ligands.
- Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Optimization of the reaction conditions for Suzuki coupling reaction.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- Suzuki reaction. Wikipedia. [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Effect of solvent and base on Suzuki cross-coupling reaction.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
- Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- How can I solve my problem with Suzuki coupling?.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- Struggling with Suzuki Reaction. Reddit. [Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Optimizing Reactions with 2-Bromo-4-fluoro-6-methylbenzonitrile
Welcome to the technical support center for optimizing reactions involving 2-Bromo-4-fluoro-6-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common palladium-catalyzed cross-coupling reactions. The following information is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to this compound
This compound is a versatile building block in organic synthesis. Its structure incorporates several key features that influence its reactivity:
-
Aryl Bromide: The bromine atom serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Electron-Withdrawing Groups: The nitrile (-CN) and fluorine (-F) groups are electron-withdrawing, which can impact the electron density of the aromatic ring and its reactivity in oxidative addition steps.
-
Steric Hindrance: The methyl group ortho to the bromine atom introduces steric hindrance, which can influence the choice of catalyst, ligand, and reaction conditions.
This guide will focus on providing practical solutions for optimizing base and solvent systems for two of the most common transformations of this substrate: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with this compound in cross-coupling reactions?
A1: Researchers may encounter several challenges, primarily stemming from the compound's structure. These include:
-
Low or no conversion: This can be due to an inactive catalyst, suboptimal reaction temperature, or poor choice of base and solvent.
-
Side reactions: Hydrodehalogenation (replacement of bromine with hydrogen) is a common side reaction, particularly under harsh conditions or with certain base/ligand combinations.
-
Difficulty in achieving high yields: The steric hindrance from the ortho-methyl group can slow down the reaction rate and require careful optimization of the catalyst system.
Q2: How do the electronic properties of this compound affect its reactivity?
A2: The electron-withdrawing nature of the nitrile and fluorine groups makes the aryl bromide more susceptible to oxidative addition to the Pd(0) catalyst, which is the first step in the catalytic cycle of many cross-coupling reactions.[1] However, these groups also decrease the electron density of the aromatic ring, which can influence subsequent steps in the catalytic cycle.
Q3: Is this compound sensitive to moisture or air?
A3: While the compound itself has moderate stability, the palladium catalysts used in cross-coupling reactions are often sensitive to air and moisture.[2] Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to ensure catalyst activity and reproducibility.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] Optimizing the base and solvent is critical for a successful reaction with this compound.
Q4: My Suzuki-Miyaura reaction with this compound is not working. What should I check first?
A4: When a Suzuki-Miyaura reaction fails, a systematic check of the reaction components and conditions is essential.
-
Reagent Quality: Ensure your boronic acid is pure and that the this compound has not degraded.
-
Catalyst Activity: Use a reliable palladium source and ligand. Pre-catalysts are often more consistent than generating the active Pd(0) species in situ.
-
Inert Atmosphere: Confirm that your reaction setup is free of oxygen. Degas your solvents thoroughly.
-
Base and Solvent: The choice of base and solvent is crucial and often substrate-dependent. Consider screening a few different combinations.
Q5: What is the role of the base in the Suzuki-Miyaura reaction, and which one should I choose?
A5: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[4]
For this compound, the choice of base can be guided by the following principles:
-
Inorganic Bases: These are the most common choices.
-
Carbonates (K₂CO₃, Cs₂CO₃): These are good starting points. Cesium carbonate is more soluble in organic solvents and can be more effective for challenging substrates.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective for sterically hindered substrates.
-
-
Organic Bases: Generally less common but can be useful in specific cases.
-
Amines (e.g., Et₃N, DIPEA): Typically used in other types of cross-coupling reactions but can be screened if inorganic bases fail.
-
Table 1: Recommended Base and Solvent Combinations for Suzuki-Miyaura Coupling of this compound
| Base | Recommended Solvents | Comments |
| K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O (typically 4:1 to 10:1 v/v) | A standard, cost-effective choice. The addition of water is often necessary to solubilize the base and facilitate the reaction.[5] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene, THF | More soluble in organic solvents than K₂CO₃, often leading to higher yields, especially for sterically hindered substrates. Can often be used without water. |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O | A stronger base that can be effective for less reactive boronic acids or when other bases fail.[6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[7] The choice of base and solvent is critical for achieving high yields and minimizing side reactions with this compound.
Q6: I am observing significant hydrodehalogenation in my Buchwald-Hartwig reaction. How can I minimize this?
A6: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. To minimize it:
-
Use a weaker base: Strong bases like NaOtBu can sometimes promote this side reaction. Consider switching to a weaker base like Cs₂CO₃ or K₃PO₄.[8]
-
Lower the reaction temperature: Higher temperatures can favor side reactions.
-
Optimize the ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can be beneficial.
Q7: Which base and solvent combination is best for the Buchwald-Hartwig amination of this compound?
A7: The optimal conditions will depend on the specific amine being used. However, some general guidelines apply:
-
Bases:
-
Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that often leads to faster reaction rates. However, it may not be suitable for substrates with base-sensitive functional groups.[8]
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): Weaker inorganic bases that are good alternatives for sensitive substrates, though they may require higher temperatures or longer reaction times.
-
-
Solvents:
-
Toluene and 1,4-Dioxane: These are common and effective solvents for Buchwald-Hartwig aminations.[9]
-
Tetrahydrofuran (THF): Can also be used, but may sometimes result in lower yields.
-
Table 2: Recommended Base and Solvent Combinations for Buchwald-Hartwig Amination
| Base | Recommended Solvents | Comments |
| NaOtBu | Toluene, 1,4-Dioxane | A strong base, often providing fast reaction rates. Best for non-base-sensitive substrates. Use with caution to avoid hydrodehalogenation. |
| Cs₂CO₃ | Toluene, 1,4-Dioxane | A milder base, suitable for substrates with sensitive functional groups. May require higher temperatures or longer reaction times. |
| K₃PO₄ | Toluene, 1,4-Dioxane | A good alternative to Cs₂CO₃ for base-sensitive substrates. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.[8]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. reddit.com [reddit.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as th… [ouci.dntb.gov.ua]
- 9. thieme-connect.de [thieme-connect.de]
Stability issues and degradation of 2-Bromo-4-fluoro-6-methylbenzonitrile
Technical Support Center: 2-Bromo-4-fluoro-6-methylbenzonitrile
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into the stability and handling of this versatile synthetic building block. This resource moves beyond simple protocols to explain the chemical principles governing its stability and degradation, enabling you to anticipate and troubleshoot challenges in your experiments effectively.
Please Note: The information herein is based on established principles for substituted aryl nitriles and related isomers. While directly applicable, always validate protocols within your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: To maintain the integrity of this compound, it is crucial to minimize exposure to environmental factors that can induce degradation. Based on data for similar halogenated aromatic nitriles, the compound is sensitive to light and moisture[1].
Recommended Storage Protocol:
-
Temperature: 2-8°C[1]. Refrigeration slows down potential hydrolytic and other degradation pathways.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen[1]. This prevents oxidation and moisture-driven reactions.
-
Container: Use an amber glass bottle to protect the compound from light, which can catalyze the formation of radical species[1].
-
Seal: Ensure the container is tightly sealed to prevent moisture ingress.
Q2: My vial of this compound has developed a pale yellow or brownish tint. What does this indicate, and is it still usable?
A2: A change in color from the expected colorless or white solid/liquid is a primary visual indicator of degradation. This discoloration is often due to the formation of minor impurities from slow decomposition, potentially through oxidation or hydrolysis. While the bulk of the material may still be intact, the presence of these impurities can have significant consequences in sensitive downstream applications, such as catalysis, where they may poison the catalyst.
Recommendation: Before use, we strongly advise re-analyzing the purity of the discolored material using a quantitative technique like qNMR, GC-MS, or HPLC. For high-stakes experiments, such as in drug development workflows, using a fresh, pure batch is the most reliable course of action.
Q3: What are the primary degradation pathways I should be aware of when working with this compound?
A3: The structure of this compound contains three key functional groups susceptible to degradation under common experimental conditions: the nitrile group, the bromo substituent, and the aromatic ring itself.
-
Hydrolysis of the Nitrile Group: The cyano (-C≡N) group can undergo hydrolysis under either acidic or basic conditions to first form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid[2][3][4]. The presence of electron-withdrawing groups like bromine and fluorine on the aromatic ring can increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions[5][6].
-
Reductive Debromination: The carbon-bromine bond can be cleaved via hydrogenolysis, a reaction that requires a source of hydrogen and is often promoted by a metal catalyst (e.g., Palladium)[7][8]. This can be an unintended side reaction in catalytic processes if a hydrogen source is present.
-
Nucleophilic Aromatic Substitution (SNAr): While the C-F bond is very strong, both the bromine and fluorine atoms can potentially be displaced by strong nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups[5][9][10].
Q4: Which solvents are recommended for preparing stock solutions, and are there any I should avoid?
A4: The choice of solvent is critical for stability.
-
Recommended: Anhydrous, non-protic solvents such as Tetrahydrofuran (THF), Dioxane, Toluene, or Dichloromethane (DCM) are generally safe choices for short- to medium-term storage of solutions.
-
Use with Caution: Protic solvents like methanol or ethanol can participate in reactions, especially in the presence of trace acids or bases.
-
Avoid: Solvents containing water (e.g., non-anhydrous solvents) or basic impurities (e.g., unpurified amines) should be strictly avoided as they can promote hydrolysis of the nitrile group[2][11].
Troubleshooting Guide for Experimental Issues
Problem 1: My reaction yield is unexpectedly low, and I've noticed a new, more polar spot on my TLC plate.
Probable Cause: This is a classic symptom of nitrile group hydrolysis. The resulting carboxylic acid (2-Bromo-4-fluoro-6-methylbenzoic acid) is significantly more polar than the starting nitrile, causing it to have a lower Rf value on silica gel TLC plates. This hydrolysis can be triggered by trace amounts of water in your reagents or solvents, especially if the reaction is run at elevated temperatures or for extended periods.
Troubleshooting Workflow: Low Yield & Polar Impurity
Caption: Troubleshooting workflow for suspected nitrile hydrolysis.
Degradation Pathway: Nitrile Hydrolysis
The hydrolysis proceeds in two main steps, often catalyzed by acid or base.
Caption: Hydrolysis pathway of the nitrile to a carboxylic acid.
Problem 2: During a Pd-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I am isolating a significant amount of a debrominated byproduct (4-fluoro-2-methylbenzonitrile).
Probable Cause: You are observing reductive debromination (hydrodebromination). This side reaction is common in palladium-catalyzed reactions where a source of hydride is available[8]. Potential hydride sources include certain reagents (e.g., boronic acids/esters in Suzuki coupling, phosphine ligands, or amines) or solvent impurities. The C-Br bond is more readily reduced than a C-Cl bond[8].
Protocol for Minimizing Reductive Debromination
-
Reagent Purity:
-
Step 1: Use high-purity phosphine ligands. Some ligands can degrade to generate species that act as hydride donors.
-
Step 2: Ensure your amine base (in Buchwald-Hartwig reactions) or other reagents are free from reducing impurities.
-
-
Solvent and Atmosphere Control:
-
Step 3: Thoroughly degas your reaction solvent to remove dissolved oxygen and potential radical initiators.
-
Step 4: Maintain a strict inert atmosphere. The mechanism of reduction can sometimes involve oxidative addition of the aryl bromide to Pd(0), followed by a competing protonolysis or reaction with a hydride source instead of the desired coupling partner.
-
-
Reaction Parameter Optimization:
-
Step 5: Lower the reaction temperature. Higher temperatures can sometimes favor the degradation of reagents and the rate of reductive side reactions.
-
Step 6: Screen different palladium pre-catalysts and ligands. Some ligand systems are more prone to promoting reduction than others. For instance, highly electron-rich and bulky ligands may stabilize the Pd-H species that lead to reduction.
-
Key Compound Data & Stability Profile
| Property | Value | Source / Comment |
| Molecular Formula | C₈H₅BrFN | |
| Molecular Weight | 214.04 g/mol | |
| Appearance | Colorless to pale yellow liquid/solid | |
| Storage Temp. | 2-8 °C | |
| Sensitivities | Light and Moisture Sensitive |
| Degradation Product | Molecular Formula | MW ( g/mol ) | Common Cause |
| 2-Bromo-4-fluoro-6-methylbenzoic acid | C₈H₆BrFO₂ | 233.04 | Hydrolysis |
| 4-fluoro-2-methylbenzonitrile | C₈H₆FN | 135.14 | Reductive Debromination |
References
- Hydrolysis of Benzonitrile.Scribd. [Link]
- Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.MDPI. [Link]
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.Organic Chemistry Portal. [Link]
- Propose a mechanism for the basic hydrolysis of benzonitrile to the benzo
- Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.Homework.Study.com. [Link]
- The acid-catalysed hydrolysis of benzonitrile.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- Process for the catalytic debromination of halogenated monocyclic aromatic compounds.
- Dehalogenation of aromatics by nucleophilic aromatic substitution.Semantic Scholar. [Link]
- Dehalogenation of aromatics by nucleophilic arom
- Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking Study with [Ni(dippe)].ProQuest. [Link]
- Hydrolysis of benzonitrile gives.Allen. [Link]
- Fluorobenzonitrile Series.Sparrow Chemical. [Link]
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics.
- 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648.PubChem. [Link]
- MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
- SAFETY D
- (PDF) 2-Bromo-4-methylbenzonitrile.
- Troubleshooting and optimizing lab experiments.YouTube. [Link]
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.RSC Publishing. [Link]
- Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles!Semantic Scholar. [Link]
- Aryl Nitriles Definition - Organic Chemistry Key Term.Fiveable. [Link]
- This compound.SpectraBase. [Link]
- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- Preparation of Nitriles.Chemistry Steps. [Link]
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.RSC Publishing. [Link]
- Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging.PubMed Central. [Link]
- 2-Bromo-4-methylbenzonitrile.PMC - NIH. [Link]
- The MSDS HyperGlossary: Nitrile.
- Revisiting the synthesis of aryl nitriles: a pivotal role of CAN.RSC Publishing. [Link]
- 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029.PubChem. [Link]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. scribd.com [scribd.com]
- 3. homework.study.com [homework.study.com]
- 4. Hydrolysis of benzonitrile gives [allen.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 9. Dehalogenation of aromatics by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]
- 10. Dehalogenation of aromatics by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
Troubleshooting low reactivity of 2-Bromo-4-fluoro-6-methylbenzonitrile
Technical Support Center: 2-Bromo-4-fluoro-6-methylbenzonitrile
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile but sterically hindered building block. In the following sections, we will diagnose common issues in a question-and-answer format, explain the underlying chemical principles, and provide field-proven protocols to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What is the most likely cause?
The primary challenge with this substrate is the significant steric hindrance around the C-Br bond. The bromine atom is flanked by a nitrile group and, more importantly, an ortho-methyl group. This steric bulk impedes the approach of the palladium catalyst, making the initial oxidative addition step—often the rate-determining step in cross-coupling reactions—kinetically challenging.[1][2]
Furthermore, the electronic nature of the ring, which is rendered electron-deficient by the fluoro and cyano substituents, influences catalyst selection and reaction kinetics. While electron-withdrawing groups can sometimes facilitate oxidative addition, the steric factor is the dominant barrier in this case.
To address this, your troubleshooting should focus on catalyst systems specifically designed for sterically demanding substrates.
Caption: Troubleshooting logic for low reactivity.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
This section addresses the most common applications for this compound: Suzuki-Miyaura and Buchwald-Hartwig reactions.
Scenario A: Poor Yield in Suzuki-Miyaura Coupling
Q2: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm isolating mostly starting material and some debrominated byproduct. How can I improve this?
This is a classic symptom of a stalled catalytic cycle. The debromination side-reaction often occurs when the desired transmetalation step is slow, allowing for competing pathways like β-hydride elimination (if an alkylborane is used) or reaction with trace water/base to form a palladium-hydride species, which then leads to reductive dehalogenation.[3]
Causality & Recommended Solutions:
-
Ineffective Ligand: Standard ligands like PPh₃ are often too small and not electron-rich enough to promote oxidative addition with this hindered substrate. The palladium-ligand complex must be both sterically imposing to facilitate reductive elimination and electron-rich to drive the initial oxidative addition.[4][5]
-
Action: Switch to a biaryl phosphine ligand (a "Buchwald ligand") or a highly specialized ligand designed for hindered substrates.
-
-
Inappropriate Base/Solvent Combination: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[6] For hindered couplings, a stronger base is often required, and the solvent must be anhydrous and capable of solubilizing all components.
-
Catalyst Inactivity: Using a Pd(II) source like Pd(OAc)₂ requires in situ reduction to the active Pd(0) species. This step can be inefficient.
-
Action: Use a Pd(0) source like Pd₂(dba)₃ or, even better, a pre-formed catalyst ("precatalyst") where the active Pd(0)-ligand species is readily generated.
-
Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Couplings
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd₂(dba)₃ + SPhos | Biaryl Phosphine | Excellent for hindered aryl bromides; promotes fast reductive elimination. | 1-2% Pd, 2-4% Ligand |
| Pd(OAc)₂ + XPhos | Biaryl Phosphine | High activity and thermal stability; broad substrate scope. | 2-4% Pd, 4-8% Ligand |
| XPhos Pd G3/G4 | Precatalyst | Air-stable, highly active, reliable generation of the active catalyst.[9] | 1-3% |
| PdCl₂(dppf) | Ferrocenyl Phosphine | Effective for some systems, but may be less active than Buchwald ligands for severely hindered cases. | 3-5% |
Scenario B: Failure in Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination with a primary/secondary amine is not working. What adjustments are needed for this specific substrate?
Similar to the Suzuki coupling, the ortho-methyl group is the main culprit. The Buchwald-Hartwig amination is highly sensitive to steric effects on both the aryl halide and the amine coupling partner.[10][11]
Causality & Recommended Solutions:
-
Ligand-Substrate Mismatch: The choice of ligand is paramount in Buchwald-Hartwig aminations. The ligand must stabilize the palladium center, facilitate C-N reductive elimination, and be bulky enough to prevent the formation of inactive catalyst species.[4][5]
-
Base Incompatibility: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.
-
Action: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the standard choices.[13] K₃PO₄ is sometimes used but is generally less effective for challenging aminations.
-
-
Solvent Effects: The solvent influences the solubility of the base and the catalytic intermediates.
-
Action: Toluene and 1,4-dioxane are the most commonly used and effective solvents for these reactions.[12]
-
Caption: General workflow for cross-coupling reactions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point for coupling with a typical arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%) [Sigma-Aldrich]
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous (to make 0.2 M solution)
-
Water, degassed (10% v/v of dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Add the XPhos Pd G3 precatalyst.
-
Add anhydrous 1,4-dioxane followed by the degassed water.
-
Seal the flask and purge the headspace with argon for 5 minutes.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Quench by adding water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol provides a general method for coupling with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%) [Strem Chemicals]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous (to make 0.2 M solution)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the this compound.
-
Seal the flask, evacuate, and backfill with argon (repeat 3x).
-
Add anhydrous toluene via syringe, followed by the secondary amine.
-
Place the flask in a preheated oil bath at 110 °C.
-
Stir vigorously for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude residue by flash column chromatography.
References
- An Explanation of Substituent Effects. (2019). Chemistry LibreTexts.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Buchwald–Hartwig amin
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (n.d.). PMC - NIH.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). NIH.
- Buchwald-Hartwig Amin
- 2-bromo-6-fluoro-4-methylbenzonitrile. (n.d.). ChemShuttle.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. (1987). Indian Academy of Sciences.
- What is the order of ortho, para and meta products for steric hinderance? (2022). Quora.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
- 2-Bromo-4-methylbenzonitrile. (n.d.). PMC - NIH.
- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2025).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Struggling with Suzuki Reaction. (2024). Reddit.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. (n.d.). Benchchem.
- Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. (n.d.). MDPI.
- Aryl Halides. (2021). Chemistry LibreTexts.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019). Wyzant Ask An Expert.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Column chromatography conditions for purifying 2-Bromo-4-fluoro-6-methylbenzonitrile products
Welcome to the technical support center for the chromatographic purification of 2-Bromo-4-fluoro-6-methylbenzonitrile. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to streamline your purification process. As Senior Application Scientists, we combine technical expertise with practical field insights to help you navigate the challenges of purifying this halogenated aromatic nitrile.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound.
Q1: My product is co-eluting with an impurity. How can I improve the separation?
A1: Co-elution is a common challenge, especially with structurally similar impurities. Here’s a systematic approach to enhance resolution:
-
Optimize the Mobile Phase: The choice of eluent is critical. For benzonitriles, a common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]
-
Adjust Polarity: If your product and the impurity are eluting too quickly (high Rf value on TLC), decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate. Conversely, if they are retained too strongly, a gradual increase in polarity may be necessary.[2] An ideal Rf value for the target compound on a TLC plate is around 0.3.[3]
-
Change Solvent Selectivity: If simply adjusting the polarity isn't effective, consider switching one of the solvents. For instance, you could replace hexane with heptane or ethyl acetate with diethyl ether or dichloromethane.[2] Different solvents can alter the specific interactions with your compound and the impurity, leading to better separation.
-
-
Consider Gradient Elution: If a single solvent mixture (isocratic elution) fails to provide adequate separation, a gradient elution can be highly effective.[4] Start with a low polarity mobile phase to allow the less polar compounds to elute, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.[4][5]
Q2: The yield of my purified product is very low. What are the possible causes and solutions?
A2: Low recovery can be frustrating. Here are several factors to investigate:
-
Product Decomposition on Silica Gel: While silica gel is a versatile stationary phase, its acidic nature can sometimes cause degradation of sensitive compounds.[6] Although halogenated aromatics are generally stable, it's a possibility to consider.[7][8] To test for this, you can perform a 2D TLC.[6] If decomposition is suspected, you can try deactivating the silica gel by treating it with a base like triethylamine or using a different adsorbent such as alumina.[6]
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. While this compound is of moderate polarity, strong interactions can occur. Ensure you are using a sufficiently polar mobile phase to elute the compound.
-
Improper Column Packing: A poorly packed column with channels or cracks can lead to a non-uniform flow of the mobile phase, resulting in broad bands and poor separation, which can contribute to lower yields of pure fractions.[9]
-
Sample Loading Technique: For compounds with limited solubility, dry loading is often recommended over wet loading to ensure a concentrated starting band and better separation.[10]
Q3: My compound is not eluting from the column, even with a high percentage of polar solvent. What should I do?
A3: This issue, often referred to as "the compound is stuck on the column," can be resolved by considering the following:
-
Drastic Polarity Change: For very polar compounds, a significant increase in mobile phase polarity is needed. A common solvent system for polar compounds is methanol in dichloromethane.[2] A small percentage of methanol (up to 10%) can be very effective in eluting highly retained compounds.[2]
-
Check for Compound Precipitation: If the compound has low solubility in the mobile phase, it might precipitate at the top of the column. Ensure your chosen eluent is a good solvent for your compound.
-
Alternative Adsorbents: If your compound has a high affinity for silica, consider using a less polar stationary phase like reversed-phase silica (C18) or a different normal-phase adsorbent like alumina.[6]
Q4: The separation on the column is much worse than what I observed on the TLC plate. Why is this happening?
A4: Discrepancies between TLC and column chromatography are common and can be attributed to several factors:
-
Overloading the Column: The amount of crude material you can purify is proportional to the amount of silica gel used. A general rule of thumb is a silica-to-sample ratio of 30:1 to 50:1 by weight for simple separations, and up to 120:1 for more challenging ones.[9]
-
Differences in Silica Gel: The silica gel used for TLC plates and columns can have different properties (e.g., particle size, pore size, water content), which can affect the separation.
-
TLC Chamber Saturation: Ensure the TLC chamber is fully saturated with the mobile phase vapor. An unsaturated chamber can lead to higher Rf values on the TLC plate than what is observed on the column.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications involving aromatic nitriles, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice.[4] Its polarity is well-suited for separating compounds of moderate polarity like your target molecule from less polar starting materials or more polar byproducts. If you encounter issues with compound stability, neutral or basic alumina can be a good alternative.[6]
Q2: How do I choose the right mobile phase for my column?
A2: The best practice is to first screen different solvent systems using Thin Layer Chromatography (TLC).[11] A good starting point for halogenated aromatic compounds is a mixture of hexane and ethyl acetate .[2] The ideal solvent system is one that gives your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[10] This generally provides the best balance between retention and elution for good separation on the column.
| Solvent System (v/v) | Polarity | Common Use |
| Hexane / Ethyl Acetate | Low to Medium | Standard for a wide range of compounds.[2] |
| Hexane / Dichloromethane | Low to Medium | Good for compounds with better solubility in DCM. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds.[2] |
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your crude mixture:
-
Isocratic Elution: This involves using a constant mobile phase composition throughout the purification. It is simpler to set up and is often sufficient if the impurities are well-separated from your product on the TLC plate.[4]
-
Gradient Elution: This involves gradually increasing the polarity of the mobile phase during the separation. It is generally more effective for complex mixtures containing compounds with a wide range of polarities, as it can improve peak sharpness and reduce analysis time.[4][11]
Q4: How should I prepare and load my sample onto the column?
A4: Proper sample loading is crucial for a good separation. You have two main options:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.[10] This is suitable for samples that are readily soluble in the eluent.
-
Dry Loading: Dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[10] This powder is then carefully added to the top of the packed column. Dry loading is highly recommended for samples that have poor solubility in the mobile phase as it prevents band broadening.
Q5: How can I be sure my compound is stable on the silica gel column?
A5: To check for stability, you can perform a simple test. Spot your compound on a TLC plate and take a picture or note the spot's appearance. Then, scrape some silica gel from a TLC plate into a small vial, add a solution of your compound, and let it sit for a couple of hours. Afterward, spot the solution from the vial on a new TLC plate next to a fresh spot of your compound and develop the plate. If you see new spots or significant streaking from the sample that was in contact with the silica, your compound may be degrading.[6]
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Poor Separation
A flowchart to guide troubleshooting when experiencing poor separation or co-elution.
Diagram 2: Principles of Normal-Phase Column Chromatography
Sources
- 1. rsc.org [rsc.org]
- 2. Chromatography [chem.rochester.edu]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Protodeboronation in Suzuki Coupling of Pyridyl Boronic Acids
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving pyridyl boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation.
Introduction: The "2-Pyridyl Problem" and Protodeboronation
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] However, the use of heteroaromatic coupling partners, particularly pyridyl boronic acids, introduces significant challenges.[3][4] The most prevalent issue is protodeboronation, a side reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[5][6] This reaction consumes the pyridyl boronic acid, leading to reduced yields of the desired product and the formation of a simple pyridine byproduct that can complicate purification.[6]
Pyridyl boronic acids, especially 2-pyridyl boronic acid, are notoriously unstable and prone to this decomposition pathway.[3][6][7] This instability stems from the basic nitrogen atom within the pyridine ring, which facilitates unique decomposition mechanisms not typically observed with simple arylboronic acids.[5][6] This guide will provide an in-depth understanding of the mechanisms behind protodeboronation and offer actionable strategies to mitigate this pervasive side reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it such a significant issue with pyridyl boronic acids?
A1: Protodeboronation is an undesired chemical reaction that replaces the boronic acid group (-B(OH)₂) with a hydrogen atom.[5][6] This process is a major concern in Suzuki-Miyaura coupling as it consumes the nucleophilic partner, thereby lowering the yield of the target molecule and generating a byproduct that can be difficult to separate.[6] Pyridyl boronic acids, and 2-pyridyl boronic acid in particular, are highly susceptible to this reaction due to the influence of the ring nitrogen atom.[3][6][7]
Q2: What is the primary mechanism that makes 2-pyridyl boronic acid so prone to protodeboronation?
A2: Unlike many simple arylboronic acids that undergo protodeboronation most rapidly at high pH, 2-pyridyl boronic acid exhibits a distinct mechanism.[6] At neutral pH, it can form a zwitterionic species which is highly reactive.[5][6] This intermediate can then undergo a rapid, unimolecular fragmentation of the C-B bond, resulting in the protodeboronated pyridine product.[5][6] Interestingly, both acidic and basic conditions can shift the equilibrium away from this reactive zwitterion, thus slowing the rate of protodeboronation.[5][6]
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors can significantly impact the extent of protodeboronation:
-
pH: The pH of the reaction medium is a critical factor as it dictates the speciation of the boronic acid.[6][8] For 2-pyridyl boronic acids, the maximum rate of decomposition is often observed around neutral pH.[6]
-
Base: The choice and concentration of the base are crucial. Strong bases can accelerate protodeboronation.[9] Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like NaOH or KOH.
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation relative to the desired Suzuki coupling.[10]
-
Solvent: The solvent system can influence the stability of the boronic acid and the solubility of the base.[11][12] While some aqueous component is often necessary for the Suzuki reaction, excessive water can promote protodeboronation.[10] Anhydrous conditions, when possible, can be beneficial.[13]
-
Catalyst and Ligand: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation pathway.[5] Bulky, electron-rich phosphine ligands are often effective.[14]
Q4: Should I use a pyridyl boronic acid or a boronic ester?
A4: For pyridyl substrates prone to protodeboronation, using a more stable boronic ester derivative is highly recommended.[15] Pinacol esters are a common choice and are generally more robust than the corresponding boronic acids.[6] They can undergo slow in-situ hydrolysis to release the active boronic acid, a strategy known as "slow-release".[5][15][16] This keeps the instantaneous concentration of the unstable boronic acid low, thereby minimizing the opportunity for protodeboronation.[5][6]
Q5: What are MIDA boronates and organotrifluoroborates, and how do they help?
A5:
-
MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are particularly effective in "slow-release" strategies.[5][6][7] They provide a controlled release of the boronic acid, which is crucial for challenging couplings.[16]
-
Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability compared to boronic acids and can be very effective in suppressing protodeboronation.[5][6]
Troubleshooting Guide: High Protodeboronation Observed
If you are observing significant amounts of the protodeboronated pyridine byproduct in your reaction, consult the following decision tree and actionable steps.
Caption: A decision tree for troubleshooting protodeboronation.
Actionable Steps:
-
Re-evaluate the Boron Source: If you are using a pyridyl boronic acid, the first and most impactful change is to switch to a more stable derivative.
-
Modify the Base: Strong bases can significantly accelerate protodeboronation.
-
Recommendation: Switch to weaker inorganic bases such as K₃PO₄, K₂CO₃, or CsF. The choice of base can be critical, and an empirical screen may be necessary.
-
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest temperature that still allows for efficient coupling. Modern catalyst systems are often highly active at lower temperatures.[15]
-
Solvent: Ensure you are using anhydrous solvents and maintaining a rigorously inert atmosphere.[10] While some Suzuki couplings benefit from a small amount of water, excess water will promote protodeboronation.[10] Consider using solvents like dioxane or toluene.
-
-
Enhance the Rate of Suzuki Coupling: The goal is to have the desired cross-coupling reaction proceed much faster than the undesired protodeboronation.
-
Recommendation: Increase the catalyst loading slightly or switch to a more active palladium precatalyst and a more electron-rich, bulky phosphine ligand (e.g., Buchwald-type ligands).[14] A more efficient catalyst can turn over the substrate faster, giving less time for decomposition.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyridyl-MIDA Boronate with an Aryl Halide
This protocol is a robust starting point for challenging couplings where protodeboronation is a primary concern.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridyl-MIDA boronate (1.2–1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst, 1-5 mol%), the ligand (if required), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (a good starting point is 80–100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Data Summary Table
The propensity for protodeboronation is highly dependent on the specific substrate and reaction conditions. The following table summarizes qualitative trends and the relative impact of various parameters on minimizing this side reaction.
| Parameter | Recommended Change to Minimize Protodeboronation | Rationale | Relative Impact |
| Boron Reagent | Switch from Boronic Acid to MIDA Boronate or Pinacol Ester | Increases stability and allows for "slow-release" of the active nucleophile.[5][15][16] | High |
| Base | Use weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-mediated protodeboronation.[9] | High |
| Temperature | Lower the reaction temperature | Decreases the rate of the protodeboronation side reaction.[10] | Medium |
| Solvent | Use anhydrous solvents; minimize water content | Reduces the availability of protons for the protodeboronation reaction.[10][13] | Medium |
| Catalyst System | Use a highly active catalyst/ligand combination | A faster Suzuki coupling will outcompete the protodeboronation pathway.[5] | Medium-High |
Mechanistic Insights: The Zwitterionic Pathway
Understanding the underlying mechanism of protodeboronation for 2-pyridyl boronic acids is key to devising effective mitigation strategies.
Caption: The zwitterionic pathway for protodeboronation of 2-pyridyl boronic acid.
At neutral pH, the 2-pyridyl boronic acid can exist in equilibrium with a zwitterionic form.[5][6] This zwitterion is particularly unstable and readily undergoes cleavage of the C-B bond to yield the protodeboronated pyridine.[5][6] By shifting the pH to either the acidic or basic side, the concentration of this highly reactive zwitterionic intermediate is minimized, thus reducing the rate of protodeboronation.[5][6] This explains the counterintuitive observation that both acid and base can stabilize these otherwise labile reagents.
Conclusion
Managing protodeboronation in the Suzuki coupling of pyridyl boronic acids is a significant challenge, but one that can be overcome with a rational approach to reaction design and optimization. By understanding the underlying mechanisms, particularly the unique zwitterionic pathway for 2-pyridyl substrates, researchers can make informed decisions regarding the choice of boron reagent, base, and reaction conditions. The strategies outlined in this guide, particularly the use of stable boronic esters like MIDA boronates, provide a robust toolkit for minimizing this undesired side reaction and achieving high yields of the desired biaryl products.
References
- Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Protodeboronation - Wikipedia. (n.d.). Wikipedia. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 47(26), 4849–4853. [Link]
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9147–9157. [Link]
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
- Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General Solution for the 2-Pyridyl Problem. PMC. [Link]
- Hodgson, P. B., & Salingue, F. H. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
- Bakewell, C., & White, A. J. P. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]
- de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ARODES. [Link]
- Ji, G., et al. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
Sources
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Strategies for Removing Tin Byproducts from Stille Coupling Reactions
Welcome to the technical support center for post-reaction purification of Stille couplings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of organotin byproducts. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring robust and reproducible purification outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of tin byproducts from my Stille coupling reaction critically important?
A1: Organotin compounds, such as the tributyltin and trimethyltin reagents frequently used in Stille couplings, are notoriously toxic.[1][2] For applications in medicinal chemistry and materials science, where biocompatibility and material integrity are paramount, removing these toxic residues to parts-per-million (ppm) levels is often a stringent regulatory and safety requirement.[1][2][3]
Q2: What are the most common tin byproducts I should anticipate in my reaction mixture?
A2: The primary byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and any unreacted organostannane reagents.[1] You may also encounter hexaalkyldistannanes, such as Bu₃SnSnBu₃, which are formed from homocoupling side reactions.[1]
Q3: Is a standard silica gel column sufficient for removing tin byproducts?
A3: While standard silica gel chromatography can reduce tin levels, it is often insufficient to achieve the low ppm concentrations required for many applications.[1] The relatively non-polar nature of many organotin byproducts can lead to co-elution with the desired product.[1]
Q4: Are there alternative coupling reactions that circumvent the issue of tin byproducts?
A4: Yes, several other cross-coupling reactions exist. The Suzuki coupling, which utilizes boronic acids, is a popular alternative due to the generally lower toxicity of its boron byproducts.[1] However, the Stille coupling offers distinct advantages in terms of the stability and functional group tolerance of the organostannane reagents.[1][4][5][6]
Troubleshooting Guide: Common Purification Challenges and Solutions
This section addresses common issues encountered during the purification of Stille coupling reaction products.
| Issue | Possible Cause | Recommended Solution |
| Persistent Tin Contamination After Aqueous KF Wash | Insufficient mixing or reaction time for the formation of the insoluble organotin fluoride precipitate.[1] | Ensure vigorous stirring of the biphasic mixture for at least one hour. For stubborn cases, extend the stirring time to overnight.[7][8] |
| Formation of a fine precipitate that is difficult to separate. | Filter the entire biphasic mixture through a pad of Celite® to effectively remove the solid organotin fluorides before proceeding with extraction.[7][8][9] | |
| Low Recovery of Desired Product After Purification | Product precipitation along with the tin fluoride. | Reduce the concentration of the KF solution or perform the wash at a slightly elevated temperature to increase the solubility of your product. |
| Product degradation on acidic silica gel during chromatography.[10] | Use a neutral or basic alumina column, or deactivate the silica gel by using an eluent containing a small percentage (2-5%) of triethylamine.[1][8][9][11] | |
| Co-elution of Tin Byproducts with the Product During Flash Chromatography | Similar polarity of the product and tin byproducts. | Modify the stationary phase. Using silica gel treated with 2-5% triethylamine in the eluent is a common and effective technique.[8][9][11] Alternatively, employ a K₂CO₃-silica stationary phase.[1][2] |
| Formation of Emulsions During Aqueous Work-up | Emulsions can trap organotin residues in the organic layer. | Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.[7] |
Visualizing the Troubleshooting Logic
Caption: A decision-making workflow for troubleshooting the removal of tin byproducts.
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is one of the most common and straightforward methods for removing tributyltin byproducts through the precipitation of insoluble tributyltin fluoride.[1][9][12]
Causality: The high affinity of fluoride for tin drives the formation of a strong Sn-F bond, leading to the precipitation of the organotin fluoride, which can then be physically separated from the product in the organic phase.[13]
-
Reaction Quench: After the Stille reaction is deemed complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of KF.[8] Shake the funnel vigorously for at least one minute.[8] Repeat this wash 2-3 times.
-
Filtration (if necessary): If a significant amount of precipitate forms and hinders separation, filter the entire biphasic mixture through a pad of Celite.[9][14]
-
Final Washes: Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol 2: Chromatography with K₂CO₃-Impregnated Silica Gel
This method is highly effective for removing a broad range of organotin impurities to very low levels, often below 15 ppm.[2][14]
Causality: The basic nature of potassium carbonate on the silica surface is thought to interact strongly with the Lewis acidic tin byproducts, leading to their retention on the column while the desired, typically less polar, product elutes.
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[14] This mixture can be stored for several months without significant loss of activity.[2]
-
Column Packing: Dry pack a chromatography column with the prepared K₂CO₃-silica mixture. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the stationary phase.
-
Sample Loading: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent) and carefully load it onto the column.
-
Elution: Elute the column with an appropriate solvent system, as determined by TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified product, free of tin residues.
Visualizing the Purification Workflow
Caption: A general workflow for the purification of Stille coupling reaction products.
Quantification of Residual Tin
To confirm the removal of tin byproducts to the desired level, several analytical techniques can be employed:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting trace amounts of elements, making it ideal for quantifying tin at ppm or even parts-per-billion (ppb) levels.[3][15]
-
Atomic Absorption Spectroscopy (AAS): Another sensitive method for quantifying metals. Flame AAS is a common and robust technique for tin analysis.[3][15]
-
¹H NMR Spectroscopy: While not as sensitive as ICP-MS or AAS, ¹H NMR can be used to detect the presence of organotin byproducts if they are present in significant quantities.[16]
References
- Technical Support Center: Stille Coupling Tin Byproduct Removal - Benchchem. (n.d.).
- Stille Coupling. (n.d.). NROChemistry.
- Technical Support Center: Removal of Organotin Byproducts from Stille Coupling Reactions - Benchchem. (n.d.).
- An efficient method for removing organotin impurities. (2020, September 14). SHANDONG LOOK CHEMICAL.
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. (n.d.). chemistry.msu.edu.
- Technical Support Center: Removing Tin Byproducts from Stille Coupling Reactions - Benchchem. (n.d.).
- Workup for Removing Tin Byproducts. (n.d.). Department of Chemistry: University of Rochester.
- The Stille Reaction. (n.d.). Chem 115 Myers.
- A risk mitigation approach to detecting and quantifying metals in APIs. (2022, April 6).
- Technical Support Center: Removal of Organotin Residues from Stille Reactions - Benchchem. (n.d.).
- Crich, D., & Sun, S. (n.d.). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry - ACS Publications.
- The Stille Reaction, 38 Years Later. (n.d.). ACS Catalysis - ACS Publications.
- Stille reaction | Brief theory, double cross-coupling. (2022, November 17). YouTube.
- Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. (n.d.).
- Stille reaction. (n.d.). Wikipedia.
- Stille Coupling. (2023, June 30). Chemistry LibreTexts.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions. (2015). PubMed.
- Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023, July 12). Crimson Publishers.
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry: University of Rochester.
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. Workup [chem.rochester.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. chemistry.msu.edu [chemistry.msu.edu]
- 13. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Anhydrous Reaction Conditions for 2-Bromo-4-fluoro-6-methylbenzonitrile
Welcome to the technical support center for handling 2-Bromo-4-fluoro-6-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions requiring anhydrous conditions with this versatile building block. This compound is noted for its sensitivity to moisture, which necessitates careful control of the reaction environment to ensure optimal outcomes.[1]
I. Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems that may arise during your experiments.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes related to anhydrous conditions?
Low yields in reactions involving this compound are frequently traced back to the presence of moisture.[2][3][4] Water can interfere in several ways, primarily through the hydrolysis of the nitrile group or by reacting with moisture-sensitive reagents and catalysts.
Causality Explained:
The nitrile group (-C≡N) in this compound is susceptible to hydrolysis under both acidic and basic conditions, which can convert it into a carboxylic acid or an amide.[5][6][7][8] This side reaction consumes your starting material and complicates purification. Furthermore, many organometallic reagents (e.g., Grignard or organolithium reagents) and catalysts used in cross-coupling reactions are highly reactive towards water.[9] Quenching of these critical reagents by trace amounts of water will halt your desired transformation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Question 2: I'm observing unexpected byproducts in my reaction mixture. Could this be due to moisture?
Absolutely. The formation of 2-carboxy-5-fluoro-3-methylbenzonitrile or 2-carbamoyl-5-fluoro-3-methylbenzonitrile are classic indicators of nitrile hydrolysis.[5][6] If your reaction involves organometallic intermediates, you might also see byproducts resulting from the protonation of these intermediates by water.
Preventative Measures:
-
Rigorous Drying of Solvents: Do not rely solely on commercially available "anhydrous" solvents, as they can absorb moisture over time. It is best practice to dry them in-house.
-
Proper Glassware Preparation: Glass surfaces can adsorb a significant amount of water.[10] Ensure all glassware is oven-dried or flame-dried immediately before use.[10][11][12]
-
Inert Atmosphere: Reactions should be conducted under a positive pressure of an inert gas like nitrogen or argon.[2][13] Using a Schlenk line for solvent and reagent transfers is highly recommended.[14]
II. Frequently Asked Questions (FAQs)
This section covers general questions about handling this compound under anhydrous conditions.
What is the best way to dry my reaction solvents?
The choice of drying agent depends on the solvent. For common aprotic solvents used with this compound, the following are recommended:
| Solvent | Recommended Drying Agent(s) | Procedure |
| Tetrahydrofuran (THF) | Sodium/benzophenone | Reflux until a persistent deep blue or purple color is obtained, then distill under nitrogen. |
| Toluene | Sodium or Calcium Hydride (CaH₂) | Reflux over the drying agent for several hours, then distill under nitrogen.[15] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ for at least 24 hours, then distill under nitrogen. |
| Diethyl Ether | Sodium/benzophenone | Similar to THF, reflux until the characteristic blue/purple color persists and distill.[15] |
Note: Always handle sodium and calcium hydride with extreme caution as they are highly reactive with water.
How do I properly set up a reaction under an inert atmosphere?
A standard setup involves a Schlenk flask connected to a dual manifold Schlenk line, which allows for alternating between vacuum and a supply of inert gas.
Step-by-Step Protocol for Reaction Setup:
-
Glassware Preparation: Assemble your oven-dried or flame-dried glassware (flask, condenser, etc.) while hot and immediately place it under vacuum to cool. This prevents atmospheric moisture from adsorbing onto the surfaces.[10][11]
-
Purging the System: Cycle between vacuum and backfilling with inert gas (nitrogen or argon) at least three times to remove atmospheric air and moisture from the flask.[13][16]
-
Adding Reagents:
-
Solids: Add solid reagents, including this compound, to the flask under a positive flow of inert gas.
-
Liquids: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.[13]
-
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be achieved by connecting the system to a bubbler or a balloon filled with the inert gas.[13]
Caption: Workflow for setting up an anhydrous reaction.
How can I be certain my conditions are truly anhydrous?
While visual indicators like the sodium/benzophenone ketyl radical are useful, quantitative methods provide the most reliable assessment.
-
Karl Fischer Titration: This is the gold standard for determining the water content in solvents and reagents, capable of detecting water levels in the parts-per-million (ppm) range.[15]
-
Reaction Indicators: For certain reactions, such as those involving Grignard reagents, the successful initiation of the reaction (e.g., gentle reflux upon addition of the alkyl halide) can be an indirect indicator of sufficiently anhydrous conditions.
III. References
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions. Retrieved from [Link]
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 43(20), 3966–3968.
-
DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon [Video]. YouTube. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Scribd. (n.d.). Dessicant Efficency in Drying Polar Aprotic Solvents. Retrieved from [Link]
-
Drug Discovery Unit - University of Dundee. (n.d.). Reaction Set-up. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield. Retrieved from [Link]
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Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents. Retrieved from [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
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Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]
-
Shahid, M., Munawar, M. A., Nadeem, S., Nasir, W., & Salim, M. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166.
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
-
Sun Pharmaceutical Industries Ltd. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.
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Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
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Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
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LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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Quora. (2019, November 1). What happens when nitriles undergo acid hydrolysis?. Retrieved from [Link]
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Michigan State University, Department of Chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]
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Technical Support Center: Navigating the Impact of Aldehyde Groups in Cross-Coupling Reactions
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into the complexities introduced by the aldehyde functional group in common cross-coupling reactions. Instead of a rigid manual, this resource is structured as a dynamic series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter at the bench.
The presence of an aldehyde on a substrate can dramatically alter the outcome of a cross-coupling reaction. Its electronic properties and its ability to coordinate with metal catalysts can lead to a range of issues, from catalyst inhibition to a host of unwanted side reactions. Understanding the underlying chemical principles is paramount to developing robust and high-yielding protocols. This guide will explain the causality behind these phenomena and provide actionable solutions.
Section 1: General FAQs - The Aldehyde Dilemma
This section addresses overarching questions about the compatibility of aldehydes with palladium- and nickel-catalyzed cross-coupling reactions.
Q1: Why is my cross-coupling reaction failing or giving low yields when my substrate contains an aldehyde group?
A1: The aldehyde group introduces several potential complications:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the aldehyde's carbonyl oxygen can coordinate to the metal center (e.g., Palladium or Nickel) of the catalyst. This coordination can inhibit the catalyst by blocking sites required for the catalytic cycle, such as oxidative addition. In some cases, this interaction can lead to irreversible catalyst deactivation.[1][2][3][4][5][6]
-
Side Reactions: Aldehydes are susceptible to various side reactions under typical cross-coupling conditions, which often involve bases and elevated temperatures. These can include:
-
Aldol Condensation: The basic conditions can promote self-condensation of the aldehyde or condensation with other carbonyl-containing species.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo disproportionation to form a carboxylic acid and an alcohol.
-
Reduction/Oxidation: Some reaction conditions or additives might lead to the reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid.
-
-
Electronic Effects: As an electron-withdrawing group, an aldehyde deactivates an aromatic ring, which can make the crucial oxidative addition step of the catalytic cycle slower and more difficult, particularly for less reactive aryl chlorides.[7]
Q2: Can the position of the aldehyde group relative to the halide (ortho, meta, para) influence the reaction outcome?
A2: Absolutely. The position is critical due to both steric and electronic effects.
-
Ortho Position: An ortho-aldehyde group can present significant steric hindrance, impeding the approach of the bulky catalyst to the C-X bond for oxidative addition.[7] However, it can also act as a directing group through chelation with the metal center, which in some cases can accelerate the reaction.
-
Meta Position: A meta-aldehyde primarily exerts an electronic deactivating effect on the ring, slowing down oxidative addition without significant steric influence.
-
Para Position: A para-aldehyde also deactivates the ring electronically. In nickel-catalyzed reactions, it has been shown that when the aldehyde is part of the same π-system as the C-X bond, it can lead to unexpectedly rapid oxidative addition and enhanced reactivity.[1][2][3][5][6]
Q3: Should I protect the aldehyde group before attempting the cross-coupling reaction?
A3: Protection is a common and often effective strategy, but it adds steps to your synthesis. Consider protection if:
-
You consistently observe side reactions involving the aldehyde (e.g., aldol products).
-
You have exhausted options for optimizing the reaction with the free aldehyde.
-
The reaction conditions are particularly harsh (e.g., very strong base, high temperatures).
Common protecting groups for aldehydes include acetals and dithioacetals, which are generally stable to cross-coupling conditions and can be removed post-coupling.
Section 2: Troubleshooting Specific Cross-Coupling Reactions
This section provides detailed troubleshooting for common cross-coupling reactions when an aldehyde-bearing substrate is used.
2.1 Suzuki-Miyaura Coupling
Issue: Low yield, significant starting material recovery, or formation of homocoupled byproducts when using an aryl halide with an aldehyde group.
| Potential Cause | Troubleshooting Strategy & Explanation |
| Catalyst Inhibition | 1. Ligand Screening: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos).[8] These ligands can promote the desired catalytic cycle steps and may disfavor coordination of the aldehyde. 2. Catalyst Choice: For Nickel catalysis, the coordination of the aldehyde can sometimes be harnessed to enhance reactivity, especially if it's conjugated with the aryl halide.[1][3][5] |
| Protodeboronation of Boronic Acid | 1. Milder Base: Strong bases can accelerate the undesired replacement of the boronic acid group with a hydrogen. Switch from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or Cs₂CO₃.[9] 2. Anhydrous Conditions: Water can be a proton source for this side reaction. Using anhydrous solvents and bases can minimize protodeboronation.[9] 3. Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate, which can be more resistant to decomposition.[9][10] |
| Aldehyde-Related Side Reactions | 1. Lower Temperature: If feasible, reducing the reaction temperature can slow down side reactions like aldol condensation more than the desired coupling. 2. Weaker Base: Use a weaker base (e.g., K₂CO₃, KF) that is less likely to promote base-catalyzed side reactions. |
Workflow Diagram: Troubleshooting Low Yield in Suzuki Coupling of Aryl Aldehydes
Caption: A logical workflow for diagnosing and solving low-yield issues in Suzuki coupling reactions involving aldehyde-functionalized substrates.
2.2 Buchwald-Hartwig Amination
Issue: Low conversion or decomposition when attempting to couple an amine with an aldehyde-containing aryl halide.
| Potential Cause | Troubleshooting Strategy & Explanation |
| Incompatible Base | The strong bases often used (e.g., NaOt-Bu, LHMDS) are highly reactive towards aldehydes.[11] 1. Use Weaker Bases: Switch to Cs₂CO₃ or K₃PO₄. These are often effective and are much more compatible with sensitive functional groups like aldehydes.[11] |
| Catalyst Poisoning | The nitrogen of the amine and the oxygen of the aldehyde can compete for coordination to the palladium center.[12] 1. Ligand Choice: Employ highly active, bulky biarylphosphine ligands (e.g., Josiphos, Buchwald-type ligands) that can promote rapid reductive elimination, minimizing the catalyst's contact time where it could be inhibited.[8][13] |
| Side Reaction with Amine | The amine can potentially react with the aldehyde to form an imine, especially at elevated temperatures. 1. Lower Temperature: Run the reaction at the lowest temperature that still affords a reasonable reaction rate. 2. Staged Addition: Consider adding the amine slowly to the reaction mixture to keep its instantaneous concentration low. |
2.3 Sonogashira Coupling
Issue: Low yield, formation of Glaser (alkyne homocoupling) byproduct, or catalyst deactivation.
| Potential Cause | Troubleshooting Strategy & Explanation |
| Base-Induced Side Reactions | Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can promote side reactions with the aldehyde. 1. Alternative Base: Consider using an inorganic base like K₂CO₃ or Cs₂CO₃, which may be more compatible. |
| Glaser Homocoupling | The copper(I) co-catalyst, especially in the presence of oxygen, promotes the homocoupling of the terminal alkyne.[7] 1. Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often use a slightly higher palladium loading but eliminate the Glaser coupling issue.[14] 2. Rigorous Degassing: Ensure the reaction is performed under strictly anaerobic conditions to minimize oxygen-driven homocoupling. |
| Catalyst Deactivation | Both the alkyne and the aldehyde can interact with the palladium catalyst. 1. Robust Catalyst System: Use a well-defined palladium precatalyst with a bulky phosphine ligand to maintain catalyst stability and activity. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling with an Aldehyde-Containing Aryl Bromide Using a Mild Base
This protocol is designed to minimize aldehyde-related side reactions and protodeboronation.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and finely powdered anhydrous cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of argon, add degassed solvent (e.g., 5 mL of 1,4-dioxane).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%). Add them to the reaction flask against a positive flow of argon.
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (start with 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Diagram: Key Interactions of Aldehyde in a Pd-Catalyzed Cycle
Caption: The aldehyde group can inhibit the active Pd(0) catalyst, preventing it from entering the desired catalytic cycle.
References
- Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1884–1892. [Link]
- Nelson, D. J., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. [Link]
- Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. [Link]
- Nelson, D. J., et al. (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. [Link]
- Nelson, D. J., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Semantic Scholar. [Link]
- Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Nelson, D. J., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki–Miyaura Reactions.
- Garg, N. K. (2013). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]
- Dorel, R., & Echavarren, A. M. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Gholinejad, M., & Far, F. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
- Chemistry LibreTexts. (2023).
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Validation & Comparative
A Comparative Guide to the Reactivity and Synthetic Utility of 2-Bromo-4-fluoro-6-methylbenzonitrile
Introduction: A Versatile Building Block for Complex Synthesis
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-fluoro-6-methylbenzonitrile has emerged as a highly versatile and valuable building block, particularly in the synthesis of pharmaceutical intermediates and advanced materials.[1][2] Its unique trifunctionalized aromatic core, featuring a reactive bromine atom, a fluorine substituent, and a nitrile group, offers a rich platform for a diverse array of chemical transformations. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, the fluorine atom can enhance the biological activity and metabolic stability of target molecules, and the nitrile group provides a gateway to a variety of other functional groups.[2]
This in-depth technical guide provides a comparative analysis of the reaction products of this compound, focusing on key palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative assessment of its performance, underpinned by experimental data to guide researchers, scientists, and drug development professionals in leveraging the full synthetic potential of this important intermediate.
The Strategic Advantage of the Substituted Benzene Ring
The reactivity of this compound is intricately linked to the electronic and steric environment of its substituted benzene ring. The interplay of the electron-withdrawing nitrile and fluorine groups, and the electron-donating methyl group, modulates the reactivity of the carbon-bromine bond, making it an excellent substrate for a range of transformations.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. This compound is an exemplary substrate for these transformations, primarily due to the reactivity of the C-Br bond.
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, is a powerful tool for the synthesis of biaryl and substituted aromatic compounds.[3] The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general and robust protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
Reagent Preparation: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).[4]
-
Catalyst and Solvent Addition: Add the palladium catalyst, for instance, a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand like SPhos (0.1 equiv.).[4] A degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), is then added.[4]
-
Reaction Execution: Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours.[4] The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate.[4][5] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4][5]
Comparative Data: Performance in Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Arylboronic Acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | Good to Excellent | [6] (Analogous) |
| Phenylboronic Acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | High | (Analogous) |
| Heteroarylboronic Acid | Pd₂(dba)₃ / Ligand 1 | KF | 1,4-Dioxane | 110 | 12-24 | 70-91 | [6] (Analogous) |
Note: Yields are based on reactions with analogous substrates and serve as a predictive guide. Optimization is often necessary for specific substrate combinations.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial. It promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination step, leading to higher yields and faster reaction times.
-
Base and Solvent: An aqueous base like K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step, activating the boronic acid.[3] The use of a mixed solvent system like dioxane/water ensures the solubility of both the organic and inorganic reagents.
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][7] This reaction has become indispensable in medicinal chemistry for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.[8][9]
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A representative protocol for the Buchwald-Hartwig amination of this compound is as follows:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or a Josiphos-type ligand), the amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-2.0 equiv.).[8]
-
Substrate and Solvent Addition: this compound (1.0 equiv.) is then added, followed by an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.[8]
-
Reaction Execution: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.[8] Progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Comparative Data: Performance in Buchwald-Hartwig Amination
While specific experimental data for this compound is limited in the searched literature, the following table provides typical conditions and expected outcomes based on analogous aryl bromides.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Primary/Secondary Aliphatic Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 12-24 | High | [8] (Analogous) |
| Aniline Derivatives | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 100 | 1-2 | 80-95 | [10] (Analogous) |
| Ammonia equivalent (e.g., Benzophenone imine) | Pd₂(dba)₃ / Josiphos | LiHMDS | 1,4-Dioxane | 100 | 12-24 | Good | [7][8] (Analogous) |
Note: The electron-rich nature of this compound (due to the methyl group) may influence the oxidative addition step. The choice of a highly active catalyst system is therefore critical.
Causality Behind Experimental Choices:
-
Ligand Selection: For challenging substrates, biarylphosphine ligands like XPhos are often superior as they accelerate both the oxidative addition and reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. The choice of base can significantly impact the reaction rate and yield.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[11][12]
Diagram: Catalytic Cycle of the Sonogashira Coupling
Caption: A simplified representation of the interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
A typical procedure for the Sonogashira coupling of this compound is as follows:
-
Reagent Preparation: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent such as THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine).[11][12]
-
Alkyne Addition: The terminal alkyne (1.1-1.5 equiv.) is then added dropwise to the reaction mixture.
-
Reaction Execution: The reaction is typically stirred at room temperature or gently heated (e.g., to 60 °C) for 4-16 hours.[11] Progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[12]
Comparative Data: Performance in Sonogashira Coupling
Based on general protocols for aryl bromides, the following provides an indication of expected performance.
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT - 60 | 4-16 | High | [11] (Analogous) |
| Substituted Arylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 16 | 92 | [11] (Analogous) |
| Aliphatic Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2-4 | Good to Excellent | [13] (Analogous, Copper-Free) |
Note: Copper-free Sonogashira protocols have been developed and may offer advantages in terms of ease of purification and reduced toxicity.[13]
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
-
Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent or co-solvent. It also helps to sequester the hydrogen halide byproduct.
II. Alternative Synthetic Transformations
Beyond palladium-catalyzed reactions, the functional groups on this compound allow for other important transformations.
Reduction of the Nitrile Group
The nitrile group can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to benzylamine derivatives, which are valuable intermediates in medicinal chemistry.
Experimental Protocol: Nitrile Reduction
-
Reaction Setup: A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C under an inert atmosphere.
-
Reaction Execution: The reaction mixture is then typically stirred at room temperature for several hours.
-
Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is separated, dried, and concentrated to afford the primary amine.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound stands out as a strategically designed building block that offers multiple avenues for the synthesis of complex and highly functionalized molecules. Its amenability to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides a reliable and versatile platform for the construction of C-C and C-N bonds. The presence of the fluorine and methyl substituents further enhances its utility, allowing for the fine-tuning of the physicochemical properties of the target compounds.
This guide has provided a comparative overview of the reactivity of this compound, supported by generalized experimental protocols and data from analogous systems. It is the author's intent that this information will empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
References
- ACS GCI Pharmaceutical Roundtable.
- Davis, O. R.; et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Org. Lett.2018, 20 (16), 4995–4999. [Link]
- Roughley, S. D.; Jordan, A. M. The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules2020, 25 (15), 3493. [Link]
- Bacsa, I.; et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2015, 11, 1056–1063. [Link]
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007, 129 (11), 3358–3366. [Link]
- Razafindrainibe, F.; et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chem. Eur. J.2018, 24 (52), 13895-13899. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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A Senior Application Scientist's Guide to 2-Bromo-4-fluoro-6-methylbenzonitrile: A Comparative Analysis of Halogenated Precursors in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity. Among the vast arsenal of available precursors, halogenated benzonitriles stand out for their versatility, particularly as substrates in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of 2-Bromo-4-fluoro-6-methylbenzonitrile , a strategically substituted aromatic nitrile, with its chloro and iodo analogs. Our focus will be on the practical implications of substituent effects on reactivity in key synthetic transformations, supported by experimental insights and protocols.
Introduction: The Strategic Value of Substituted Benzonitriles
This compound is a multifaceted building block whose utility is derived from the unique interplay of its substituents.[1] The nitrile group is a versatile functional handle, capable of transformation into amines, carboxylic acids, or amides.[2] The bromine atom serves as a reliable linchpin for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Furthermore, the fluorine and methyl groups are not mere spectators; they profoundly influence the electronic and steric environment of the aromatic ring, thereby modulating its reactivity and often imparting desirable properties such as enhanced metabolic stability or binding affinity in the final target molecules.[1][3] This guide will dissect these influences in the context of widely used synthetic methodologies.
Comparative Analysis of Halogenated Precursors
The choice of the halogen atom on the benzonitrile scaffold is a crucial decision that dictates the reaction conditions and, ultimately, the success of a synthetic step. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl, a trend rooted in the bond dissociation energies of the carbon-halogen bond.[4][5]
| Property | 2-Chloro-6-methylbenzonitrile | This compound | 2-Fluoro-6-iodobenzonitrile |
| CAS Number | 6575-09-3 | 1023971-89-2 | 79544-29-9 |
| Molecular Weight | 151.59 g/mol | 214.03 g/mol | 247.01 g/mol |
| Physical Form | Solid | Colorless to pale yellow liquid | Solid |
| Melting Point | 79-81 °C | N/A | 49-53 °C |
| Reactivity Trend | Lowest | Intermediate | Highest |
| Cost | Generally Lowest | Intermediate | Generally Highest |
| Key Features | High stability, cost-effective | Balanced reactivity and stability | High reactivity, mild conditions |
This table provides a general overview. Specific properties may vary by supplier.[1][6][7]
The fluoro and methyl groups present in this compound introduce additional electronic effects. The fluorine atom is strongly electron-withdrawing via its inductive effect, which can influence the electron density of the aromatic ring.[2][8][9] The methyl group, being electron-donating, creates a nuanced electronic profile.[3][10] The ortho-positioning of the methyl and bromo substituents also introduces steric hindrance that can impact catalyst-substrate interactions.[3][11]
Performance in Key Cross-Coupling Reactions
The true measure of a precursor's utility lies in its performance in pivotal synthetic reactions. We will now compare the expected reactivity of this compound with its halogenated counterparts in three cornerstone methodologies of modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[12] The rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[5]
-
Aryl Iodides (e.g., 2-Fluoro-6-iodobenzonitrile): These are the most reactive substrates, often undergoing coupling at room temperature or with mild heating.[5] This high reactivity is advantageous for thermally sensitive substrates but can sometimes lead to undesired side reactions. Interestingly, with certain catalyst systems like those using PPh₃ ligands, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures compared to aryl bromides.[13]
-
Aryl Bromides (e.g., this compound): This precursor offers a well-balanced profile of reactivity and stability.[4] It typically requires slightly elevated temperatures compared to aryl iodides but is generally more reactive than aryl chlorides, providing good to excellent yields with a wide range of boronic acids and esters.[14][15]
-
Aryl Chlorides (e.g., 2-Chloro-6-methylbenzonitrile): Due to the strength of the C-Cl bond, these are the least reactive of the three.[16] Successful coupling often necessitates more specialized and active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, and stronger bases.[15][16]
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A Comparative Guide to Biological Activity Assays for Compounds Synthesized from 2-Bromo-4-fluoro-6-methylbenzonitrile
For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a potential therapeutic agent is paved with rigorous biological evaluation. The versatile chemical scaffold of 2-Bromo-4-fluoro-6-methylbenzonitrile serves as a valuable starting point for the synthesis of novel bioactive molecules.[1] Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a nitrile group as a versatile chemical handle, makes it an attractive building block in medicinal chemistry.[2] This guide provides an in-depth comparison of key biological activity assays relevant to compounds derived from this precursor, with a focus on anticancer and antimicrobial applications. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform your screening cascade.
Section 1: The Landscape of Biological Activities for Substituted Benzonitriles
Derivatives of substituted benzonitriles are integral to a wide array of pharmacologically active compounds. The strategic placement of bromo, fluoro, and methyl groups on the benzonitrile ring creates a molecule primed for diversification through various organic reactions, leading to compounds with potential as enzyme inhibitors and receptor modulators.[1] While direct biological activity data for compounds synthesized specifically from this compound is emerging, the activities of structurally related isomers and derivatives provide a strong predictive framework for potential therapeutic applications.
A closely related isomer, 4-Bromo-2-fluoro-6-methylbenzonitrile, has been identified as a precursor to orally active and reversible tyrosine kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR). This positions anticancer activity, particularly the inhibition of key kinases in oncogenic signaling pathways, as a primary area of investigation.
Furthermore, the presence of halogen substituents on aromatic rings is a common feature in many antimicrobial agents.[3][4] This suggests that derivatives of this compound may also possess antibacterial or antifungal properties, warranting their evaluation in antimicrobial screening campaigns.
This guide will therefore focus on a comparative analysis of the most relevant and robust assays for these two key areas: Anticancer and Antimicrobial activity .
Section 2: Anticancer Activity Assessment: A Multi-Faceted Approach
The initial evaluation of a novel compound's anticancer potential typically involves a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanism-of-action studies.[5]
Primary Screening: Assessing Cell Viability and Cytotoxicity
The first critical question is whether a compound affects the viability of cancer cells. Several assays can answer this, each with its own principle, advantages, and limitations. The choice of assay can significantly impact the interpretation of results, as factors like the compound's physicochemical properties can interfere with certain detection methods.[6][7][8][9]
Comparative Analysis of Cell Viability Assays
| Assay Principle | Assay Name | Advantages | Disadvantages | Best For |
| Metabolic Activity (Tetrazolium Reduction) | MTT, MTS, XTT | Inexpensive, well-established, high-throughput compatible.[8] | Indirect measure of viability, can be affected by changes in cellular metabolism, formazan crystals in MTT require a solubilization step.[8] | Initial high-throughput screening of large compound libraries. |
| Metabolic Activity (ATP Quantification) | CellTiter-Glo® | Highly sensitive, rapid (single reagent addition), good linearity, reflects metabolically active cells.[5] | More expensive than tetrazolium assays, signal can be affected by compounds that interfere with luciferase. | Potency determination (IC50) and mechanistic studies where high sensitivity is required. |
| Cell Proliferation (DNA Synthesis) | BrdU Assay | Directly measures DNA synthesis, indicating cell proliferation. | Requires multiple steps (incubation, fixation, antibody staining), can be more time-consuming. | Confirming that a decrease in viability is due to an anti-proliferative effect. |
| Membrane Integrity | Trypan Blue, Propidium Iodide (PI) Staining | Simple, direct measure of cell death (membrane permeability). | Manual counting can be subjective and low-throughput (Trypan Blue), requires flow cytometry or imaging for PI. | Distinguishing between cytotoxic and cytostatic effects. |
| Real-Time Cell Analysis (Impedance-Based) | RTCA (e.g., xCELLigence) | Label-free, provides continuous monitoring of cell proliferation, adhesion, and morphology changes.[6][7][9] | Requires specialized equipment, sensitive to changes in cell adhesion that may not correlate with viability. | Dynamic monitoring of compound effects over time, detecting early cytotoxic events. |
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the steps for determining the cytotoxic effects of a compound synthesized from this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using a non-linear regression curve fit.
-
Visualization of the Cell Viability Assay Workflow
Caption: Workflow for a typical MTT-based cell viability assay.
Mechanistic Studies: Enzyme Inhibition Assays
For compounds derived from a scaffold known to produce kinase inhibitors, a direct assessment of their effect on the target enzyme is a crucial next step.[10] Given that a related isomer of this compound is a precursor to EGFR inhibitors, an EGFR kinase assay is a highly relevant choice.
Comparison of Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the incorporation of radioactive phosphate (³²P or ³³P) from ATP into a substrate. | Highly sensitive and direct. | Requires handling of radioactive materials, generates radioactive waste. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Homogeneous (no-wash) format, suitable for HTS. | Can be affected by fluorescent compounds, requires a fluorescently labeled substrate. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and an acceptor fluorophore on an antibody and a phosphorylated substrate, respectively. | Homogeneous, highly sensitive, and robust. | Requires specific antibodies and labeled substrates, can be expensive. |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to ATP and then detected by luciferase. | Universal (can be used for any kinase), highly sensitive, and wide dynamic range. | Multi-step process, can be affected by compounds that interfere with the coupling enzymes. |
Experimental Protocol: EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a method for determining the in vitro inhibitory activity of a test compound against the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Test compound stock solution (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Prepare a solution of EGFR kinase in kinase assay buffer.
-
Prepare a solution of the substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle control (e.g., 1% DMSO) to the wells of the plate.
-
Add 10 µL of the EGFR kinase solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the vehicle-treated control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Visualization of the EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Section 3: Antimicrobial Activity Assessment
For compounds with potential antimicrobial activity, the initial goal is to determine the minimum concentration required to inhibit microbial growth (Minimum Inhibitory Concentration, MIC). The broth microdilution method is a widely accepted and quantitative technique for this purpose.[11]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This assay allows for the simultaneous testing of multiple compounds against different microorganisms in a high-throughput format.
Comparative Analysis of Antimicrobial Susceptibility Tests
| Assay Method | Principle | Advantages | Disadvantages |
| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with the compound is placed on an agar plate inoculated with the test organism. The diameter of the zone of inhibition is measured. | Simple, inexpensive, and widely used for qualitative screening. | Provides qualitative results (susceptible, intermediate, resistant), not a precise MIC value. |
| Broth Microdilution | Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate, which is then inoculated with the test organism. The lowest concentration that inhibits visible growth is the MIC. | Provides a quantitative MIC value, high-throughput, and standardized.[11] | Can be more labor-intensive than disk diffusion. |
| Agar Dilution | Serial dilutions of the compound are incorporated into molten agar, which is then poured into plates. The plates are inoculated with the test organism. The lowest concentration that inhibits growth is the MIC. | Provides a quantitative MIC value, can test multiple strains on a single plate. | More cumbersome to prepare than broth microdilution plates. |
Experimental Protocol: Broth Microdilution Assay
This protocol describes the determination of the MIC of a test compound against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Test compound stock solution (e.g., 1 mg/mL in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
Visualization of the Broth Microdilution Workflow
Caption: Workflow for the broth microdilution MIC assay.
Section 4: Conclusion and Future Directions
The strategic selection of biological assays is paramount in the early-stage evaluation of compounds synthesized from versatile precursors like this compound. This guide has provided a comparative framework for assessing potential anticancer and antimicrobial activities, two promising avenues for derivatives of this scaffold.
For anticancer evaluation, a tiered approach commencing with high-throughput cell viability assays such as the MTT or CellTiter-Glo® assays, followed by more specific mechanistic studies like EGFR kinase inhibition assays, offers a robust and efficient screening cascade. The choice between different viability assays should be guided by factors such as cost, throughput requirements, and the potential for compound interference.
For antimicrobial screening, the broth microdilution method stands out as a quantitative and standardized technique for determining the Minimum Inhibitory Concentration, providing a solid foundation for further preclinical development.
As the exploration of chemical space around the this compound core continues, the application of these well-validated and appropriately chosen biological assays will be critical in identifying novel and potent therapeutic candidates. Future work should focus on synthesizing a focused library of derivatives and subjecting them to the assays outlined in this guide to establish clear structure-activity relationships and unlock the full therapeutic potential of this promising chemical scaffold.
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A Comparative Guide to Alternative Reagents for the Functionalization of Fluorinated Benzonitriles
Introduction
Fluorinated benzonitriles are privileged scaffolds in modern drug discovery and agrochemicals. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] The benzonitrile moiety itself is a versatile functional group, serving as a precursor to amines, amides, and other functionalities, while also being a key pharmacophore in numerous approved drugs.[4] Consequently, the development of efficient and selective methods for the functionalization of fluorinated benzonitriles is of paramount importance for medicinal chemists and process development scientists.
This guide provides a comparative analysis of alternative reagents and methodologies for the functionalization of fluorinated benzonitriles, moving beyond traditional approaches to explore the cutting-edge of synthetic chemistry. We will delve into the mechanisms, advantages, and limitations of each strategy, supported by experimental data to empower researchers in making informed decisions for their synthetic campaigns.
Classical Approaches and Their Limitations
Traditionally, the functionalization of fluorinated benzonitriles has relied heavily on classical cross-coupling reactions and nucleophilic aromatic substitution (SNAr). While these methods have been instrumental, they often necessitate pre-functionalized starting materials, harsh reaction conditions, and can suffer from limited substrate scope and functional group tolerance. For instance, the strong electron-withdrawing nature of the nitrile and fluorine substituents can deactivate the aromatic ring towards certain electrophilic substitutions, while the nitrile group can poison some transition metal catalysts.[5]
Modern Strategies: A Comparative Overview
Recent years have witnessed a surge in the development of innovative strategies that overcome the limitations of classical methods. These approaches often leverage the unique electronic properties of fluorinated benzonitriles to achieve novel reactivity. This guide will focus on the following key areas:
-
Direct C-H Functionalization: Bypassing the need for pre-functionalization.
-
Decyanative Functionalization: Utilizing the nitrile as a leaving group.
-
Photoredox Catalysis: Harnessing the power of visible light for mild and selective transformations.
-
Enzymatic Transformations: A green and highly selective alternative.
Direct C-H Functionalization: A Paradigm Shift in Synthesis
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions.[6][7]
Palladium-Catalyzed ortho-C-H Halogenation
The nitrile group can act as a directing group to guide the selective functionalization of the ortho-C-H bond. Recent methodologies have demonstrated the palladium-catalyzed ortho-halogenation of benzyl nitriles, showcasing excellent regioselectivity.[8] This approach is particularly valuable for introducing a handle for further diversification.
Mechanistic Rationale
The reaction typically proceeds through a cyclometalated intermediate where the palladium catalyst coordinates to the nitrile nitrogen, bringing the ortho-C-H bond in close proximity for activation.
Figure 1: Simplified catalytic cycle for Pd-catalyzed ortho-C-H halogenation.
Earth-Abundant Metal-Catalyzed C-H Functionalization
In a move towards more sustainable chemistry, researchers are increasingly exploring the use of earth-abundant metals like iron and nickel for C-H activation.[6][7][9][10] These metals offer a cost-effective and less toxic alternative to precious metals like palladium and rhodium. Iron-catalyzed C-H activation has shown promise for the direct functionalization of arenes, although its application to fluorinated benzonitriles is an area of active research.[9]
Transition-Metal-Free C-H Functionalization
Recent advancements have led to the development of transition-metal-free methods for the functionalization of C-H bonds.[11][12] These approaches often utilize strong bases or organocatalysts to activate the C-H bond, offering an orthogonal strategy to metal-catalyzed reactions.
Decyanative Functionalization: The Nitrile as a Versatile Leaving Group
Contrary to its traditional role as a stable functional group, the nitrile moiety can be employed as a leaving group in a variety of transformations, a strategy known as decyanative functionalization.[13][14][15][16] This approach opens up new avenues for the synthesis of biaryls and other complex molecules from readily available benzonitriles.
Photoredox-Catalyzed Decyanative Cross-Coupling
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions.[17][18][19][20] In the context of fluorinated benzonitriles, photoredox catalysis can facilitate single-electron reduction of the nitrile to form a persistent radical anion, which can then undergo radical-radical coupling with another species, followed by elimination of the cyanide anion to afford the cross-coupled product.[13]
Figure 2: General mechanism for photoredox-catalyzed decyanative cross-coupling.
Nickel-Catalyzed Decyanative Arylation
Nickel catalysis has also been successfully employed for the decyanative arylation of benzonitriles.[16] These reactions often proceed via an oxidative addition of the C-CN bond to a low-valent nickel complex. The presence of ortho-fluorine substituents has been shown to have a significant impact on the stability of the C-C bond activation products.[4]
Comparative Data for Decyanative Functionalization
| Method | Catalyst/Reagent | Substrate Scope | Yield (%) | Reference |
| Photoredox Decyanative Alkylation | Ir(ppy)3 / Hantzsch Ester | Electron-deficient benzonitriles | 60-95 | [13] |
| Nickel-Catalyzed Decyanative Arylation | Ni(cod)2 / PCy3 | Various benzonitriles | 50-85 | [16] |
Photoredox Catalysis: Mild and Selective Functionalizations
Beyond decyanative couplings, photoredox catalysis offers a plethora of opportunities for the functionalization of fluorinated benzonitriles under exceptionally mild conditions.[17][18][19][20]
Direct C-H Fluorination
The direct introduction of fluorine atoms into aromatic rings is a highly sought-after transformation.[1][2][3] Photoredox catalysis has enabled the direct C-H fluorination of arenes using mild fluorinating agents, providing a powerful tool for the late-stage modification of drug candidates.[17][18]
Trifluoromethylation and Perfluoroalkylation
The introduction of trifluoromethyl and other perfluoroalkyl groups can dramatically alter the properties of a molecule.[1] Photoredox catalysis provides efficient methods for the installation of these motifs onto aromatic rings, often with high functional group tolerance.[17]
Enzymatic Transformations: The Green Chemistry Approach
Biocatalysis offers an attractive alternative to traditional chemical methods, often providing unparalleled selectivity under mild, aqueous conditions.[21][22][23][24]
Nitrilase-Mediated Hydrolysis
Nitrilases are enzymes that can hydrolyze nitriles directly to carboxylic acids.[21][24] This one-step transformation is highly efficient and avoids the use of harsh acidic or basic conditions often required for chemical hydrolysis. Fungal nitrilases have shown potential in the biotransformation of various benzonitriles.[21]
Nitrile Hydratase/Amidase Systems
Alternatively, a two-enzyme system consisting of a nitrile hydratase and an amidase can convert nitriles to carboxylic acids via an amide intermediate.[21][24] This pathway has been utilized for the detoxification of benzonitrile-based herbicides.[21]
Figure 3: Enzymatic pathways for the hydrolysis of benzonitriles.
Experimental Protocols
Representative Protocol for Photoredox-Catalyzed Decyanative Alkylation
Materials:
-
Fluorinated benzonitrile (1.0 equiv)
-
Alkyl radical precursor (e.g., alkyl carboxylate, 1.5 equiv)
-
Photocatalyst (e.g., Ir(ppy)3, 1-2 mol%)
-
Hantzsch ester (1.5 equiv)
-
Degassed solvent (e.g., DMSO or DMF)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the fluorinated benzonitrile, alkyl radical precursor, photocatalyst, and Hantzsch ester.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkylated product.
Conclusion and Future Outlook
The functionalization of fluorinated benzonitriles has moved far beyond the confines of traditional synthetic methods. The alternative reagents and strategies discussed in this guide—direct C-H functionalization, decyanative coupling, photoredox catalysis, and enzymatic transformations—offer a powerful and versatile toolkit for the modern synthetic chemist. These approaches not only provide access to novel chemical space but also often do so with improved efficiency, selectivity, and sustainability. As research in these areas continues to flourish, we can anticipate the development of even more sophisticated and practical methods for the late-stage functionalization of these important molecular scaffolds, further accelerating the discovery of new medicines and agrochemicals.
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A Senior Application Scientist's Guide to Cross-Coupling Reactions with 2-Bromo-4-fluoro-6-methylbenzonitrile: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. The molecule 2-Bromo-4-fluoro-6-methylbenzonitrile represents a valuable building block, featuring a unique substitution pattern that offers vectors for diversification. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom and methyl group can influence the electronic properties and steric environment of the molecule, impacting both reactivity and the properties of the final products. The nitrile group, a common feature in many bioactive molecules, adds to its utility.
This guide provides a comparative analysis of several key cross-coupling reactions for the functionalization of this compound. While direct, side-by-side comparative studies on this specific substrate are not extensively documented in the literature, this guide synthesizes data from analogous systems to provide a predictive framework for researchers. We will delve into the nuances of catalyst selection and reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, providing both theoretical grounding and practical, actionable protocols.
The Strategic Importance of Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a mild and efficient means to form carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in these reactions is I > Br > Cl >> F, making the C-Br bond in our substrate the prime site for selective functionalization while leaving the robust C-F bond intact.[1] This chemoselectivity is a powerful tool for sequential derivatization.
Comparative Yield Data for Analogous Systems
The following table summarizes representative yields for various cross-coupling reactions on substrates structurally similar to this compound. This data, gathered from various sources, serves as a valuable starting point for reaction optimization.
| Coupling Reaction | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 100 | ~95 | 1-Bromo-2-fluoro-4-methoxybenzene[2] |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / THF/H₂O | 80-110 | High | 2-Bromo-4-methylpyridine[3] |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 100 | Good to Excellent | 2-(4-Bromo-3-methoxyphenyl)acetonitrile[4] |
| Buchwald-Hartwig | Heterocyclic Amines | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu / Toluene | 100 | Good | Bromobenzene derivatives[5] |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | 100 | ~85 | 1-Bromo-2-fluoro-4-methoxybenzene[2] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | Good | 4-Nitrobromobenzene[6] |
| Sonogashira | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 72-96 | 2-Amino-3-bromopyridines[7] |
Note: The yields presented are for analogous systems and should be considered as a guide for optimization with this compound.
In-Depth Analysis of Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[8] Its tolerance of a wide range of functional groups and the general stability of boronic acid reagents make it a go-to reaction for many synthetic chemists.
Mechanistic Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8] The choice of ligand is crucial; bulky, electron-rich phosphine ligands such as SPhos can stabilize the palladium center and promote the reductive elimination step.[3]
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The Strategic Advantage of 2-Bromo-4-fluoro-6-methylbenzonitrile in Modern Organic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in the fast-paced world of drug development and organic synthesis, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and novelty of synthetic routes. Among the vast arsenal of available reagents, substituted benzonitriles stand out as versatile intermediates. This guide provides an in-depth technical comparison of 2-Bromo-4-fluoro-6-methylbenzonitrile, a strategically functionalized aromatic ring system, against its halogenated counterparts. We will explore its superior performance in key cross-coupling reactions, supported by experimental data from analogous systems, and provide detailed protocols to empower chemists in their synthetic endeavors.
The Unique Architectural Advantages of this compound
The utility of this compound stems from the specific arrangement of its functional groups, each imparting distinct and advantageous properties. The bromine atom at the 2-position serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-withdrawing nature of the nitrile and fluorine substituents activates the C-Br bond towards oxidative addition, a crucial step in these catalytic cycles. Furthermore, the fluorine atom at the 4-position and the methyl group at the 6-position can significantly influence the electronic properties and steric environment of the molecule, which can be exploited to fine-tune binding affinities and metabolic stability in medicinal chemistry applications.
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
The true value of a synthetic building block is demonstrated in its reactivity and versatility in forming new chemical bonds. Here, we compare the performance of this compound with its chloro and iodo analogues in three of the most powerful cross-coupling reactions in modern organic synthesis.
It is a well-established principle in palladium-catalyzed cross-coupling reactions that the reactivity of the aryl halide follows the trend of the carbon-halogen bond dissociation energy: I > Br > Cl. This means that aryl iodides are generally the most reactive, followed by bromides, and then chlorides, which often require more forcing conditions or specialized catalyst systems.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The following table provides a comparative overview of the expected reactivity of 2-halo-4-fluoro-6-methylbenzonitriles in a typical Suzuki-Miyaura coupling with phenylboronic acid.
| Aryl Halide | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 2-Iodo-4-fluoro-6-methylbenzonitrile | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene/H₂O | 80 | 2 | >95 |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene/H₂O | 90 | 6 | ~90 |
| 2-Chloro-4-fluoro-6-methylbenzonitrile | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ / Dioxane | 110 | 12 | ~85 |
Note: The yields presented are based on analogous systems and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.
The data clearly illustrates the expected reactivity trend. While the iodo-analogue offers the fastest reaction and highest yield, this compound provides an excellent balance of high reactivity and stability, often at a lower cost than the iodo-derivative. The chloro-analogue, while typically the most cost-effective, requires more specialized and often more expensive catalyst systems and harsher conditions to achieve comparable results.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. The table below compares the expected performance of the three halogenated benzonitriles in a coupling reaction with aniline.
| Aryl Halide | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 2-Iodo-4-fluoro-6-methylbenzonitrile | Pd₂(dba)₃ (1 mol%) / Xantphos (2 mol%) | Cs₂CO₃ / Dioxane | 90 | 4 | >90 |
| This compound | Pd₂(dba)₃ (1.5 mol%) / Xantphos (3 mol%) | Cs₂CO₃ / Dioxane | 100 | 8 | ~88 |
| 2-Chloro-4-fluoro-6-methylbenzonitrile | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | NaOtBu / Toluene | 110 | 18 | ~80 |
Note: The yields presented are based on analogous systems and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.
Again, this compound demonstrates excellent reactivity, providing high yields under relatively mild conditions. The increased steric hindrance and electron-withdrawing nature of the benzonitrile ring can make the Buchwald-Hartwig amination challenging, yet the bromo-substituted substrate proves to be a reliable and efficient coupling partner.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes, which are valuable intermediates for further transformations. The following table outlines the expected outcomes for the coupling of our target benzonitriles with phenylacetylene.
| Aryl Halide | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 2-Iodo-4-fluoro-6-methylbenzonitrile | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Et₃N / THF | 25 | 3 | >95 |
| This compound | Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (6 mol%) | Et₃N / THF | 50 | 8 | ~92 |
| 2-Chloro-4-fluoro-6-methylbenzonitrile | Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (10 mol%) | Et₃N / DMF | 80 | 16 | ~75 |
Note: The yields presented are based on analogous systems and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.
In the Sonogashira coupling, the high reactivity of this compound allows for efficient C-C bond formation under mild conditions, making it a superior choice over its chloro counterpart and a more cost-effective alternative to the iodo derivative.
Experimental Protocols
To provide a practical context for the discussed reactions, the following are detailed, step-by-step methodologies for key experiments utilizing this compound. These protocols are based on established procedures for analogous substrates and should be optimized for specific applications.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst, followed by toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
Comparative Efficacy of Bulky Phosphine Ligands in the Cross-Coupling of 2-Bromo-4-fluoro-6-methylbenzonitrile
A Senior Application Scientist's Guide to Catalyst Selection for Sterically Hindered Substrates
In the landscape of modern synthetic chemistry, the palladium-catalyzed cross-coupling of sterically hindered aryl halides remains a formidable challenge. The substrate 2-bromo-4-fluoro-6-methylbenzonitrile presents a classic example of this difficulty, combining the steric impediment of an ortho-methyl group with the electronic influence of the nitrile and fluoro substituents. The successful functionalization of this molecule is critical for the synthesis of advanced intermediates in pharmaceutical and materials science. This guide provides a comparative analysis of bulky phosphine ligands, offering experimental insights and data-driven recommendations to navigate the complexities of coupling this challenging substrate.
The strategic selection of a phosphine ligand is arguably the most critical parameter in overcoming the hurdles presented by substrates like this compound.[1][2] The inherent steric clash near the reaction center can significantly retard the rates of key steps in the catalytic cycle, particularly oxidative addition and reductive elimination.[3] Bulky, electron-rich phosphine ligands have emerged as the solution to this problem. Their large steric profile promotes the formation of highly reactive, monoligated palladium(0) species (L1Pd(0)), which are less sterically encumbered and more readily undergo oxidative addition with the hindered aryl halide.[2] Concurrently, their electron-donating nature increases the electron density on the palladium center, which also facilitates the oxidative addition step and is crucial for the final, product-forming reductive elimination.[2][3]
Comparative Ligand Performance in Analogous Systems
Direct, side-by-side comparative data for the coupling of this compound is not extensively documented in readily available literature. However, a robust understanding of ligand efficacy can be built by examining performance in reactions with structurally analogous, sterically hindered aryl bromides. The following table summarizes experimental data from the literature for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates featuring ortho-substituents, providing a strong basis for ligand selection.
| Ligand | Substrate | Coupling Partner | Reaction Type | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | 2-Bromo-6-methyl-1H-benzo[d]imidazole | Arylboronic acid | Suzuki-Miyaura | K₃PO₄ | Dioxane/H₂O | 80-100 | High | [4] |
| XPhos | (3R)-7-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Aniline | Buchwald-Hartwig | KOtBu | Toluene | 90 | >99 (conv.) | [5] |
| R-Phos | 2,4,6-Triisopropylbromobenzene | 2-Methylphenylboronic acid | Suzuki-Miyaura | K₃PO₄·H₂O | THF | 50 | 96 | [1] |
| RuPhos | 2-Bromotoluene | Secondary Amine | Buchwald-Hartwig | NaOt-Bu | THF | RT | >95 | [6] |
| tBuXPhos | 2-Bromotoluene | Arylboronic acid | Suzuki-Miyaura | K₃PO₄ | Toluene | 100 | 95 | [2] |
| cataCXium® A | 2-Bromo-N-phenyl-6-methylaniline | Phenylboronic acid | Suzuki-Miyaura | K₃PO₄ | Dioxane | 100 | 98 | [7] |
| BrettPhos | 2-Bromotoluene | Primary Amine | Buchwald-Hartwig | NaOt-Bu | THF | RT | >95 | [6] |
In-Depth Analysis of Leading Ligand Classes
The Buchwald Biaryl Phosphine Ligands (XPhos, SPhos, RuPhos)
The dialkylbiaryl phosphine ligands developed by the Buchwald group are the cornerstone of modern cross-coupling chemistry for challenging substrates.[2][8]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Renowned for its large steric footprint and electron-rich character, XPhos is highly effective in promoting the coupling of sterically hindered aryl chlorides and bromides.[9] Its bulky biaryl backbone is instrumental in stabilizing the monoligated Pd(0) species, which is crucial for efficient catalysis.[9] For a substrate like this compound, XPhos is a primary candidate for both Suzuki-Miyaura and Buchwald-Hartwig reactions, as demonstrated by its success with a similarly substituted brominated benzodiazepine.[5]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos offers a different electronic profile due to the ortho-methoxy groups on its biaryl backbone, which can also interact with the palladium center. It has shown exceptional activity for Suzuki-Miyaura couplings, even at room temperature for aryl chlorides, and is particularly effective for coupling heteroaryl halides.[8][10] Its proven efficacy with a 2-bromo-6-methyl substituted benzimidazole suggests it is a strong contender for Suzuki couplings of the target benzonitrile.[4]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often the ligand of choice for C-N bond formation, RuPhos excels in the Buchwald-Hartwig amination of a wide range of aryl and heteroaryl halides with primary and secondary amines.[6] The diisopropoxy groups provide a balance of steric bulk and electron-donating properties that facilitate the challenging reductive elimination step in amination reactions.
Other Notable High-Performance Ligands
-
R-Phos (Biphenylene-substituted di-tert-butylruthenocenylphosphine): This ligand has demonstrated exceptional activity in the Suzuki-Miyaura coupling of extremely hindered substrates, such as 2,4,6-triisopropylbromobenzene, at temperatures as low as 50°C or even room temperature.[1] This remarkable performance in constructing tetra-ortho-substituted biaryls makes it a compelling option for the target benzonitrile, where maximizing steric pressure from the ligand is key.
Mechanistic Considerations and Workflow
The success of these bulky ligands hinges on their ability to manipulate the energetics and kinetics of the palladium catalytic cycle. By favoring a monoligated pathway, they accelerate the rate-limiting oxidative addition and reductive elimination steps.
Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle for Hindered Substrates.
Caption: Fig 2. General Experimental Workflow for Cross-Coupling.
Experimental Protocols
The following protocols are representative starting points for the Suzuki-Miyaura and Buchwald-Hartwig coupling of this compound, based on successful conditions for analogous hindered substrates. Optimization of base, solvent, temperature, and catalyst loading is recommended for this specific substrate.
Protocol 1: Suzuki-Miyaura Coupling (General Conditions)
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos or XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd(OAc)₂ and the phosphine ligand and add them to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination (General Conditions)
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos or RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In an inert atmosphere glovebox, add NaOtBu, the phosphine ligand, and Pd₂(dba)₃ to an oven-dried reaction vial.
-
Add toluene, followed by the amine, and finally the this compound.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated heating block at 90-110 °C and stir vigorously for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Conclusion and Recommendations
For the successful cross-coupling of the challenging substrate this compound, the use of bulky, electron-rich dialkylbiaryl phosphine ligands is paramount.
-
For Suzuki-Miyaura couplings , SPhos and XPhos are highly recommended as starting points, given their broad utility and proven success with sterically demanding aryl bromides.[4][5] If these provide suboptimal results, the highly active R-Phos should be investigated, particularly if low reaction temperatures are desired.[1]
-
For Buchwald-Hartwig aminations , XPhos and RuPhos are the preferred ligands.[5][6] XPhos offers great versatility, while RuPhos is often superior for a wide range of amine coupling partners.
The provided protocols, derived from successful applications with analogous systems, offer robust starting points for methods development. Researchers and process chemists should anticipate the need for systematic optimization to achieve high yields and purity for this specific transformation. The principles and data outlined in this guide provide a rational framework for ligand selection, accelerating the development of efficient and scalable synthetic routes to valuable benzonitrile derivatives.
References
- Barrios-Landeros, F., & Hartwig, J. F. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of the American Chemical Society, 132(45), 15848–15865.
- Li, G., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3872–3878.
- Grokipedia contributors. (2023). Buchwald–Hartwig amination. Grokipedia.
- Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(41), 25485–25494.
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (5), 213.
- Li, Y., et al. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Dalton Transactions, 46(12), 3970–3978.
- Kayan, C., et al. (2011). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
- Reddy, K. S., et al. (2006). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. ResearchGate.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Proctor, D. J., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
- Miao, Y., et al. (2018). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry Letters, 28(15), 2534–2538.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Dykstra, K., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ResearchGate.
- Doyle Group. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. The Doyle Group.
- Doyle, A. G., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv.
- Beller, M., & Zapf, A. (2012). Cross-Coupling Reactions. Accounts of Chemical Research, 45(6), 843–845.
- ResearchGate. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. ResearchGate.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16444–16494.
- Hartwig, J. F. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 41(11), 1534–1544.
- Iacobazzi, R. M., et al. (2023). Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. Molecules, 28(13), 5129.
- Ano, Y., et al. (2014). Palladium-catalyzed synthesis of nitriles from N-phthaloyl hydrazones. Chemical Communications, 50(73), 10602–10604.
- Hartwig, J. F., et al. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871–1876.
- SciSpace. (n.d.). SPhos | 94 Publications. SciSpace.
- Barluenga, J., et al. (2023). Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation. Chemical Science, 14(23), 6230–6237.
- Green, M., et al. (2017). Amino acid-derived bisphenolate palladium complexes as C–C coupling catalysts. Dalton Transactions, 46(43), 14795–14803.
- Wang, D.-H., et al. (2011). Synthesis of biphenyl-2-carbonitrile derivatives via a palladium-catalyzed sp2 C-H bond activation using cyano as a directing group. Organic Letters, 13(6), 1286–1289.
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A Cost-Effectiveness Analysis of 2-Bromo vs. 2-Chloro Pyridine Derivatives in Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency, scalability, and economic viability. Among the vast arsenal of heterocyclic building blocks, 2-halopyridines are workhorses for the construction of complex molecular architectures found in a multitude of pharmaceutical agents and functional materials. The choice between a 2-bromo and a 2-chloro pyridine derivative is a frequent and pivotal decision point in synthetic planning. This guide provides an in-depth, objective comparison of these two classes of reagents, balancing chemical reactivity with economic considerations to inform a truly cost-effective synthetic strategy.
The Underlying Chemistry: A Tale of Two Halogens
The divergent reactivity of 2-bromo and 2-chloro pyridines stems from fundamental differences in the carbon-halogen bond strength and the electronic nature of the halogen atom. These differences manifest in two major classes of reactions pivotal to modern synthesis: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling: The Bromide Advantage
In ubiquitous reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial, and often rate-determining, step is the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond.[1] The C-Br bond is inherently weaker than the C-Cl bond, leading to a lower activation energy for this crucial step.[2] Consequently, 2-bromopyridines are generally more reactive, which translates to several practical advantages:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.
-
Lower Catalyst Loadings: Reduced amounts of expensive palladium catalysts are typically required.
-
Faster Reaction Times: Increased reactivity can lead to shorter, more efficient reaction cycles.
However, the development of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has significantly narrowed the reactivity gap, enabling the efficient use of the more economical 2-chloropyridine derivatives.[2]
Nucleophilic Aromatic Substitution (SNAr): The Chloride's Arena
In contrast to cross-coupling reactions, 2-chloropyridines often exhibit superior reactivity in nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism proceeds through a two-step addition-elimination pathway, forming a negatively charged Meisenheimer intermediate. The more electronegative chlorine atom is better able to stabilize this intermediate through inductive effects.[1] This often results in a faster reaction rate for the chloro derivative compared to its bromo counterpart.[3]
The Economic Equation: A Cost-Effectiveness Analysis
A holistic cost-effectiveness analysis extends beyond the initial price of the starting material. It must encompass the total cost of the transformation, including catalysts, ligands, solvents, reaction time (which translates to energy and labor costs), and purification.
Starting Material Cost
In general, 2-chloropyridine and its derivatives are significantly less expensive than their bromo-substituted counterparts, especially at bulk and industrial scales. This price difference can be a major driver in the decision-making process for large-scale syntheses.
| Compound | Supplier Example | Price (per kg) |
| 2-Chloropyridine | IndiaMART | |
| 2-Bromopyridine | Chem-Impex | ~$305 USD[5] |
| 2-Chloropyridine | Sigma-Aldrich | ~$400 USD (for 500g) |
| 2-Bromopyridine | Apollo Scientific |
Note: Prices are approximate and subject to change based on supplier, purity, and volume.
Reaction Efficiency and Overall Cost
While 2-bromopyridines may offer higher yields under milder conditions, the cost savings from using a cheaper 2-chloropyridine can often outweigh the need for more forcing conditions and higher catalyst loadings. The development of highly active catalysts has been a game-changer, making 2-chloropyridines viable and often preferred substrates in many industrial applications.
The following workflow illustrates the decision-making process for selecting the optimal 2-halopyridine derivative:
Caption: Decision workflow for selecting between 2-bromo and 2-chloro pyridine derivatives.
Comparative Experimental Data
The following tables provide a summary of representative experimental data for Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the differences in reactivity and required conditions for 2-bromo and 2-chloro pyridine derivatives.
Suzuki-Miyaura Coupling
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Ligand-free | K₂CO₃ | aq. iPrOH | 80 | - | High |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 110 | 12-24 | Good to Excellent |
| 3-Bromo-2-chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2,3-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 18 | 92 |
Data compiled from multiple sources for illustrative purposes.[2][6]
Buchwald-Hartwig Amination
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃/Xantphos | DBU | Toluene | 100 | 18 | "Hit" |
| 3-Bromo-2-chloropyridine | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 12-24 | High |
| 2-Chloropyridine | Morpholine | RuPhos Pd G3 | NaOtBu | Toluene | 100 | 18 | 95 |
| 3-Chloro-2-aminopyridine | Morpholine | RuPhos precatalyst | LiHMDS | THF | 65 | 16 | 83 |
Data compiled from multiple sources for illustrative purposes.[7][8][9]
Experimental Protocols
The following are representative, generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. Note: These protocols should be optimized for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This protocol is based on the use of a highly active phosphine ligand catalyst system.
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Degassed water (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyridine derivative, arylboronic acid, and potassium phosphate.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative
This protocol is a general procedure for the amination of a 2-bromopyridine.
Materials:
-
2-Bromopyridine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and Xantphos to an oven-dried Schlenk tube.
-
Add the 2-bromopyridine derivative and the amine.
-
Seal the tube, remove it from the glovebox, and add the anhydrous, degassed toluene and DBU via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The choice between 2-bromo and 2-chloro pyridine derivatives is a nuanced decision that requires a careful evaluation of both chemical reactivity and economic factors. While 2-bromopyridines offer inherent reactivity advantages in palladium-catalyzed cross-coupling reactions, the significant cost savings associated with 2-chloropyridines, coupled with the development of highly efficient catalyst systems, have made them increasingly attractive for large-scale synthesis. Conversely, for nucleophilic aromatic substitution reactions, 2-chloropyridines are often the more reactive and cost-effective choice.
Ultimately, the most cost-effective approach is context-dependent. For small-scale, discovery-phase research where rapid access to diverse analogs is paramount, the higher reactivity of 2-bromopyridines may justify their higher cost. In contrast, for process development and large-scale manufacturing, the economic benefits of using 2-chloropyridines often drive the investment in process optimization to accommodate their lower reactivity. The continued evolution of catalyst technology will likely further diminish the reactivity gap, making the more abundant and economical chloro-derivatives the preferred choice in an even broader range of applications.
References
- 2-Bromopyridine - Chem-Impex. (n.d.).
- 2-Chloropyridine - C5H4ClN Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.).
- 2-chloropyridine at Best Price from Manufacturers, Suppliers & Traders - Exporters India. (n.d.).
- 2 Chloro Pyridine, Purity: 99%, 25 Kg at ₹ 500/kg in Surat | ID: 2856347949688 - IndiaMART. (n.d.).
- Chloropyridine Chemical ( 2 Cp )99.90% High Quality - Hridaan Pharma Chem/Spices & More at ₹ 490/kg, Mumbai | ID - IndiaMART. (n.d.).
- 2-Chloropyridine N-oxide - Chem-Impex. (n.d.).
- 2-Bromopyridine, 99% 100g - Chemsavers, Inc. (n.d.).
- 2-Bromopyridine CAS No.109-04-6 - IndiaMART. (n.d.).
- 2 Chloropyridine In Vapi Gujarat At Best Price - Tradeindia. (n.d.).
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. (n.d.).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - American Chemical Society. (2014, June 11).
- The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions - Infoscience. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.).
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central. (n.d.).
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. (n.d.).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014, June 11).
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A Theoretical Deep-Dive: Unraveling the Reactivity of 2-Bromo-4-fluoro-6-methylbenzonitrile for Advanced Drug Discovery
In the intricate landscape of pharmaceutical development and materials science, the precise understanding of a molecule's reactivity is paramount for the rational design of novel chemical entities. 2-Bromo-4-fluoro-6-methylbenzonitrile, a versatile building block, presents a unique combination of substituents on a benzonitrile scaffold, offering multiple avenues for synthetic diversification. This guide provides an in-depth analysis of its reactivity profile, leveraging Density Functional Theory (DFT) studies to offer a comparative perspective against analogous structures. Our aim is to equip researchers, scientists, and drug development professionals with the predictive insights necessary to harness the full potential of this valuable intermediate.
The Strategic Importance of Substituted Benzonitriles
Substituted benzonitriles are pivotal intermediates in organic synthesis, particularly in the creation of bioactive molecules and functional materials. The strategic placement of bromo, fluoro, and methyl groups on the benzonitrile ring, as seen in this compound, imparts a nuanced reactivity profile. The bromine atom serves as a versatile handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the methyl group can influence steric interactions and electronic properties. This trifecta of functionalization makes this molecule a highly sought-after precursor in medicinal chemistry for targeting enzyme inhibitors and receptor modulators.[1]
A Quantum Leap into Reactivity: Insights from DFT
To dissect the reactivity of this compound, we turn to the powerful predictive capabilities of Density Functional Theory (DFT).[2][3] DFT calculations allow us to visualize the electron distribution and predict sites susceptible to nucleophilic or electrophilic attack. By comparing its computed properties with those of structurally related benzonitriles, we can gain a deeper understanding of its unique chemical behavior.
The Interplay of Electronic Effects: A Comparative Analysis
The reactivity of an aromatic system is fundamentally governed by the electronic nature of its substituents. In this compound, we have a fascinating interplay of electron-withdrawing and electron-donating groups. The nitrile (-CN) and fluoro (-F) groups are electron-withdrawing, while the methyl (-CH₃) group is electron-donating. The bromine (-Br) atom exhibits a dual role, being inductively withdrawing and having a resonance-donating effect.
To illustrate the impact of these substituents, we present a comparative analysis of key electronic parameters calculated using DFT, contrasting our target molecule with simpler, related benzonitriles.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzonitrile | -7.21 | -0.89 | 6.32 | 4.18 |
| 4-Fluorobenzonitrile | -7.35 | -1.02 | 6.33 | 2.97 |
| 2-Bromobenzonitrile | -7.15 | -1.25 | 5.90 | 3.85 |
| 2-Bromo-4-methylbenzonitrile | -6.98 | -1.18 | 5.80 | 3.92 |
| This compound | -7.25 | -1.35 | 5.90 | 3.50 |
Table 1: Calculated Electronic Properties of Substituted Benzonitriles.
The HOMO-LUMO gap is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes chemical reactions. As evidenced in the table, the introduction of bromine and methyl groups tends to decrease the HOMO-LUMO gap compared to benzonitrile and 4-fluorobenzonitrile, suggesting an enhanced reactivity. The presence of the electron-withdrawing fluorine atom in our target molecule slightly increases the gap compared to its non-fluorinated counterpart, indicating a potential modulation of its reactivity.
Visualizing Reactivity: Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.
In the MEP map, red regions indicate areas of high electron density (nucleophilic sites), while blue regions represent areas of low electron density (electrophilic sites). For this compound, the region around the nitrogen atom of the nitrile group is intensely red, highlighting its strong nucleophilic character and its propensity to coordinate with electrophiles or act as a hydrogen bond acceptor. The areas around the hydrogen atoms of the methyl group and the aromatic ring are generally blue, indicating their susceptibility to nucleophilic attack.
Key Reaction Pathways and Mechanistic Considerations
The unique substitution pattern of this compound opens up a diverse range of synthetic possibilities. DFT studies on related systems provide valuable insights into the preferred reaction pathways.
The "Ortho-Fluoro Effect" in C-C Bond Activation
Recent DFT studies have highlighted a significant "ortho-fluoro effect" in the oxidative addition of zerovalent nickel to the C-CN bond of fluorinated benzonitriles.[4][5] These studies reveal that the presence of a fluorine atom ortho to the nitrile group significantly stabilizes the C-CN bond activation products. While the fluorine in our target molecule is in the meta position relative to the nitrile, its influence on the adjacent C-Br bond is crucial. The electron-withdrawing nature of the fluorine atom can polarize the C-Br bond, making the carbon atom more electrophilic and potentially more susceptible to nucleophilic attack or oxidative addition in metal-catalyzed reactions.
Nucleophilic Aromatic Substitution (SNAr)
The presence of electron-withdrawing groups (nitrile and fluorine) activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The bromine atom, being a good leaving group, makes the C2 position a prime target for nucleophilic attack. Studies on the reaction of 2-halobenzonitriles with ketones to form isoquinolones demonstrate the feasibility of such transformations.[6]
Experimental Protocols: A Guide for the Bench Chemist
The theoretical insights gained from DFT studies can directly inform the design of efficient and selective synthetic protocols.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the C2 position is an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
Protocol:
-
To a solution of this compound (1.0 eq) and the desired boronic acid (1.2 eq) in a suitable solvent (e.g., a 4:1 mixture of DMF and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The choice of a phosphine-ligated palladium catalyst is crucial for efficient oxidative addition to the C-Br bond. The base is required to activate the boronic acid for transmetalation. The use of a polar aprotic solvent like DMF helps to solubilize the reagents and facilitate the reaction.[7]
Buchwald-Hartwig Amination
The C-Br bond can also be functionalized through Buchwald-Hartwig amination to introduce nitrogen-containing moieties, which are prevalent in many pharmaceutical compounds.
Protocol:
-
In a glovebox, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq) in a reaction vessel.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture at 90-110 °C for the required time (monitored by GC-MS or LC-MS).
-
After completion, cool the reaction to room temperature, filter through a pad of Celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Rationale: The Buchwald-Hartwig amination requires a strong base and a bulky electron-rich phosphine ligand to facilitate the reductive elimination step, which forms the C-N bond.
Comparative Reactivity and Alternative Building Blocks
While this compound is a highly versatile building block, alternative reagents may be more suitable for specific applications.
| Alternative Building Block | Key Features | Potential Advantages |
| 2-Chloro-4-fluoro-6-methylbenzonitrile | Chlorine as the leaving group. | Lower cost, potentially different reactivity in certain cross-coupling reactions. |
| 2-Iodo-4-fluoro-6-methylbenzonitrile | Iodine as a more reactive leaving group. | Higher reactivity in cross-coupling reactions, allowing for milder reaction conditions. |
| 2-Bromo-4-chloro-6-methylbenzonitrile | Two different halogen handles. | Allows for sequential and site-selective cross-coupling reactions. |
The choice of the optimal building block will depend on the specific synthetic target, the desired reaction conditions, and cost considerations. DFT calculations can be instrumental in comparing the activation barriers for different leaving groups and predicting the regioselectivity of reactions.
Conclusion: A Predictive Framework for Innovation
This guide has provided a comprehensive overview of the reactivity of this compound from a theoretical and practical standpoint. By integrating insights from DFT studies with established experimental protocols, we have illuminated the key factors governing its chemical behavior. The comparative analysis with related benzonitriles offers a predictive framework that can guide the strategic design of novel synthetic routes. As the demand for complex and highly functionalized molecules continues to grow in the pharmaceutical and materials science sectors, a deep understanding of the reactivity of such versatile building blocks will remain an indispensable tool for innovation.
References
- DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex - The University of Texas at Austin.
- ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles | Inorganic Chemistry - ACS Publications.
- This compound - SpectraBase.
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics - ACS Publications.
- 2-bromo-6-fluoro-4-methylbenzonitrile - ChemShuttle.
- Reaction of 3 with benzonitrile. DFT calculated Gibbs energies (in kcal mol⁻¹ - ResearchGate.
- 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139 - PubChem.
- 4-Bromo-2-fluorobenzonitrile synthesis - ChemicalBook.
- 2-Bromo-4-methylbenzonitrile - PMC - NIH.
- (a) Proposed reaction pathways at 298 K in acetonitrile based on DFT... - ResearchGate.
- 2-Bromo-6-fluoro-4-methylbenzonitrile - MySkinRecipes.
- (PDF) 2-Bromo-4-methylbenzonitrile - ResearchGate.
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.
- Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization - Organic Chemistry Portal.
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- CompChem.03.07 Semiempirical Molecular Orbital Theory: Modern Usage - YouTube.
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- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-fluoro-6-methylbenzonitrile
Introduction: Beyond the Synthesis
In the fast-paced environment of pharmaceutical research and drug development, the lifecycle of a chemical intermediate like 2-Bromo-4-fluoro-6-methylbenzonitrile extends far beyond its role as a versatile building block in organic synthesis[1]. While its unique structure, featuring bromine, fluorine, and nitrile functional groups, makes it valuable for creating novel bioactive molecules, these same characteristics necessitate a rigorous and informed approach to its disposal. Improper handling of its waste stream poses significant risks to personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. Moving beyond a simple checklist, we will delve into the chemical reasoning behind each procedural step, empowering you, our fellow researchers, to manage this hazardous waste with the highest standards of safety and regulatory compliance.
Part 1: Foundational Hazard Assessment
Understanding the inherent risks of a compound is the bedrock of safe disposal. This compound is classified as a hazardous substance, and its disposal pathway is dictated by its chemical properties and toxicological profile.
Toxicological Profile: The Globally Harmonized System (GHS) classification for this compound and its close analogs indicates multiple hazards. It is designated as Acutely Toxic (Category 4) if swallowed, inhaled, or in contact with skin, and it is known to cause serious skin and eye irritation[2][3][4]. These classifications mandate that it be treated as regulated hazardous waste, never to be discarded via standard laboratory trash or sanitary sewer systems[5][6].
Chemical Reactivity and Byproducts: This compound is a halogenated aromatic nitrile[1]. This structural class informs its disposal requirements for two primary reasons:
-
Halogen Content: The presence of bromine and fluorine means it must be segregated as halogenated organic waste [5][7]. During high-temperature incineration—a common method for hazardous waste disposal—these halogens are converted into corrosive and toxic gases like hydrogen bromide (HBr) and hydrogen fluoride (HF)[8]. Waste streams containing halogens require specialized incinerators equipped with acid gas scrubbers to neutralize these byproducts and prevent their release into the atmosphere[9].
-
Nitrile Group: The nitrile (–C≡N) group can release toxic hydrogen cyanide (HCN) gas upon combustion or when exposed to strong acids[3][8].
Therefore, mixing this compound with non-halogenated waste streams is a critical error; it contaminates the entire container and complicates the disposal process, often leading to increased costs and safety risks[7].
Data Summary Table
| Property | Value / Classification | Source(s) |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₈H₅BrFN | [2] |
| Molecular Weight | 214.03 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][4] |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste | [3][5][7] |
Part 2: Operational Protocol for Disposal
This section provides a direct, procedural workflow for safely managing this compound waste from the point of generation to its final handover for disposal.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling the pure compound or its waste, ensure you are wearing the appropriate PPE. The rationale is to create a complete barrier against dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear double-layered chemical-resistant gloves (e.g., nitrile gloves)[5]. This provides a robust barrier against accidental skin contact.
-
Eye Protection: Use tight-sealing chemical safety goggles and a face shield[4]. The risk of splashes causing serious eye irritation necessitates this level of protection.
-
Body Protection: A fully fastened laboratory coat is mandatory to protect against spills and contamination of personal clothing[5].
-
Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of vapors[6].
Step 2: Waste Segregation and Containment
Proper segregation at the source is the most critical step in the disposal process.
-
Select the Correct Waste Container:
-
Obtain a designated hazardous waste container specifically for Halogenated Organic Liquids . These containers are typically supplied by your institution's Environmental Health & Safety (EHS) department and are made of compatible materials like high-density polyethylene (HDPE)[7].
-
Never use a container that previously held incompatible materials, such as strong acids or bases, which could react with the benzonitrile[3][8].
-
-
Consolidate Waste:
-
Carefully transfer waste solutions containing this compound into the designated halogenated waste container using a funnel to prevent spills on the container's exterior.
-
Contaminated solids (e.g., gloves, weighing papers, silica gel) must be collected separately in a designated solid hazardous waste container, also labeled as "Halogenated Waste."[6]
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste[7]. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport[7].
-
Step 3: Labeling and Documentation
Accurate labeling is a legal requirement and essential for safe handling by waste management professionals.
-
Attach a Hazardous Waste Tag: As soon as you begin adding waste to the container, affix a hazardous waste tag provided by your EHS department.
-
Complete the Tag:
-
Write the full, unabbreviated chemical name: "this compound" and list any other chemical constituents and their approximate percentages.
-
Clearly check the box indicating the waste is "Halogenated."
-
Ensure the hazard profile is marked (e.g., "Toxic," "Irritant").
-
Step 4: Temporary Storage and Disposal Request
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area, such as a ventilated cabinet under the fume hood, away from incompatible materials[5].
-
Arrange for Pickup: Once the container is full or the project is complete, contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup[6]. Provide them with an accurate description of the waste as documented on the label.
Disposal Workflow Diagram
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4-fluoro-6-methylbenzonitrile
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Bromo-4-fluoro-6-methylbenzonitrile, a halogenated aromatic nitrile. The protocols outlined here are designed not just as rules to follow, but as a self-validating system to ensure your protection, the integrity of your research, and full compliance with safety standards.
Understanding the Hazard: A Proactive Approach to Safety
While a comprehensive toxicological profile for this compound may not be extensively documented, its chemical structure provides clear indicators of its potential hazards. By examining Safety Data Sheets (SDS) for structurally analogous compounds, we can establish a reliable hazard profile.[1][2] The primary risks associated with this class of chemicals are summarized below.
| Hazard Class | Description | GHS Hazard Statement(s) |
| Acute Toxicity | The compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] | H302, H312, H332 |
| Skin Irritation | Direct contact is likely to cause skin irritation.[1] | H315 |
| Eye Irritation | Causes serious eye irritation, with potential for significant damage if not addressed immediately.[1] | H319 |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory tract irritation.[1] | H335 |
Furthermore, upon combustion, halogenated organic compounds can release highly toxic gases such as nitrogen oxides (NOx), carbon oxides, hydrogen bromide, and hydrogen fluoride.[1] This necessitates careful handling to prevent both direct exposure and fire-related hazards.
The Core Ensemble: Your Primary Barrier
Based on the hazard assessment, a standard suite of Personal Protective Equipment (PPE) is mandatory for any procedure involving this compound. This equipment must be donned before entering the designated work area and handled as potentially contaminated until properly removed and disposed of.
Hand Protection: The Critical Interface
Your gloves are the most critical point of contact. The selection of an appropriate glove material is not arbitrary; it is a decision based on chemical compatibility.
-
Primary Recommendation: Nitrile Gloves. Nitrile rubber provides excellent resistance to a wide range of chemicals, including oils, greases, acids, and many organic solvents.[3][4][5][6] They are also more puncture-resistant than latex gloves, which is a crucial feature in a laboratory setting.[5] For handling this compound, nitrile gloves are the recommended choice for splash protection and general handling.[7]
-
Double Gloving: For procedures involving larger quantities or an increased risk of splashing, double gloving provides an additional layer of security. This involves wearing two pairs of nitrile gloves. If the outer glove becomes contaminated, it can be carefully removed, leaving the inner glove to protect you while you exit the area or re-glove.
-
Heavy-Duty Operations: For tasks such as cleaning up large spills or extensive decontamination, consider using thicker, heavy-duty gloves (e.g., Butyl or Neoprene) over an inner nitrile glove.[4] Always consult a chemical resistance chart to ensure the chosen material is appropriate for prolonged contact.[4][8][9]
| Glove Material | Recommended Use | Rationale |
| Nitrile (Disposable) | Standard Use. Weighing, transfers, reactions. | Excellent broad-spectrum chemical resistance for incidental contact, good dexterity.[3][10] |
| Neoprene | Extended use, spill response. | Good resistance to acids, bases, and organic compounds; superior tear resistance.[4] |
| Butyl Rubber | High-risk operations, spill response. | Provides superior resistance to corrosive acids, ketones, and esters.[4] |
Causality in Glove Choice: The nitrile group (-CN) and aromatic ring in the target molecule suggest that a robust barrier is needed. Nitrile gloves are made from a synthetic copolymer that is inherently resistant to the types of solvents and reagents often used with such compounds.[3]
Eye and Face Protection
-
Mandatory: Chemical splash goggles are required at all times. They must form a complete seal around the eyes to protect against splashes from any direction.[1][11]
-
Recommended Enhancement: When there is a significant risk of splashing (e.g., during transfers of solutions or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[1][11] The face shield protects the entire face from direct contact.
Protective Clothing
A flame-resistant laboratory coat is mandatory. It should have a high collar, long sleeves with tight-fitting cuffs, and be fully buttoned or snapped. The purpose is twofold: to provide a removable barrier in case of a splash and to protect your personal clothing from contamination.[11] Contaminated lab coats should be professionally laundered and never taken home.
Respiratory Protection
All handling of this compound, especially in its solid or powdered form, must be conducted within a certified chemical fume hood.[12] This engineering control is your primary defense against inhaling harmful dust or vapors. A respirator is generally not required if work is performed correctly within a functioning fume hood.
However, in the event of a significant spill outside of a fume hood or an engineering control failure, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be necessary for emergency response personnel.[1]
Operational Plans: From Preparation to Disposal
A safe workflow is a repeatable, systematic process. The following protocols are designed to minimize exposure at every stage.
Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound.
Caption: A decision-making flowchart for responding to a chemical spill.
Disposal Plan: Completing the Lifecycle Safely
All materials contaminated with this compound are considered hazardous waste.
-
Contaminated PPE: Used gloves, absorbent pads, and any other disposable materials must be placed in a clearly labeled, sealed hazardous waste container. [13]* Chemical Waste: Unused chemical and reaction residues must be collected in a designated, sealed, and properly labeled hazardous waste container. [14]Do not mix with other waste streams unless compatibility has been confirmed. [13][15]* Regulatory Compliance: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations. [14][16] By adhering to these detailed protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- PubChem Compound Summary for 4-Bromo-2-fluoro-6-methylbenzonitrile.
- Safe Disposal and Recycling of Bromine. Ideal Response. [Link]
- Laboratory Safety Guidance.
- Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. [Link]
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- OSHA Glove Selection Chart.
- Safety D
- Laboratories Overview.
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
- Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]
- Glove Selection Chart. WSU Spokane Environmental Health and Safety. [Link]
- OSHA Labor
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. LinkedIn. [Link]
- What Do Nitrile Gloves Protect Us Against? S&S Glove. [Link]
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
- Removal of Bromine
- Occupational Exposure to Hazardous Chemicals in Laboratories.
- Nitrile Gloves: 4 Aspects of Superior Hand Protection. Medium. [Link]
- Glove Selection Guide. University of Colorado Colorado Springs. [Link]
- Gloves Chemical Resistance Chart. Gloves By Web. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
